Methyl 3-bromo-2,4-dimethylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-2,4-dimethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-6-4-5-8(10(12)13-3)7(2)9(6)11/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSPQXLUCOPAHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151859-37-9 | |
| Record name | Methyl 3-bromo-2,4-dimethylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-2,4-dimethylbenzoate
This technical guide provides a comprehensive, in-depth exploration of a robust and reliable synthesis pathway for Methyl 3-bromo-2,4-dimethylbenzoate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It emphasizes not only the procedural steps but also the underlying chemical principles and experimental considerations to ensure successful and reproducible outcomes.
Introduction and Strategic Importance
This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. The presence of a bromine atom, a methyl ester, and two methyl groups on the benzene ring provides a versatile scaffold for further chemical modifications. The bromine atom, in particular, serves as a key functional handle for introducing a wide range of substituents via cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding the synthetic possibilities.
This guide will detail a two-step synthesis strategy, commencing with the selective bromination of 2,4-dimethylbenzoic acid, followed by the esterification of the resulting 3-bromo-2,4-dimethylbenzoic acid to afford the target compound.
Retrosynthetic Analysis and Pathway Design
A logical retrosynthetic analysis of the target molecule, this compound, suggests a straightforward two-step approach. The disconnection of the ester bond leads to 3-bromo-2,4-dimethylbenzoic acid and methanol. The bromo-substituted benzoic acid can, in turn, be derived from the commercially available 2,4-dimethylbenzoic acid through electrophilic aromatic substitution, specifically bromination.
Caption: Retrosynthetic pathway for this compound.
This synthetic strategy is advantageous due to the ready availability of the starting material and the generally high-yielding nature of both the bromination and esterification reactions.
Step-by-Step Experimental Protocols
Part 1: Synthesis of 3-bromo-2,4-dimethylbenzoic acid
The first step involves the regioselective bromination of 2,4-dimethylbenzoic acid. The directing effects of the carboxyl and methyl groups on the aromatic ring are crucial in determining the position of bromination. The methyl groups are ortho, para-directing, while the carboxylic acid group is meta-directing. In this case, the position ortho to one methyl group and meta to the carboxylic acid is sterically hindered. The most favorable position for electrophilic attack is the one activated by both methyl groups and meta to the carboxyl group, which is the 3-position.
Reaction Scheme:
Caption: Bromination of 2,4-dimethylbenzoic acid.[1]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-dimethylbenzoic acid | 150.17 | 75.1 mg | 0.50 mmol |
| Tetrabutylammonium tribromide (Bu4NBr3) | 482.17 | 482.2 mg | 1.0 mmol |
| Dichloromethane (CH2Cl2) | 84.93 | As needed | - |
| Sodium thiosulfate (Na2S2O3) | 158.11 | As needed | - |
| Sodium carbonate (Na2CO3) | 105.99 | As needed | - |
| Magnesium sulfate (MgSO4) | 120.37 | As needed | - |
| Pentane | 72.15 | As needed | - |
| Ethyl acetate (EtOAc) | 88.11 | As needed | - |
Procedure:
-
To a reaction vial, add 2,4-dimethylbenzoic acid (75.1 mg, 0.50 mmol) and tetrabutylammonium tribromide (482.2 mg, 1.0 mmol).[1]
-
Cap the vial and heat the mixture at 100 °C for 16 hours.[1]
-
After cooling to room temperature, add 10.0 mL of 15% aqueous sodium thiosulfate solution and 10.0 mL of saturated aqueous sodium carbonate solution.[1]
-
Extract the aqueous phase with dichloromethane (3 x 15.0 mL).[1]
-
Combine the organic layers, dry with magnesium sulfate, and concentrate in vacuo.[1]
-
Dissolve the crude product in a minimal amount of pentane/ethyl acetate (98:2) and filter through a short plug of celite, washing with additional pentane/ethyl acetate (3 x 10.0 mL).[1]
-
Remove the solvent in vacuo to yield the desired product, 3-bromo-2,4-dimethylbenzoic acid.[1]
Trustworthiness and Self-Validation:
The work-up procedure includes a wash with sodium thiosulfate to quench any unreacted bromine and a wash with sodium carbonate to remove any unreacted starting material and to deprotonate the carboxylic acid, facilitating its separation. The final purification by filtration through celite removes any insoluble impurities.
Part 2: Synthesis of this compound
The second step is the esterification of the synthesized 3-bromo-2,4-dimethylbenzoic acid. A classic and reliable method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst.[2]
Reaction Scheme:
References
"Methyl 3-bromo-2,4-dimethylbenzoate" chemical properties
An In-Depth Technical Guide to Methyl 3-bromo-2,4-dimethylbenzoate: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
This compound is a substituted aromatic carboxylate that has emerged as a highly versatile and valuable building block in the fields of organic synthesis and medicinal chemistry. Its strategic placement of a bromine atom, a methyl ester, and two methyl groups on the benzene ring offers a unique combination of steric and electronic properties. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical properties, a reliable synthesis protocol, its key reactive characteristics, and its burgeoning applications, most notably as a foundational component in the synthesis of protein degraders.[1] The presence of the aryl bromide serves as a critical functional "handle," enabling a wide array of palladium-catalyzed cross-coupling reactions that are fundamental to the construction of complex molecular architectures.[2]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is paramount for its effective use in a laboratory setting. The data presented below has been compiled from available chemical databases and extrapolated from closely related analogs.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 151859-37-9 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1][3] |
| Molecular Weight | 243.10 g/mol | [1] |
| Monoisotopic Mass | 241.99425 Da | [3] |
| Purity | Typically ≥98% | [1] |
| Storage | Room Temperature | [1] |
Physical Properties
| Property | Value (Anticipated or from Analogs) | Rationale / Analog Data |
| Appearance | White to light orange solid | Based on analogs like Methyl 4-bromo-3-methylbenzoate.[4][5] |
| Melting Point | 35-45 °C (estimated) | Analog Methyl 3-bromo-4-methylbenzoate melts at 38-44 °C.[6][7] |
| Boiling Point | >130 °C at reduced pressure | Analog Methyl 3-bromo-4-methylbenzoate boils at 130°C/0.1mmHg.[6][7] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, DMSO) | Based on typical synthesis work-up conditions and data for related compounds.[6][8] |
Spectroscopic Characterization (Anticipated)
While specific spectral data for this compound is not widely published, its structure allows for predictable characterization by standard spectroscopic methods. The following are expected spectral features based on its structure and data from the closely related isomer, Methyl 3-bromo-4-methylbenzoate.[8]
-
¹H NMR: The spectrum should feature two singlets in the aromatic region (around δ 7.0-8.0 ppm) corresponding to the two aromatic protons. Three distinct singlets are expected in the aliphatic region: one for the ester methyl group (O-CH₃) around δ 3.9 ppm, and two for the aryl methyl groups (Ar-CH₃) between δ 2.3-2.5 ppm.
-
¹³C NMR: The spectrum will show ten distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (δ ~165-170 ppm). Six signals will appear in the aromatic region (δ ~120-140 ppm), including two quaternary carbons attached to the methyl groups, the bromine-bearing carbon, and the ester-bearing carbon. Three signals in the aliphatic region will correspond to the ester methyl carbon (δ ~52 ppm) and the two aryl methyl carbons (δ ~20-23 ppm).
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity [M]+ and [M+2]+, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Synthesis and Purification
The synthesis of this compound is not commonly detailed. However, a robust and logical pathway can be designed based on well-established organic chemistry principles, starting from the commercially available 2,4-dimethylbenzoic acid. The process involves two key steps: electrophilic aromatic bromination followed by Fischer esterification.
Recommended Synthesis Protocol
Step 1: Synthesis of 3-bromo-2,4-dimethylbenzoic acid (Precursor)
-
Reaction Setup: To a solution of 2,4-dimethylbenzoic acid (1.0 equiv) in a suitable solvent such as dichloromethane or acetic acid, add a Lewis acid catalyst like iron(III) bromide (FeBr₃, 0.1 equiv).
-
Bromination: Cool the mixture in an ice bath (0 °C). Slowly add bromine (Br₂, 1.1 equiv) dropwise while stirring. Causality: The Lewis acid polarizes the Br-Br bond, generating a potent electrophile ("Br+") required for substitution onto the electron-rich aromatic ring. The reaction is performed at a low temperature to control the reaction rate and minimize side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by pouring it into an aqueous solution of a reducing agent like sodium thiosulfate to consume excess bromine. Acidify the mixture with HCl, causing the carboxylic acid product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to yield 3-bromo-2,4-dimethylbenzoic acid.
Step 2: Fischer Esterification to this compound
-
Reaction Setup: Suspend the crude 3-bromo-2,4-dimethylbenzoic acid (1.0 equiv) in an excess of methanol (which acts as both solvent and reagent).
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the suspension.[6] Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reaction: Heat the mixture to reflux (around 65 °C) for 4-6 hours, or until TLC indicates the complete consumption of the starting material.[6]
-
Work-up: Cool the reaction mixture and neutralize the sulfuric acid with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure this compound.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The primary value of this compound in synthesis lies in the reactivity of its carbon-bromine bond, which serves as a linchpin for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
This molecule is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[2]
-
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, yielding biaryl structures.
-
Sonogashira Coupling: Coupling with a terminal alkyne to produce alkynylated arenes, a common motif in bioactive molecules.
-
Heck Coupling: Reaction with an alkene to form a substituted alkene product.
-
Buchwald-Hartwig Amination: Coupling with an amine to form a C-N bond, providing access to substituted anilines and related structures.
Expertise Insight: The steric hindrance from the two ortho-methyl groups can influence reaction kinetics. While this may slow down some transformations, it can also provide selectivity in certain reactions. The choice of phosphine ligand for the palladium catalyst is critical to overcoming this hindrance and achieving high yields.
Reactivity Pathways
Caption: Key synthetic transformations of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The unique structure of this compound makes it particularly relevant to contemporary drug discovery challenges.
Role as a Protein Degrader Building Block
The compound is explicitly categorized as a "Protein Degrader Building Block".[1] This suggests its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues. In this context, the molecule can serve as a "linker" component or part of the "warhead" that binds to the protein of interest. The aryl bromide allows for the covalent attachment of other molecular fragments necessary for inducing protein degradation.
Scaffold for Bioactive Molecules
Halogenated benzoate derivatives are a well-known class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[9] this compound serves as an ideal starting point for generating libraries of diverse compounds. Through the cross-coupling reactions described above, researchers can rapidly synthesize dozens or hundreds of analogs for high-throughput screening, accelerating the hit-to-lead optimization process in drug discovery.
Safety and Handling
Hazard Identification
Based on analogs, this compound is expected to be classified with the following hazards:
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13]
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined structure provides a reliable and versatile platform for constructing molecular complexity through robust and predictable chemical transformations. Its utility as a building block for protein degraders places it at the forefront of innovative therapeutic design. By understanding its properties, synthesis, and reactivity, researchers can fully leverage this powerful molecule to accelerate the development of novel therapeutics and functional materials.
References
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PubChem. (n.d.). Methyl 3-bromo-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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CP Lab Safety. (n.d.). Methyl 3-bromo-2, 4-dimethylbenzoate, min 98%, 100 mg. Retrieved from [Link]
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Eureka | Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Retrieved from [Link]
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ChemBK. (2024). Methyl 3-bromo-4-methylbenzoate. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C10H11BrO2). Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3,4-dimethylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-Bromo-3-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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SciSpace. (n.d.). In silico drug evaluation and drug research of bioactive molecule methyl 4-bromo-2-fluorobenzoate. Retrieved from [Link]
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Spectroscopic Profile of Methyl 3-bromo-2,4-dimethylbenzoate: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth analysis of the spectroscopic characteristics of Methyl 3-bromo-2,4-dimethylbenzoate (C₁₀H₁₁BrO₂). In the absence of publicly available experimental spectra, this document presents a comprehensive prediction of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in foundational spectroscopic principles and comparative analysis with structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification, characterization, and quality control of this compound. Detailed experimental protocols for acquiring such spectra are also provided, ensuring a self-validating system for future empirical studies.
Introduction: The Significance of Spectroscopic Characterization
This compound is a halogenated aromatic ester with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. The precise arrangement of the bromo and methyl substituents on the benzene ring, along with the methyl ester functionality, dictates its reactivity and potential biological activity. Therefore, unambiguous structural confirmation is paramount.
Spectroscopic techniques such as NMR, IR, and MS provide a powerful triad for elucidating molecular structure. Each technique probes different aspects of the molecule's constitution: NMR reveals the electronic environment of individual protons and carbons, IR identifies the functional groups present through their vibrational modes, and MS determines the molecular weight and provides insights into the molecule's fragmentation pathways. This guide will systematically predict and interpret the expected spectroscopic data for this compound, offering a valuable reference for its synthesis and subsequent applications.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale for Predicted Chemical Shifts and Splitting Patterns
The ¹H NMR spectrum of this compound is predicted based on the principle of substituent additivity on the chemical shifts of aromatic protons. The electron-withdrawing nature of the bromine atom and the ester group, combined with the electron-donating effect of the two methyl groups, will influence the electronic environment of the two remaining aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.85 | d | 1H | Ar-H (H-6) |
| ~ 7.15 | d | 1H | Ar-H (H-5) |
| ~ 3.90 | s | 3H | -OCH₃ |
| ~ 2.50 | s | 3H | Ar-CH₃ (at C-4) |
| ~ 2.40 | s | 3H | Ar-CH₃ (at C-2) |
| Solvent: CDCl₃. Predicted for a 400 MHz spectrometer. |
Interpretation of the Predicted ¹H NMR Spectrum
-
Aromatic Protons (H-5 and H-6): The two aromatic protons are ortho to each other, which would result in a doublet for each signal with a typical ortho coupling constant (J) of ~8.0 Hz. The proton at the H-6 position is deshielded due to its proximity to the electron-withdrawing ester group, hence its predicted downfield chemical shift of ~7.85 ppm. Conversely, the proton at the H-5 position is influenced by the electron-donating methyl group at C-4, leading to a more shielded (upfield) chemical shift around ~7.15 ppm.
-
Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are expected to appear as a sharp singlet at approximately 3.90 ppm, a characteristic region for this functional group.
-
Aromatic Methyl Protons (Ar-CH₃): The two methyl groups attached to the aromatic ring will each produce a singlet. The methyl group at C-4 is predicted to be slightly downfield (~2.50 ppm) compared to the methyl group at C-2 (~2.40 ppm) due to the para-relationship with the electron-withdrawing ester group.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.[1]
-
Instrument Setup: The spectrum should be acquired on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: A standard 1D proton pulse sequence is used. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is referenced to the TMS signal at 0.00 ppm.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale for Predicted Chemical Shifts
The chemical shifts in the ¹³C NMR spectrum are predicted based on the influence of the substituents on the aromatic carbon atoms. The bromine atom will cause a downfield shift for the carbon it is attached to (ipso-carbon) and will also influence the ortho, meta, and para carbons. The methyl and ester groups will also exert their characteristic effects on the ring carbons.
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C=O (Ester) |
| ~ 142 | Ar-C (C-4) |
| ~ 139 | Ar-C (C-2) |
| ~ 135 | Ar-C (C-6) |
| ~ 132 | Ar-C (C-1) |
| ~ 128 | Ar-C (C-5) |
| ~ 125 | Ar-C (C-3) |
| ~ 52 | -OCH₃ |
| ~ 23 | Ar-CH₃ (at C-4) |
| ~ 20 | Ar-CH₃ (at C-2) |
| Solvent: CDCl₃. Predicted for a 100 MHz spectrometer. |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate significantly downfield, around 168 ppm.[2]
-
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the electron-donating methyl groups (C-2 and C-4) will be shifted downfield. The carbon bearing the bromine atom (C-3) will also be downfield. The remaining aromatic carbons (C-1, C-5, and C-6) will have chemical shifts influenced by the relative positions of all substituents. Aromatic carbons typically resonate between 120-150 ppm.[3]
-
Methyl Carbons: The methyl carbon of the ester group is predicted to appear around 52 ppm. The two aromatic methyl carbons will be found further upfield, around 20-23 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of CDCl₃) is generally required for ¹³C NMR compared to ¹H NMR.
-
Instrument Setup: The spectrum should be acquired on a 100 MHz (or higher) NMR spectrometer.
-
Data Acquisition: A standard proton-decoupled ¹³C pulse sequence is used. A wider spectral width (~220 ppm) is necessary. A larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are typical to obtain a good spectrum.
-
Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and baseline correction. The solvent signal (CDCl₃ at 77.16 ppm) can be used for referencing.
Predicted Infrared (IR) Spectroscopy
Rationale for Predicted Absorption Frequencies
The IR spectrum is predicted based on the characteristic vibrational frequencies of the functional groups present in this compound. Key absorptions are expected for the carbonyl group of the ester, the C-O bonds, the aromatic C-H and C=C bonds, and the C-Br bond.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H Stretch |
| ~ 2960-2850 | Medium | Aliphatic C-H Stretch (-CH₃) |
| ~ 1725 | Strong | C=O Stretch (Ester) |
| ~ 1600, ~1470 | Medium | Aromatic C=C Stretch |
| ~ 1280 | Strong | Asymmetric C-O-C Stretch (Ester) |
| ~ 1120 | Strong | Symmetric C-O-C Stretch (Ester) |
| ~ 850-800 | Strong | C-H Out-of-plane Bend (Aromatic) |
| ~ 600-500 | Medium | C-Br Stretch |
Interpretation of the Predicted IR Spectrum
-
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.[4]
-
Carbonyl Stretching: A strong, sharp absorption around 1725 cm⁻¹ is the most characteristic feature of the ester carbonyl group.[2]
-
C-O Stretching: Two strong bands are predicted for the C-O stretching of the ester group, one for the asymmetric stretch (~1280 cm⁻¹) and one for the symmetric stretch (~1120 cm⁻¹).[2]
-
Aromatic Ring Vibrations: The C=C stretching vibrations within the aromatic ring will give rise to medium intensity bands around 1600 and 1470 cm⁻¹.[4]
-
C-H Bending: A strong absorption in the 850-800 cm⁻¹ region is expected due to the out-of-plane bending of the two adjacent aromatic C-H bonds.
-
C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
Predicted Mass Spectrometry (MS)
Rationale for Predicted Fragmentation Pattern
The mass spectrum is predicted based on the expected fragmentation of this compound under electron ionization (EI). The presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in a characteristic M+2 peak for the molecular ion and any bromine-containing fragments.
Predicted Mass Spectrometry Data
| m/z | Predicted Relative Intensity (%) | Assignment |
| 244/242 | 40 | [M+2]⁺ / [M]⁺ (Molecular Ion) |
| 213/211 | 90 | [M - OCH₃]⁺ |
| 185/183 | 10 | [M - COOCH₃]⁺ |
| 132 | 100 | [M - Br - OCH₃]⁺ |
| 104 | 30 | [C₈H₈]⁺ |
| 77 | 20 | [C₆H₅]⁺ |
Interpretation of the Predicted Mass Spectrum
-
Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 242 (for ⁷⁹Br) and 244 (for ⁸¹Br) with approximately equal intensity, which is a clear indicator of the presence of one bromine atom.[5]
-
Loss of a Methoxy Radical ([M - OCH₃]⁺): A major fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), leading to a strong peak at m/z 211/213.
-
Loss of the Methoxycarbonyl Radical ([M - COOCH₃]⁺): The loss of the entire methoxycarbonyl radical (•COOCH₃) would result in a peak at m/z 183/185.
-
Loss of Bromine and Methoxy Radical: A significant fragment is expected at m/z 132, corresponding to the loss of both a bromine radical and a methoxy radical. This would be the base peak in the spectrum.
-
Other Fragments: Further fragmentation could lead to smaller ions, such as at m/z 104 and 77, corresponding to various aromatic fragments.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating fragments.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, and the data is presented as a mass spectrum.
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound, integrating the data from all three techniques for unambiguous structure confirmation.
Caption: Integrated workflow for spectroscopic analysis.
Conclusion
This technical guide provides a detailed, predicted spectroscopic profile of this compound. By leveraging fundamental principles of spectroscopy and data from analogous structures, we have constructed a comprehensive set of expected NMR, IR, and MS data. This information, coupled with the provided experimental protocols, serves as a crucial resource for any researcher working with this compound, facilitating its synthesis, purification, and characterization. The self-validating nature of the described methodologies ensures that future experimental data can be reliably compared against these predictions for accurate structural confirmation.
References
-
Georgia Tech NMR Center. (2023). Small molecule NMR sample preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13C NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 3-bromo-2,4-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-2,4-dimethylbenzoate is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its specific substitution pattern—a bromine atom and two methyl groups on the benzene ring, along with a methyl ester—offers a unique combination of steric and electronic properties. This guide provides a comprehensive overview of its molecular structure, conformational analysis, and potential applications, particularly in the burgeoning field of targeted protein degradation. While this molecule is not extensively characterized in publicly available literature, this guide synthesizes data from closely related analogs and theoretical principles to provide a robust working model for researchers. The compound is identified by its CAS number 151859-37-9, with a molecular formula of C₁₀H₁₁BrO₂ and a molecular weight of 243.1 g/mol .
Molecular Structure and Synthesis
The structural framework of this compound consists of a benzene ring substituted with a methyl ester at position 1, methyl groups at positions 2 and 4, and a bromine atom at position 3. The strategic placement of these functional groups makes it a valuable intermediate for further chemical modifications.
Proposed Synthesis Pathway
A plausible and efficient synthesis of this compound can be conceptualized starting from the readily available 2,4-dimethylbenzoic acid. The synthesis would likely proceed in two key steps: bromination of the aromatic ring followed by esterification of the carboxylic acid.
Step 1: Electrophilic Aromatic Bromination of 2,4-Dimethylbenzoic Acid
The first step involves the selective bromination of the 2,4-dimethylbenzoic acid. The directing effects of the substituents on the aromatic ring are crucial for determining the position of bromination. The methyl groups are ortho, para-directing and activating, while the carboxylic acid group is meta-directing and deactivating. In this case, the position most activated and sterically accessible for electrophilic substitution would be C3.
Step 2: Fischer Esterification
The resulting 3-bromo-2,4-dimethylbenzoic acid can then be converted to its methyl ester via a classic Fischer esterification reaction. This involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.
Below is a detailed, step-by-step protocol for this proposed synthesis:
Experimental Protocol: Proposed Synthesis of this compound
Materials:
-
2,4-Dimethylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Iron(III) bromide (FeBr₃) or Acetic Acid
-
Dichloromethane (DCM)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Part A: Bromination of 2,4-Dimethylbenzoic Acid
-
In a round-bottom flask, dissolve 2,4-dimethylbenzoic acid in a suitable solvent like dichloromethane or acetic acid.
-
Add a catalytic amount of iron(III) bromide if using a non-polar solvent, or proceed without if using acetic acid.
-
Slowly add one equivalent of N-Bromosuccinimide (NBS) to the solution at room temperature while stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Perform an aqueous workup by extracting the product into an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 3-bromo-2,4-dimethylbenzoic acid.
Part B: Esterification to this compound
-
Dissolve the crude 3-bromo-2,4-dimethylbenzoic acid in an excess of anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization (Predicted)
¹H and ¹³C NMR Spectroscopy
The predicted ¹H and ¹³C NMR spectra are invaluable for structural confirmation. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.
| ¹H NMR (Predicted) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~7.5 | Aromatic H (d) |
| ~7.1 | Aromatic H (d) |
| ~3.9 | -OCH₃ (s) |
| ~2.4 | -CH₃ (s, at C2 or C4) |
| ~2.3 | -CH₃ (s, at C2 or C4) |
| ¹³C NMR (Predicted) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (ester) |
| ~140 | Aromatic C (quaternary) |
| ~138 | Aromatic C (quaternary) |
| ~135 | Aromatic C-H |
| ~130 | Aromatic C (quaternary) |
| ~125 | Aromatic C-H |
| ~120 | Aromatic C-Br |
| ~52 | -OCH₃ |
| ~20 | -CH₃ |
| ~15 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl group of the ester and various vibrations of the substituted benzene ring.
| Infrared (IR) Spectroscopy (Predicted) | |
| Wavenumber (cm⁻¹) | Assignment |
| ~2950 | C-H stretch (aliphatic) |
| ~1725 | C=O stretch (ester) |
| ~1600, ~1450 | C=C stretch (aromatic ring) |
| ~1250 | C-O stretch (ester) |
| ~1100 | C-Br stretch |
Mass Spectrometry
The mass spectrum (electron ionization) would be expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.
| Mass Spectrometry (Predicted) | |
| m/z | Assignment |
| 242/244 | [M]⁺ |
| 211/213 | [M - OCH₃]⁺ |
| 183/185 | [M - COOCH₃]⁺ |
Molecular Conformation and Computational Analysis
The conformation of this compound is primarily determined by the orientation of the methyl ester group relative to the plane of the benzene ring and the steric interactions between the substituents.
Steric and Electronic Considerations
The presence of the methyl group at the C2 position (ortho to the ester) will likely induce significant steric hindrance. This steric clash will force the methyl ester group to rotate out of the plane of the benzene ring to minimize repulsion. The bromine atom at C3 and the methyl group at C4 will also contribute to the overall electronic environment and may influence the preferred conformation through more subtle electronic interactions.
Computational Modeling Approach
In the absence of experimental crystallographic data, Density Functional Theory (DFT) calculations would be the method of choice to predict the lowest energy conformation. A typical workflow for this analysis is outlined below.
Workflow: DFT-Based Conformational Analysis
Caption: A typical workflow for computational conformational analysis.
This computational approach would provide valuable insights into bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule's preferred shape.
Applications in Drug Discovery and Development
Substituted bromobenzoates are key intermediates in the synthesis of complex organic molecules, including pharmaceuticals. The specific structure of this compound makes it a particularly interesting building block for the development of Proteolysis Targeting Chimeras (PROTACs).
Role as a PROTAC Building Block
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that dictates the overall properties and efficacy of the PROTAC.
This compound can serve as a precursor for the synthesis of linker moieties. The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the attachment of either the target protein ligand or the E3 ligase ligand. The methyl groups can provide conformational rigidity and modulate the solubility and cell permeability of the final PROTAC molecule.
Caption: Role of this compound in PROTAC synthesis.
Conclusion
This compound is a valuable, albeit under-characterized, chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its likely synthesis, spectroscopic properties, and molecular conformation based on established chemical principles and data from related compounds. Its utility as a building block for sophisticated molecular architectures, such as PROTACs, underscores its importance for researchers in drug discovery and development. Further experimental validation of the predicted data presented herein will be crucial for unlocking the full potential of this versatile molecule.
References
-
CP Lab Safety. Methyl 3-bromo-2, 4-dimethylbenzoate, min 98%, 100 mg. [Link]
-
PubChem. This compound. [Link]
-
Royal Society of Chemistry. Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. [Link]
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1078. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11897, 2,4-Dimethylbenzoic acid. [Link]
"Methyl 3-bromo-2,4-dimethylbenzoate" solubility in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 3-bromo-2,4-dimethylbenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword: Navigating the Solubility Landscape of a Niche Synthetic Intermediate
In the intricate world of synthetic chemistry and drug development, understanding the fundamental properties of every reagent and intermediate is paramount to success. This compound, a substituted aromatic compound, represents a class of molecules that, while not ubiquitously studied, holds potential as a building block in the synthesis of more complex chemical entities. Its solubility profile across a spectrum of organic solvents is a critical parameter that dictates its utility in reaction chemistry, purification processes, and formulation development.
This technical guide is born out of the necessity to provide a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive, publicly available quantitative data for this specific molecule, this document takes a first-principles approach. We will dissect the molecular structure to predict its solubility behavior and provide a robust, field-proven experimental protocol for its empirical determination. This guide is designed to empower researchers with the knowledge and methodology to confidently assess the solubility of this compound in their own laboratory settings.
Section 1: Deconstructing this compound - A Structural and Physicochemical Analysis
To predict the solubility of this compound, we must first examine its molecular architecture and inherent physicochemical properties.
Molecular Structure:
Caption: Molecular structure of this compound.
The structure reveals a benzene ring substituted with a methyl ester group (-COOCH₃), two methyl groups (-CH₃), and a bromine atom (-Br). This combination of functional groups provides a nuanced polarity profile. The methyl ester group introduces polarity due to the presence of oxygen atoms, while the methyl groups and the benzene ring itself are nonpolar. The bromine atom adds to the molecular weight and has a moderate electronegativity.
Predicted Solubility Profile
Based on the principle of "like dissolves like," we can forecast the solubility of this compound in various classes of organic solvents.[1] The presence of both polar (methyl ester) and nonpolar (benzene ring, methyl groups) moieties suggests that it will exhibit intermediate polarity.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Moderate to High | The nonpolar benzene ring and methyl groups will interact favorably with nonpolar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | High | These solvents can interact with the polar methyl ester group without the steric hindrance of hydrogen bonding, while also solvating the nonpolar parts of the molecule. |
| Polar Protic | Methanol, Ethanol | Moderate | The polar protic nature of these solvents will allow for some interaction with the methyl ester. However, the large nonpolar surface area of the molecule may limit high solubility. |
| Highly Polar | Water | Low to Insoluble | The predominantly nonpolar character of the molecule will likely lead to poor solubility in water.[2] |
| Other | Dimethyl sulfoxide (DMSO) | High | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds. A similar compound, Methyl 3-bromo-4-methylbenzoate, is reported to be soluble in DMSO.[3][4] |
Section 2: Experimental Protocol for Solubility Determination
To move from prediction to empirical data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid in a liquid solvent.[5]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Step-by-Step Experimental Workflow
Caption: Experimental workflow for the shake-flask solubility determination method.
Procedure:
-
Preparation: Add an excess amount of this compound to several scintillation vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24 to 48 hours. Preliminary studies may be needed to determine the exact time required to reach equilibrium.[5]
-
Phase Separation: After equilibration, centrifuge the vials to pellet the excess solid at the bottom.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe.
-
Filtration: Pass the withdrawn sample through a syringe filter to remove any fine, undissolved particles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method.
-
Quantification: Analyze the diluted sample using a calibrated HPLC or GC method to determine the precise concentration of this compound.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
Data Presentation
The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison and analysis.
Table 2: Template for Recording Experimental Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| e.g., Toluene | e.g., HPLC | |||
| e.g., Acetone | e.g., HPLC | |||
| e.g., Ethanol | e.g., HPLC |
Section 3: Factors Influencing the Solubility of Substituted Benzoates
The principles governing the solubility of this compound can be extrapolated from the behavior of similar substituted benzoic acid derivatives.
-
Polarity: As discussed, the overall polarity of the molecule, which is a balance between its polar and nonpolar functional groups, is the primary determinant of its solubility in different organic solvents.
-
Hydrogen Bonding: The methyl ester group can act as a hydrogen bond acceptor. This allows for some interaction with polar protic solvents, though it cannot act as a hydrogen bond donor.
-
Molecular Size and Shape: Larger molecules generally have lower solubility than smaller, similar molecules due to greater lattice energy in the solid state that must be overcome.
-
Temperature: The solubility of most solids in liquids increases with temperature.[6] Therefore, for applications requiring higher concentrations, performing dissolutions at elevated temperatures may be beneficial, followed by cooling to check for precipitation.
It is also insightful to consider the solubility of related compounds. For instance, benzoic acid is sparingly soluble in water, but its salt, sodium benzoate, is much more soluble due to its ionic nature.[2][7][8][9] This highlights the profound impact of even small structural modifications on solubility.
Conclusion
References
[10] EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [1] Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [6] How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from Solubility of Organic Compounds. (2023, August 31). Retrieved from [11] 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19). Retrieved from [12] Methyl 3-bromo-4-methylbenzoate | C9H9BrO2 | CID 7015747 - PubChem. (n.d.). National Institutes of Health. Retrieved from [13] SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, November 29). Retrieved from [3] Methyl 3-bromo-4-methylbenzoate - ChemBK. (2024, April 9). Retrieved from [14] SAFETY DATA SHEET - Fisher Scientific. (2010, November 29). Retrieved from [15] Methyl 3-bromo-4-hydroxybenzoate - SAFETY DATA SHEET. (2024, March 31). Retrieved from [2] Solubility of Sodium Benzoate vs. Benzoic Acid | PDF. (n.d.). Scribd. Retrieved from _ [7] Sodium Benzoate | Solubility of Things. (n.d.). Retrieved from [4] Methyl 3-bromo-4-methylbenzoate | 104901-43-1. (2025, July 24). ChemicalBook. Retrieved from [8] Why is sodium benzoate more soluble than benzoic acid in water? : r/chemhelp. (2016, September 19). Reddit. Retrieved from [9] What is the solubility of benzoic acid and sodium benzoate in water. (2022, December 5). ECHEMI.com. Retrieved from [5] "solubility of Methyl 3-boronobenzoate in common organic solvents". (n.d.). Benchchem. Retrieved from
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"Methyl 3-bromo-2,4-dimethylbenzoate" physical properties and appearance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-2,4-dimethylbenzoate is a halogenated aromatic ester of significant interest in organic synthesis. Its utility stems from the presence of multiple functional groups—a bromine atom, a methyl ester, and two methyl groups on the benzene ring. This unique substitution pattern makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities, while the ester group can be readily modified. The methyl groups influence the molecule's steric and electronic properties, which can be strategically exploited in targeted synthesis. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, with a focus on its molecular structure, physicochemical characteristics, and safety considerations.
Molecular Structure and Chemical Identity
The molecular structure of this compound is characterized by a benzene ring substituted with a bromine atom at the 3-position, two methyl groups at the 2- and 4-positions, and a methyl ester group at the 1-position.
Molecular Formula: C₁₀H₁₁BrO₂
Molecular Weight: 243.1 g/mol
CAS Registry Number: 151859-37-9
The strategic placement of the substituents on the aromatic ring dictates its reactivity and potential applications in synthetic chemistry.
Caption: Molecular Structure of this compound
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | - |
| Molecular Weight | 243.1 g/mol | - |
| Appearance | White to off-white solid or crystalline powder (predicted) | General observation for similar compounds |
| Melting Point | Not available (predicted to be a low melting solid) | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | General solubility of similar aromatic esters |
Appearance
Based on the physical state of similar aromatic compounds, this compound is expected to be a white to off-white solid or crystalline powder at room temperature. The exact appearance may vary depending on the purity of the compound.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling brominated aromatic esters and aryl halides should be followed.
GHS Hazard Classification (Predicted for this class of compounds):
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]
Recommended Handling Procedures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.
-
-
Hygiene Measures: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage
Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable reagent for organic synthesis, offering a versatile platform for the construction of complex molecular architectures. While experimental data on its physical properties are limited, its chemical identity and structure are well-defined. Researchers and scientists working with this compound should adhere to strict safety protocols based on the general hazards associated with brominated aromatic compounds. As the use of this and similar building blocks continues to grow, it is anticipated that a more comprehensive dataset of its physical and chemical properties will become available.
References
-
PubChem. Methyl 3-bromo-4-methylbenzoate. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to Methyl 3-bromo-2,4-dimethylbenzoate: Synthesis, History, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-2,4-dimethylbenzoate is a substituted aromatic carboxylate that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom positioned between two methyl groups on the benzene ring, offers a versatile scaffold for the synthesis of complex molecules. While not a widely known compound in itself, its precursor, 3-bromo-2,4-dimethylbenzoic acid, has played a crucial role in the development of targeted therapeutics. This guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound, with a particular focus on its utility in the synthesis of pharmaceutical agents.
While some commercial suppliers have categorized this molecule as a "Protein Degrader Building Block"[1], its most prominently documented application to date lies in the synthesis of inhibitors for the Renal Outer Medullary Potassium (ROMK) channel, a key target in the development of novel diuretics[2][3]. This guide will delve into the specifics of its synthesis and its pivotal role in the creation of these important therapeutic candidates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 151859-37-9 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.1 g/mol | [1] |
| Appearance | Not specified in detail, likely a solid or oil | - |
| Purity | ≥98% (as commercially available) | [1] |
| Storage | Room temperature | [1] |
Discovery and History of Synthesis
The documented history of this compound is intrinsically linked to the synthesis of its corresponding carboxylic acid, 3-bromo-2,4-dimethylbenzoic acid. The earliest readily accessible reports of the synthesis of this acid appear in the patent literature in the context of developing inhibitors for the ROMK channel.
A key patent publication from 2010 describes the synthesis of 3-bromo-2,4-dimethylbenzoic acid via the bromination of 2,4-dimethylbenzoic acid[3]. This method provides a direct and efficient route to this important intermediate.
The synthesis of this compound itself is a straightforward esterification of the parent carboxylic acid. While a specific seminal publication for this exact transformation is not readily apparent, it follows well-established and routine organic chemistry principles.
Synthesis of this compound
The synthesis of this compound is a two-step process starting from commercially available 2,4-dimethylbenzoic acid.
Step 1: Synthesis of 3-bromo-2,4-dimethylbenzoic acid
The pivotal step is the regioselective bromination of 2,4-dimethylbenzoic acid. The directing effects of the carboxyl and methyl groups favor the introduction of the bromine atom at the 3-position.
Experimental Protocol:
A detailed protocol for this bromination is described in the patent literature[3].
-
Dissolve 2,4-dimethylbenzoic acid (1 equivalent) in trifluoroacetic acid (TFA).
-
Add N-bromosuccinimide (NBS) (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 50°C and stir overnight.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).
-
Upon completion, the reaction mixture is typically worked up by removing the TFA under reduced pressure and purifying the product, for example, by crystallization or chromatography.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.
-
Trifluoroacetic Acid (TFA): TFA serves as a strong acid catalyst and a solvent that can activate the brominating agent and facilitate the electrophilic aromatic substitution reaction.
Step 2: Esterification to this compound
The conversion of the carboxylic acid to its methyl ester is a classic Fischer esterification.
Sources
An In-Depth Technical Guide to Methyl 3-bromo-2,4-dimethylbenzoate: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Synthetic Intermediate
In the rapidly evolving landscape of medicinal chemistry and drug discovery, the strategic design of novel therapeutics often hinges on the availability of versatile and well-characterized building blocks. Methyl 3-bromo-2,4-dimethylbenzoate has emerged as a significant intermediate, particularly in the burgeoning field of targeted protein degradation (TPD). Its utility as a "Protein Degrader Building Block" underscores its importance for researchers developing next-generation therapeutics aimed at previously "undruggable" targets.[1] This guide provides a comprehensive overview of the material's safety, physicochemical properties, synthesis, and its pivotal role in the development of proteolysis-targeting chimeras (PROTACs).
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective and safe application in research and development.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 151859-37-9 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.1 g/mol | [1] |
| Appearance | Solid | [2] |
| Storage | Room temperature | [1] |
Material Safety Data Sheet (MSDS) Analysis: A Focus on Safe Handling
While a comprehensive, publicly available MSDS with detailed toxicological endpoints for this compound is not widespread, a safety data sheet is available from suppliers such as Aaronchem.[3] Furthermore, analysis of MSDSs for structurally similar compounds provides a strong basis for inferring its hazard profile. The primary hazards associated with this class of compounds are:
-
Skin Irritation: Likely to cause skin irritation upon contact.[4]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Precautionary Measures and Personal Protective Equipment (PPE)
Given the anticipated hazards, the following precautionary measures are essential for the safe handling of this compound:
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure easy access to an eyewash station and a safety shower.
Personal Protective Equipment:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.
-
Respiratory Protection: If working outside of a fume hood or with fine powders where dust generation is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.
Handling and Storage:
-
Store at room temperature in a dry, well-ventilated area.[1]
-
Keep containers tightly closed when not in use.
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases.
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Synthesis and Experimental Protocols
While specific, peer-reviewed synthesis protocols for this compound are not abundant in the public domain, established methods for the synthesis of related brominated and methylated benzoates can be readily adapted. A general and plausible synthetic route is the esterification of 3-bromo-2,4-dimethylbenzoic acid.
Illustrative Synthetic Workflow
The following diagram outlines a logical workflow for the synthesis of this compound, based on standard organic chemistry transformations.
Sources
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- 3. Synthesis routes of Methyl 3-bromo-4-methylbenzoate [benchchem.com]
- 4. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: Methyl 3-bromo-2,4-dimethylbenzoate as a Versatile Building Block in Modern Organic Synthesis
Introduction: Unveiling the Synthetic Potential
Methyl 3-bromo-2,4-dimethylbenzoate is a strategically substituted aromatic compound that serves as a highly versatile building block for the synthesis of complex organic molecules. Its structure is distinguished by three key functional moieties: an aryl bromide, a methyl ester, and two methyl groups on the aromatic ring. This unique combination of features provides multiple avenues for chemical modification, making it an invaluable intermediate in medicinal chemistry, materials science, and agrochemical development.[1]
The bromine atom at the C3 position is the primary reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2] The methyl ester at C1 can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, offering a handle for further derivatization. The two methyl groups at C2 and C4 exert significant steric and electronic influence on the molecule's reactivity, which can be strategically exploited to control regioselectivity and reaction kinetics. The ortho-methyl group (C2), in particular, provides steric hindrance that can influence the choice of catalytic system required for efficient transformations.
This guide provides an in-depth exploration of this compound's applications in several cornerstone reactions of modern organic synthesis, complete with detailed protocols and expert insights into experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 151859-37-9 | [4] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [4] |
| Molecular Weight | 243.1 g/mol | [4] |
| Appearance | Solid (Typical) | N/A |
| Storage | Room temperature | [4] |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety is primed for a variety of palladium-catalyzed cross-coupling reactions. These transformations are among the most powerful tools in synthetic chemistry for constructing complex molecular architectures from simple precursors.[5] The general workflow for these reactions is highly conserved, involving the careful assembly of reactants under an inert atmosphere.
Caption: Generalized workflow for a Pd-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone reaction for the formation of biaryl structures, which are prevalent in pharmaceuticals and organic materials.[2][6] The reaction couples an organoboron species (boronic acid or ester) with an organic halide.[6]
Mechanistic Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronate species (activated by a base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2][6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expertise & Causality: For a sterically hindered substrate like this compound, the choice of ligand is critical. The ortho-methyl group can impede the approach of the catalyst. Therefore, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often required.[7] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the oxidative addition step and helps to accelerate the overall catalytic cycle.[7][8] A strong base like potassium phosphate (K₃PO₄) is often effective in promoting the transmetalation step.[9]
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and water (4:1 ratio, degassed)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor reaction progress by TLC or LC-MS. Upon completion (typically 12-18 hours), cool the mixture to room temperature.[8]
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Wash the organic layer with water, then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[9]
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired biaryl product.[8]
-
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | Efficient for sterically hindered aryl bromides.[7] |
| Base | K₃PO₄ | Strong, effective base for promoting transmetalation.[9] |
| Solvent | Dioxane/H₂O (4:1) | Good for dissolving both organic and inorganic reagents.[8] |
| Temperature | 90-100 °C | Provides sufficient thermal energy for the reaction. |
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, creating conjugated enynes and arylalkynes.[10][11] This reaction requires a dual catalytic system, typically involving palladium and a copper(I) co-catalyst.[12][13]
Mechanistic Principle: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper(I) acetylide and reductive elimination. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne, copper(I) salt, and an amine base.[12]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Expertise & Causality: While classic conditions use catalysts like Pd(PPh₃)₄ and a copper(I) salt (e.g., CuI), modern protocols for challenging substrates often benefit from more robust catalyst systems.[10][12] The use of a palladium source like Pd(PhCN)₂Cl₂ with a bulky phosphine ligand such as P(t-Bu)₃ can enable reactions at room temperature, even for less reactive aryl bromides.[14] The amine base (e.g., triethylamine or diisopropylamine) is crucial as it not only neutralizes the HX by-product but also facilitates the formation of the copper acetylide.[10]
Protocol 2: Sonogashira Coupling with Phenylacetylene
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent, followed by triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature or heat gently to 40-60 °C if the reaction is sluggish.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.[12]
-
Dilute the mixture with diethyl ether and filter through a pad of celite to remove the amine salt and catalyst residues.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the pure arylalkyne.
-
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | A common, effective, and air-stable precatalyst.[11] |
| Cu Co-catalyst | CuI | Facilitates the formation of the reactive acetylide.[10] |
| Base | Triethylamine (TEA) | Acts as both a base and a solvent in some cases.[12] |
| Solvent | THF or Toluene | Anhydrous, aprotic solvents are standard.[12] |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds by coupling aryl halides with primary or secondary amines.[15][16] This transformation has revolutionized the synthesis of aryl amines, which are critical structures in countless pharmaceuticals.[17]
Mechanistic Principle: Similar to other cross-coupling reactions, the cycle begins with oxidative addition of the aryl halide to Pd(0). The resulting complex coordinates the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination from this complex furnishes the N-aryl product and regenerates the Pd(0) catalyst.[15][17]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Expertise & Causality: The steric hindrance from the ortho-methyl group in this compound makes this a challenging substrate for C-N coupling. Success hinges on the use of specialized, bulky phosphine ligands like (±)-BINAP or Josiphos-type ligands, which facilitate the crucial reductive elimination step.[17] The base must be strong enough to deprotonate the amine but non-nucleophilic to avoid side reactions. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this purpose.[17][18]
Protocol 3: Buchwald-Hartwig Amination with Morpholine
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOt-Bu, Pd₂(dba)₃, and BINAP to an oven-dried Schlenk tube.
-
Add this compound, followed by anhydrous toluene and finally morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 16-24 hours), cool the mixture to room temperature.[17]
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired N-aryl morpholine derivative.
-
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / BINAP | A robust system for coupling with hindered substrates.[17] |
| Base | NaOt-Bu | Strong, non-nucleophilic base essential for amine deprotonation.[18] |
| Solvent | Toluene | High-boiling, aprotic solvent suitable for this reaction. |
| Temperature | 100-110 °C | Necessary to overcome the activation energy for hindered substrates. |
Conclusion
This compound is a powerful and versatile building block whose true potential is unlocked through modern palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst system—particularly the ligand and base—chemists can efficiently execute Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions to construct complex molecular frameworks. The protocols and insights provided herein serve as a robust starting point for researchers aiming to incorporate this valuable intermediate into their synthetic programs, enabling the rapid development of novel compounds for a multitude of applications.
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Eureka | Patsnap. Synthesis method for 3-bromine-4-(methylol)methyl benzoate. [Link]
-
PubChem - NIH. Methyl 3-bromo-4-methylbenzoate | C9H9BrO2 | CID 7015747. [Link]
-
PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]
-
PubChemLite. This compound (C10H11BrO2). [Link]
-
PubChem - NIH. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
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Andrew G Myers Research Group. The Suzuki Reaction. [Link]
-
PubChem - NIH. Methyl 3,4-dimethylbenzoate | C10H12O2 | CID 520902. [Link]
-
Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]
-
CP Lab Safety. Methyl 3-bromo-2, 4-dimethylbenzoate, min 98%, 100 mg. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
NIH. Tandem Pd-Catalyzed Cyclization/Coupling of Non-Terminal Acetylenic Activated Methylenes with (Hetero)Aryl Bromides. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
ResearchGate. Pd(PhCN) 2 Cl 2 /P( t -Bu) 3 : A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. [Link]
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Application Notes and Protocols for the Synthesis of Derivatives from Methyl 3-bromo-2,4-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the synthesis of diverse chemical derivatives starting from Methyl 3-bromo-2,4-dimethylbenzoate. This sterically hindered aryl bromide is a valuable building block in medicinal chemistry and materials science. These application notes delve into the critical aspects of palladium-catalyzed cross-coupling reactions, offering detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling reactions. The causality behind experimental choices, including the selection of catalysts, ligands, and bases, is thoroughly explained to empower researchers to overcome the challenges associated with sterically demanding substrates. This guide is intended to serve as a practical resource for scientists engaged in the synthesis of novel molecular entities.
Introduction: The Synthetic Utility of this compound
This compound is a key aromatic building block characterized by a sterically encumbered bromine atom, flanked by a methyl group in the ortho position and another in the para position. This substitution pattern imparts unique electronic and steric properties to the molecule, making its functionalization a non-trivial yet highly rewarding endeavor. The derivatives of 2,4-dimethylbenzoic acid are of significant interest in pharmaceutical and materials science research due to their presence in a range of biologically active compounds and functional materials.[1][2][3]
The primary challenge in the chemical transformation of this substrate lies in overcoming the steric hindrance around the bromine atom, which can impede the approach of catalysts and coupling partners. However, with the advent of sophisticated palladium-catalyzed cross-coupling reactions, the synthetic potential of this molecule can be fully realized. This guide will provide detailed protocols and the underlying scientific rationale for three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Palladium-Catalyzed Cross-Coupling: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. For a sterically hindered substrate like this compound, the careful selection of the palladium precursor, ligand, and base is paramount to achieving high yields and selectivities.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds, which are prevalent motifs in many pharmaceutical agents.[4] The reaction of this compound with various arylboronic acids or their esters can be challenging due to the steric hindrance. The key to success lies in employing a catalytic system that can facilitate the oxidative addition of the sterically hindered aryl bromide and subsequent transmetalation.
Causality Behind Experimental Choices:
-
Palladium Precursor: While various palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species.
-
Ligand: For sterically hindered substrates, bulky and electron-rich phosphine ligands are essential. Ligands such as SPhos, XPhos, and RuPhos are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle. These ligands stabilize the monoligated palladium species, which is believed to be the active catalyst in many cross-coupling reactions.
-
Base: A suitable base is required to activate the boronic acid for transmetalation. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective and are generally compatible with a wide range of functional groups.
-
Solvent: Aprotic solvents such as 1,4-dioxane, toluene, or a mixture of these with water are commonly used. The presence of water can sometimes be beneficial for the dissolution of the base and can accelerate the transmetalation step.
Experimental Workflow Diagram:
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of Methyl 3-aryl-2,4-dimethylbenzoate
This protocol is a general guideline and may require optimization for specific arylboronic acids.
| Reagent | Amount (1.0 mmol scale) | Molar Equiv. | Notes |
| This compound | 243 mg | 1.0 | Starting material. |
| Arylboronic Acid | 1.2 mmol | 1.2 | Coupling partner. |
| Pd(OAc)₂ | 4.5 mg | 0.02 | Palladium precursor. |
| SPhos | 16.4 mg | 0.04 | Bulky phosphine ligand. |
| K₃PO₄ | 424 mg | 2.0 | Base. Should be finely powdered and dried. |
| 1,4-Dioxane/H₂O (4:1) | 5 mL | - | Solvent mixture. Should be degassed prior to use. |
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 3-aryl-2,4-dimethylbenzoate.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are crucial intermediates in the pharmaceutical industry.[5] The coupling of amines with the sterically hindered this compound requires a highly active catalyst system to overcome the steric barrier.
Causality Behind Experimental Choices:
-
Palladium Precursor and Ligand: Similar to the Suzuki coupling, a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand is crucial. For amination reactions, ligands such as XPhos, RuPhos, or Josiphos-type ligands have shown excellent performance with sterically demanding substrates.[6][7] These ligands facilitate the oxidative addition and the subsequent reductive elimination to form the C-N bond.
-
Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine to form the active nucleophile. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose. For substrates that are sensitive to strong bases, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, although this may require higher reaction temperatures or longer reaction times.
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are the standard choices to ensure a water-free environment, which is critical for the stability of the catalyst and the base.[6]
Catalytic Cycle Diagram:
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: Synthesis of Methyl 3-amino-2,4-dimethylbenzoate Derivatives
This protocol provides a general procedure for the amination of this compound with a primary or secondary amine.
| Reagent | Amount (1.0 mmol scale) | Molar Equiv. | Notes |
| This compound | 243 mg | 1.0 | Starting material. |
| Amine | 1.2 mmol | 1.2 | Primary or secondary amine. |
| Pd₂(dba)₃ | 9.2 mg | 0.01 | Palladium precursor. |
| XPhos | 19.1 mg | 0.04 | Bulky phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | 134 mg | 1.4 | Strong, non-nucleophilic base. Handle under inert atmosphere. |
| Toluene | 5 mL | - | Anhydrous and degassed solvent. |
Procedure:
-
In a glovebox, add this compound, NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.
-
Add anhydrous, degassed toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
After completion, cool the reaction to room temperature. Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Methyl 3-amino-2,4-dimethylbenzoate derivative.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the most widely used method for the formation of C(sp²)-C(sp) bonds, providing access to arylalkynes.[8] These compounds are valuable intermediates in the synthesis of natural products, pharmaceuticals, and conjugated materials.[9] The reaction of this compound with terminal alkynes is a powerful way to introduce structural diversity.
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium complex and a copper(I) co-catalyst (typically CuI). The palladium catalyst facilitates the cross-coupling, while the copper co-catalyst activates the alkyne. Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling).
-
Palladium Source and Ligand: Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are common palladium catalysts for this reaction. The choice of phosphine ligands can influence the reaction efficiency.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. The base serves to neutralize the HBr byproduct and also acts as a solvent in some cases.
-
Solvent: The reaction is often carried out in the amine base itself or in a co-solvent like THF or DMF.
Reaction Scheme:
Caption: General scheme for the Sonogashira coupling reaction.
Protocol: Synthesis of Methyl 3-alkynyl-2,4-dimethylbenzoate
This is a general protocol for a copper-catalyzed Sonogashira coupling.
| Reagent | Amount (1.0 mmol scale) | Molar Equiv. | Notes |
| This compound | 243 mg | 1.0 | Starting material. |
| Terminal Alkyne | 1.2 mmol | 1.2 | Coupling partner. |
| Pd(PPh₃)₂Cl₂ | 14 mg | 0.02 | Palladium catalyst. |
| Copper(I) Iodide (CuI) | 3.8 mg | 0.02 | Co-catalyst. |
| Triethylamine (Et₃N) | 5 mL | - | Base and solvent. Should be degassed. |
| THF (optional) | 5 mL | - | Co-solvent, if needed for solubility. Should be anhydrous and degassed. |
Procedure:
-
To a Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed triethylamine (and THF if used) via syringe, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) if the reaction is sluggish.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired Methyl 3-alkynyl-2,4-dimethylbenzoate.
Applications in Drug Discovery and Materials Science
The derivatives synthesized from this compound serve as valuable scaffolds for the development of novel molecules with diverse applications.
-
Medicinal Chemistry: The introduction of aryl, amino, and alkynyl groups can lead to the discovery of new drug candidates. For instance, biaryl structures are common in kinase inhibitors, while arylamines are found in a wide range of therapeutic agents. The 2,4-dimethyl substitution pattern can influence the pharmacokinetic properties of a molecule, such as its metabolic stability and lipophilicity.
-
Materials Science: Arylalkynes are important building blocks for the synthesis of conjugated polymers and organic electronic materials. The substitution pattern on the aromatic ring can be used to tune the electronic and photophysical properties of these materials.
Conclusion
This compound is a versatile starting material for the synthesis of a wide array of complex organic molecules. Despite the challenges posed by its sterically hindered nature, modern palladium-catalyzed cross-coupling reactions provide efficient and reliable methods for its functionalization. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this valuable building block in their pursuit of novel discoveries in medicine and materials science.
References
-
BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
-
BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
-
BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Synthesis of Methyl 3-amino-4-methylbenzoate.
-
BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
-
Chen, et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health.
-
Organic Chemistry Portal. Sonogashira Coupling.
-
Wikipedia. (2023). Buchwald–Hartwig amination.
- Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(34), 5843-5848.
- Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 6892-6903.
-
PubMed. (2015). Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists.
-
BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine.
-
BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- Jia, M., & Ma, S. (2016). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides.
- Saikia, L., et al. (2017). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ChemistrySelect, 2(25), 7545-7550.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
-
Chemical Communications. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
-
PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot.
-
National Institutes of Health. (2013). Tandem Cycloisomerization/Suzuki Coupling of Arylethynyl MIDA Boronates.
-
Organic Chemistry Portal. Substituted arene synthesis by alkynylation.
-
Beilstein Journals. (2017). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
-
ResearchGate. (2013). Ligand Accelerated Stereoretentive Suzuki-Miyaura Coupling of Unprotected 3,3'-Dibromo-BINOL.
-
National Institutes of Health. (2020). Suzuki–Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration.
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
-
ResearchGate. (2018). Synthesis of Oligomers via Sonogashira cross coupling followed by....
-
ResearchGate. (2014). ChemInform Abstract: Sonogashira Cross-Coupling of 3-Bromo-1,2-diones: An Access to 3-Alkynyl-1,2-diones.
-
National Institutes of Health. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies.
-
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
-
Canadian Journal of Chemistry. (2011). Convenient preparation of aryl-substituted nortropanes by Suzuki–Miyaura methodology.
-
SpringerLink. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
-
Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide.
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
-
National Institutes of Health. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis.
-
Organic Communications. (2022). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review.
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- 3. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review [ouci.dntb.gov.ua]
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 3-bromo-2,4-dimethylbenzoate with Organoboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Synthesizing Complex Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples organoboron compounds with organohalides, providing a powerful tool for the synthesis of biaryls, polyolefins, and styrenes.[3] The reaction's significance was recognized with the 2010 Nobel Prize in Chemistry, shared by Suzuki, Richard F. Heck, and Ei-ichi Negishi.[3]
This guide focuses on the application of the Suzuki-Miyaura coupling to a specific and valuable substrate: Methyl 3-bromo-2,4-dimethylbenzoate . This building block is of particular interest in medicinal chemistry and materials science due to the utility of substituted biaryl structures in designing novel therapeutic agents and functional materials.[2] The protocols and insights provided herein are designed to equip researchers with the knowledge to successfully employ this substrate in the synthesis of diverse and complex molecular architectures.
The Catalytic Heart of the Reaction: A Mechanistic Overview
A deep understanding of the reaction mechanism is paramount for successful optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide (in this case, this compound) to a coordinatively unsaturated Pd(0) complex. This step forms a square-planar Pd(II) intermediate.[4][5] The reactivity of the halide in this step follows the general trend: I > OTf > Br > Cl.[5][7] For this compound, the C-Br bond is sufficiently reactive for efficient oxidative addition with many common palladium catalysts.
-
Transmetalation: This is arguably the most complex step and is where the organoboronic acid enters the cycle. The organic moiety from the boron reagent is transferred to the palladium center, displacing the halide.[3] This process is critically dependent on the presence of a base. The base activates the organoboron compound, making it more nucleophilic and facilitating the transfer of the organic group to the palladium complex.[1][8] Two primary pathways have been proposed for the role of the base: formation of a more nucleophilic boronate species (R-B(OH)₃⁻) or interaction with the palladium complex to form a more reactive palladium-alkoxide or -hydroxide species.[3][9][10]
-
Reductive Elimination: In the final step, the two organic ligands on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][5] This step is typically fast and irreversible.
Below is a diagram illustrating the catalytic cycle.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Methyl 3-bromo-2,4-dimethylbenzoate: A Versatile Building Block in Cross-Coupling Reactions
Introduction
Methyl 3-bromo-2,4-dimethylbenzoate (CAS No. 151859-37-9) is a polysubstituted aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its utility is primarily derived from the presence of a bromine atom on the aromatic ring, which serves as a handle for a variety of palladium-catalyzed cross-coupling reactions. The steric hindrance imparted by the two ortho-methyl groups, and the electronic nature of the methyl and ester substituents, present both challenges and opportunities for chemists engaged in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides in-depth application notes and detailed experimental protocols for the use of this compound in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the underlying principles and rationale for the chosen experimental conditions.
Physicochemical Properties and Safety Information
A foundational understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in any experimental setting.
| Property | Value | Reference |
| CAS Number | 151859-37-9 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₂ | |
| Molecular Weight | 243.10 g/mol | |
| Appearance | Off-white to light yellow solid | |
| Purity | Typically ≥98% | |
| Storage | Store at room temperature, away from strong oxidizing agents | [1] |
Safety Precautions: this compound should be handled in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[1]
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound is the key to its synthetic utility, enabling its participation in a variety of palladium-catalyzed cross-coupling reactions. The general mechanism for these transformations involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation (for Suzuki and Sonogashira) or coordination and deprotonation of an amine (for Buchwald-Hartwig), and concludes with reductive elimination to form the desired product and regenerate the Pd(0) catalyst.
"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-Br)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-Br(L2)" [label="Aryl-Pd(II) Complex"]; "Transmetalation_or_Amine_Coordination" [label="Transmetalation (Nu-M)\nor\nAmine Coordination (R2NH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Pd(II)-Nu(L2)" [label="Aryl-Pd(II)-Nucleophile Complex"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ar-Nu" [label="Coupled Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-Br"]; "Oxidative_Addition" -> "Ar-Pd(II)-Br(L2)"; "Ar-Pd(II)-Br(L2)" -> "Transmetalation_or_Amine_Coordination" [label="Nucleophile"]; "Transmetalation_or_Amine_Coordination" -> "Ar-Pd(II)-Nu(L2)"; "Ar-Pd(II)-Nu(L2)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Ar-Nu"; "Reductive_Elimination" -> "Pd(0)L2" [label="Catalyst Regeneration"]; }
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.Application Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Compounds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. For a sterically hindered substrate like this compound, the choice of a bulky, electron-rich phosphine ligand is crucial to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
Rationale for Experimental Design:
-
Catalyst System: A combination of a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, and a sterically demanding, electron-rich phosphine ligand is employed. Ligands like SPhos, XPhos, or RuPhos are often effective for coupling sterically hindered aryl bromides. These bulky ligands promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step.
-
Base: A moderately strong base, such as K₂CO₃ or K₃PO₄, is required to facilitate the transmetalation step by activating the boronic acid or ester.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is commonly used to dissolve both the organic and inorganic reagents.
Detailed Experimental Protocol:
Reaction: this compound with Phenylboronic Acid
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 243 mg).
-
Add phenylboronic acid (1.2 mmol, 146 mg).
-
Add potassium carbonate (2.0 mmol, 276 mg).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 35 mg) or a combination of Pd₂(dba)₃ (0.015 mmol, 14 mg) and SPhos (0.03 mmol, 12 mg).
-
-
Reaction Setup:
-
Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired biaryl product.
-
subgraph "cluster_Reagents" { label = "Reagent Assembly"; bgcolor="#F1F3F4"; "Aryl_Bromide" [label="this compound"]; "Boronic_Acid" [label="Phenylboronic Acid"]; "Base" [label="K2CO3"]; "Catalyst" [label="Pd(PPh3)4"]; }
subgraph "cluster_Reaction" { label = "Reaction Conditions"; bgcolor="#F1F3F4"; "Solvent" [label="Toluene/Water"]; "Atmosphere" [label="Inert (Ar/N2)"]; "Temperature" [label="80-100 °C"]; "Monitoring" [label="TLC/GC-MS"]; }
subgraph "cluster_Purification" { label = "Work-up & Purification"; bgcolor="#F1F3F4"; "Extraction" [label="Ethyl Acetate/Water"]; "Drying" [label="Na2SO4"]; "Chromatography" [label="Silica Gel"]; "Product" [label="Biaryl Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"Aryl_Bromide" -> "Solvent"; "Boronic_Acid" -> "Solvent"; "Base" -> "Solvent"; "Catalyst" -> "Solvent"; "Solvent" -> "Atmosphere" -> "Temperature" -> "Monitoring" -> "Extraction" -> "Drying" -> "Chromatography" -> "Product"; }
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.Application Protocol 2: Sonogashira Coupling for the Synthesis of Aryl Alkynes
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis and materials science. Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
Rationale for Experimental Design:
-
Catalyst System: A palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, is used in conjunction with a phosphine ligand. For sterically hindered substrates, bulky ligands can be beneficial. A copper(I) salt (e.g., CuI) is traditionally used as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. However, copper-free protocols have been developed to circumvent the issue of Glaser coupling.[2][3]
-
Base: A strong amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to deprotonate the terminal alkyne and act as a solvent.
-
Solvent: The amine base often serves as the solvent, or a co-solvent like THF or DMF can be used.
Detailed Experimental Protocol (Copper-Free):
Reaction: this compound with Phenylacetylene
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 243 mg).
-
Add Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Add cesium carbonate (2.0 mmol, 652 mg).
-
-
Reaction Setup:
-
Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.
-
Add degassed DMF (5 mL) via syringe.
-
Add phenylacetylene (1.1 mmol, 112 mg, 0.12 mL).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired aryl alkyne.
-
"Pd(0)" [label="Pd(0)L2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ArBr" [label="this compound"]; "Ox_Add" [label="Oxidative Addition"]; "ArPdBr" [label="Ar-Pd(II)-Br(L2)"]; "Alkyne" [label="Phenylacetylene"]; "Base" [label="Base (e.g., TEA)"]; "Deprotonation" [label="Deprotonation"]; "Acetylide" [label="Phenylacetylide"]; "Transmetalation" [label="Transmetalation"]; "ArPdAlkyne" [label="Ar-Pd(II)-Alkyne(L2)"]; "Red_Elim" [label="Reductive Elimination"]; "Product" [label="Aryl Alkyne Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)" -> "Ox_Add"; "ArBr" -> "Ox_Add"; "Ox_Add" -> "ArPdBr"; "Alkyne" -> "Deprotonation"; "Base" -> "Deprotonation"; "Deprotonation" -> "Acetylide"; "Acetylide" -> "Transmetalation"; "ArPdBr" -> "Transmetalation"; "Transmetalation" -> "ArPdAlkyne"; "ArPdAlkyne" -> "Red_Elim"; "Red_Elim" -> "Product"; "Red_Elim" -> "Pd(0)" [label="Regeneration"]; }
Caption: Simplified mechanism of the Sonogashira coupling reaction.Application Protocol 3: Buchwald-Hartwig Amination for the Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of aryl amines from aryl halides.[4][5] The reaction is highly sensitive to the choice of ligand and base, especially when dealing with sterically hindered substrates.
Rationale for Experimental Design:
-
Catalyst System: A palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, is used with a bulky, electron-rich phosphine ligand. Ligands from the Buchwald and Hartwig groups, such as SPhos, XPhos, and RuPhos, are particularly effective for the amination of sterically hindered aryl bromides.[4] These ligands facilitate both the oxidative addition and the challenging reductive elimination steps.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be used depending on the substrate.[6]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.
Detailed Experimental Protocol:
Reaction: this compound with Morpholine
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add sodium tert-butoxide (1.4 mmol, 135 mg).
-
Add the palladium precatalyst, for example, (SPhos)Pd G2 (0.02 mmol, 14 mg).
-
Add this compound (1.0 mmol, 243 mg).
-
-
Reaction Setup:
-
Seal the flask and purge with argon or nitrogen.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add morpholine (1.2 mmol, 105 mg, 0.10 mL).
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-aryl morpholine derivative.
-
"Central_Topic" [label="Buchwald-Hartwig Amination\nof this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
subgraph "cluster_Catalyst" { label = "Catalyst System"; bgcolor="#F1F3F4"; "Pd_Source" [label="Pd(OAc)2 or Pd2(dba)3"]; "Ligand" [label="Bulky Phosphine\n(e.g., SPhos, XPhos)"]; }
subgraph "cluster_Base" { label = "Base Selection"; bgcolor="#F1F3F4"; "Strong_Base" [label="NaOtBu, LHMDS, or Cs2CO3"]; "Rationale_Base" [label="Deprotonates Amine"]; }
subgraph "cluster_Substrates" { label = "Reaction Partners"; bgcolor="#F1F3F4"; "Aryl_Bromide" [label="Sterically Hindered"]; "Amine" [label="Primary or Secondary"]; }
"Central_Topic" -> "Pd_Source"; "Central_Topic" -> "Ligand"; "Central_Topic" -> "Strong_Base"; "Central_Topic" -> "Rationale_Base"; "Central_Topic" -> "Aryl_Bromide"; "Central_Topic" -> "Amine";
"Pd_Source" -> "Ligand" [style=dotted]; "Strong_Base" -> "Rationale_Base" [style=dotted]; "Aryl_Bromide" -> "Amine" [style=dotted]; }
Caption: Key considerations for the Buchwald-Hartwig amination of a sterically hindered aryl bromide.Conclusion
This compound is a highly valuable building block for the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allows for the efficient construction of C-C and C-N bonds. The protocols provided herein offer a starting point for the use of this versatile reagent, with an emphasis on the rational selection of reaction conditions to overcome the challenges associated with its sterically hindered nature. As with any chemical reaction, optimization of these conditions may be necessary for specific substrates and desired outcomes.
References
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]
-
Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6636–6678. [Link]
- Fors, B. P., & Buchwald, S. L. (2010). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-Substituted Biaryls. Journal of the American Chemical Society, 132(44), 15914–15917.
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(48), 16498–16499.
-
Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society, 131(31), 11049–11061. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Application Notes & Protocols: Methyl 3-bromo-2,4-dimethylbenzoate in Medicinal Chemistry
Introduction: The Strategic Value of a Functionalized Scaffold
In the landscape of modern drug discovery, the strategic importance of well-defined molecular building blocks cannot be overstated. Methyl 3-bromo-2,4-dimethylbenzoate is one such cornerstone—a deceptively simple aromatic ester whose true value lies in its trifecta of functional handles. The bromo substituent serves as a versatile anchor for carbon-carbon and carbon-heteroatom bond formation, the methyl ester provides a readily modifiable pro-nucleophilic center, and the two methyl groups on the aromatic ring introduce specific steric and electronic properties. These features make it an invaluable starting material for creating complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies. This guide provides an in-depth look at the properties, reactivity, and proven applications of this compound, complete with detailed protocols for its use in key synthetic transformations.
Section 1: Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | Internal Calculation |
| Molecular Weight | 243.10 g/mol | Internal Calculation |
| Appearance | Off-white to pale yellow solid or oil | General Chemical Knowledge |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, DMF). Insoluble in water. | General Chemical Knowledge |
| CAS Number | 57235-91-3 | General Chemical Knowledge |
Analytical Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.8-7.9 (d, 1H), 7.1-7.2 (d, 1H), 3.9 (s, 3H), 2.5 (s, 3H), 2.3 (s, 3H) ppm. The two aromatic protons appear as doublets, the ester methyl as a singlet, and the two aromatic methyls as distinct singlets.
-
¹³C NMR (CDCl₃, 101 MHz): δ 168-170 (C=O), 140-142, 138-140, 133-135, 128-130, 125-127, 120-122 (Aromatic C), 52-53 (OCH₃), 22-24, 18-20 (Aromatic CH₃) ppm.[1]
-
Mass Spectrometry (EI): M⁺ and M⁺+2 isotopic pattern for bromine at m/z 242 and 244.
Section 2: Core Reactivity and Synthetic Strategy
The primary utility of this compound in medicinal chemistry stems from its capacity to undergo palladium-catalyzed cross-coupling reactions. The bromine atom at the 3-position is strategically placed for such transformations.
Causality in Reactivity:
-
The Bromine Handle: The C-Br bond is the primary site of reactivity, readily undergoing oxidative addition to a Palladium(0) catalyst. This is the initiating step for a host of powerful bond-forming reactions.[2]
-
Electronic Effects: The ester group is an electron-withdrawing group, which can influence the reactivity of the aromatic ring. The two methyl groups are electron-donating, which can also modulate the electronic nature of the aryl halide.
-
Steric Hindrance: The methyl group at the 2-position provides significant steric bulk adjacent to the bromine atom. This can influence the choice of catalyst and ligand, often requiring bulkier phosphine ligands (e.g., SPhos, XPhos) to facilitate efficient oxidative addition and subsequent steps in the catalytic cycle.[3]
The most common and powerful application is the Suzuki-Miyaura cross-coupling reaction , which forges a new carbon-carbon bond between the aromatic ring and an organoboron reagent. This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds.[4][5]
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Section 3: Medicinal Chemistry Application Case Study: TRK Kinase Inhibitors
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TRKA, TRKB, TRKC) that play a crucial role in the nervous system.[6] Fusions of the genes encoding these kinases (NTRK genes) are oncogenic drivers in a wide range of cancers.[7][8] Small molecule inhibitors targeting these kinases have shown remarkable efficacy, and building blocks like this compound are instrumental in their synthesis.
The core of many TRK inhibitors is a substituted heterocyclic scaffold that binds to the ATP-binding pocket of the kinase. The dimethyl-substituted phenyl ring, derived from our title compound, often serves as a key fragment that projects into a selectivity pocket, contributing to both potency and selectivity.
Caption: Inhibition of the TRK signaling pathway by a synthesized inhibitor.
Section 4: Detailed Experimental Protocols
These protocols are designed to be self-validating, with notes on causality and expected outcomes.
Protocol 4.1: Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation
This protocol describes the coupling of this compound with a generic arylboronic acid.
Rationale: This reaction is chosen for its reliability and broad functional group tolerance, making it a workhorse in medicinal chemistry for creating biaryl structures.[9][10] The use of a palladium acetate/SPhos catalyst system is effective for sterically hindered substrates.[3] Potassium phosphate is a strong enough base to facilitate transmetalation without causing unwanted side reactions like ester hydrolysis.[4]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 eq)
-
Anhydrous Toluene and Degassed Water (e.g., 5:1 ratio)
-
Schlenk flask or microwave vial
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (e.g., 243 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Self-Validation: Monitor reaction progress by TLC or LC-MS. The disappearance of the starting aryl bromide spot is a key indicator of completion.
-
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic extracts with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.
Protocol 4.2: Base-Mediated Hydrolysis to the Carboxylic Acid
This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a common step to prepare for amide coupling.
Rationale: Saponification (base-mediated ester hydrolysis) is a robust method to generate the carboxylate anion.[11] The subsequent acidic workup protonates the carboxylate to yield the desired carboxylic acid.[12] This transformation is crucial for enabling subsequent amide bond formation, a key reaction in linking molecular fragments in drug synthesis.
Materials:
-
Methyl 3-aryl-2,4-dimethylbenzoate (from Protocol 4.1) (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (3.0 eq)
-
Tetrahydrofuran (THF) and Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve the starting ester (e.g., 1.0 mmol) in a mixture of THF (10 mL) and water (5 mL) in a round-bottom flask.
-
Base Addition: Add LiOH (e.g., 72 mg, 3.0 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C.
-
Self-Validation: Monitor the reaction by TLC, observing the disappearance of the starting ester and the appearance of a new, more polar spot (the carboxylate) at the baseline. The reaction is typically complete in 2-6 hours.
-
-
Quenching & Acidification: Cool the reaction to 0 °C in an ice bath. Slowly add 1M HCl until the pH of the solution is ~2-3. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid, which can often be used without further purification.
Section 5: Safety, Handling, and Storage
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle the compound in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust or contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
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-
PrepChem. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]
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Sylvester, E. D., & Benedict, J. B. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]
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Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Bromo-4-methylbenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3,4-dimethylbenzoate. Retrieved from [Link]
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Chemistry LibreTexts. (2025). Preparing Carboxylic Acids. Retrieved from [Link]
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Ahmed, M., et al. (2023). Current landscape of tropomyosin receptor tyrosine kinase inhibitors. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. Retrieved from [Link]
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R Discovery. (n.d.). Design, synthesis and evaluate of indazolylaminoquinazoline derivatives as potent Tropomyosin receptor kinase (TRK) inhibitors. Retrieved from [Link]
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Quick Company. (n.d.). Process For The Preparation Of 3 Bromo 4 (Bromo Methyl) Benzoic Acid. Retrieved from [Link]
-
Lv, B., et al. (2020). Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. Journal of Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (2015). WO2015042088A1 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF.
-
PubMed. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Retrieved from [Link]
- Google Patents. (2021). CN112441907A - Method for co-producing mono-substituted methyl benzoic acid and mono-substituted phthalic acid.
-
Jiang, T., et al. (2020). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Organic Chemistry with Victor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]
-
LibreTexts. (n.d.). Additional Problems 11: Carboxylic Acids and Nitriles. Retrieved from [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Methyl 3-bromo-2,4-dimethylbenzoate
<
Introduction: Navigating the Challenges of Sterically Hindered Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] These transformations, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, are fundamental to the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1][3] However, the successful application of these powerful methods is not without its challenges, particularly when dealing with sterically hindered substrates.
Methyl 3-bromo-2,4-dimethylbenzoate presents a classic example of a sterically demanding aryl bromide. The presence of two ortho-substituents (a methyl group and a methyl ester) flanking the bromine atom significantly impedes the approach of the palladium catalyst, thereby hindering the crucial oxidative addition step of the catalytic cycle.[4][5] Overcoming this steric barrier requires a carefully orchestrated interplay of catalyst, ligand, base, and reaction conditions. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving this challenging substrate, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The Catalytic Cycle: A Universal Blueprint for Cross-Coupling
At the heart of palladium-catalyzed cross-coupling lies a well-established catalytic cycle that generally proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7] Understanding this cycle is paramount to troubleshooting and optimizing reactions.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[1][6] For sterically hindered substrates like this compound, this step is often rate-limiting.
-
Transmetalation: The organic group (R') from an organometallic reagent (R'-M) is transferred to the palladium center, displacing the halide.[1][3] The nature of the organometallic partner defines the specific type of cross-coupling reaction (e.g., boronic acids in Suzuki coupling, organotins in Stille coupling).
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon or carbon-heteroatom bond as the two organic fragments are eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1][6]
Key Cross-Coupling Strategies for this compound
The choice of cross-coupling reaction is dictated by the desired bond to be formed. Here, we detail protocols for three of the most powerful and versatile palladium-catalyzed reactions: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Heck-Mizoroki Reaction.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a highly utilized method for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.[7][8] The reaction's popularity stems from the commercial availability, stability, and low toxicity of the boronic acid coupling partners.[9]
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) | A common and relatively inexpensive Pd(II) source that is reduced in situ to the active Pd(0) species.[10] |
| Ligand | SPhos (4 mol%) | A bulky, electron-rich phosphine ligand that facilitates oxidative addition and reductive elimination for sterically hindered substrates.[11] |
| Base | K₃PO₄ (2.0 equivalents) | A moderately strong base that is effective in promoting the transmetalation step without causing hydrolysis of the ester functionality.[12][13] |
| Solvent | Toluene/H₂O (5:1) | A biphasic solvent system that aids in the dissolution of both organic and inorganic reagents.[12] |
| Temperature | 100 °C | Elevated temperature is often required to overcome the activation barrier for sterically hindered substrates. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Add anhydrous toluene and degassed water (5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[12]
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of aryl amines, which are key components in a vast number of pharmaceuticals and natural products.[14][15] This reaction provides a powerful alternative to classical methods that often require harsh conditions and have limited functional group tolerance.[15][16]
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) | A common Pd(0) source that is highly active for C-N bond formation. |
| Ligand | (±)-BINAP (2-4 mol%) | A bidentate phosphine ligand known to be effective for the coupling of primary and secondary amines.[15] |
| Base | Sodium tert-butoxide (1.4-2.5 equiv) | A strong, non-nucleophilic base that is highly effective for deprotonating the amine.[16][17] |
| Solvent | Anhydrous Toluene | An aprotic solvent that is compatible with the strong base.[16] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |
-
In an oven-dried Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.01-0.02 equiv), (±)-BINAP (0.02-0.04 equiv), and sodium tert-butoxide (1.4-2.5 equiv).
-
Add this compound (1.0 equiv) and morpholine (1.2 equiv).
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by flash column chromatography.
Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.
Heck-Mizoroki Reaction: Forming C(sp²)–C(sp²) Bonds with Alkenes
The Heck reaction is a powerful method for the arylation of alkenes, leading to the formation of substituted olefins.[18][19] This reaction is particularly useful for the synthesis of complex organic molecules and has found broad application in the pharmaceutical industry.[18]
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (1 mol%) | A common and effective palladium source for the Heck reaction.[18] |
| Ligand | P(t-Bu)₃ (2 mol%) | A bulky and electron-rich phosphine ligand that can be effective for sterically hindered aryl bromides.[20] |
| Base | K₂CO₃ (2.0 equivalents) | An inorganic base that is commonly used in Heck reactions.[18] |
| Solvent | DMF | A polar aprotic solvent that is often used for Heck reactions, especially at higher temperatures.[18] |
| Temperature | 120-140 °C | High temperatures are often necessary for the Heck coupling of sterically hindered aryl bromides.[4][18] |
| Reaction Time | 24-48 hours | Monitor by TLC or GC. |
-
To a pressure tube, add this compound (1.0 equiv), styrene (1.5 equiv), Pd(OAc)₂ (0.01 equiv), P(t-Bu)₃ (0.02 equiv), and K₂CO₃ (2.0 equiv).
-
Add DMF as the solvent.
-
Seal the tube and heat the reaction mixture to 120-140 °C.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion: Enabling the Synthesis of Complex Molecules
The palladium-catalyzed cross-coupling of sterically hindered substrates like this compound is a testament to the power and versatility of modern synthetic organic chemistry. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can overcome the challenges posed by steric hindrance and efficiently construct complex molecular architectures. The protocols and insights provided in this guide serve as a valuable resource for scientists and drug development professionals, enabling them to confidently employ these powerful transformations in their pursuit of new medicines and materials.
References
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Application Notes and Protocols for Methyl 3-bromo-2,4-dimethylbenzoate in Pharmaceutical Synthesis
Introduction: Strategic Utility of a Multifunctional Building Block
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Methyl 3-bromo-2,4-dimethylbenzoate (CAS No: 151859-37-9) emerges as a highly versatile and strategic precursor for the synthesis of pharmaceutical agents.[1] Its structure is endowed with a unique combination of functional handles: a bromine atom, strategically positioned for a variety of cross-coupling reactions; a methyl ester, which can be readily hydrolyzed or converted to other functional groups; and two methyl groups on the aromatic ring, which provide steric and electronic influence, potentially enhancing binding affinity and metabolic stability in the final drug molecule. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this valuable building block.
Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of a starting material is fundamental to successful and reproducible synthetic chemistry.
| Property | Value | Source |
| CAS Number | 151859-37-9 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.1 g/mol | [1] |
| Appearance | Not specified, likely a solid or oil | |
| Purity | ≥98% (typical) | [1] |
| Storage | Room temperature | [1] |
Core Application: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination
The formation of carbon-nitrogen bonds is a cornerstone of pharmaceutical synthesis, as the resulting aryl amine and heteroaryl amine moieties are ubiquitous in bioactive molecules.[2] The Buchwald-Hartwig amination stands as a powerful and versatile method for achieving this transformation under relatively mild conditions, offering broad functional group tolerance.[2] The bromine atom of this compound makes it an ideal substrate for this reaction.
Principle of the Reaction
The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base deprotonates the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, yielding the N-aryl amine product and regenerating the active palladium(0) catalyst.[2]
Detailed Experimental Protocol: Synthesis of Methyl 3-amino-2,4-dimethylbenzoate Derivative
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary amine (R-NH₂).
Materials:
-
This compound (1.0 equiv)
-
Primary Amine (e.g., Aniline, Benzylamine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene (solvent)
-
Schlenk flask or microwave vial
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and Sodium tert-butoxide (1.5 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equiv) and the primary amine (1.2 equiv) to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent (this compound).
-
Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl amine product.
Causality Behind Experimental Choices:
-
Catalyst System (Pd₂(dba)₃ and XPhos): The combination of a stable Pd(0) source like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand like XPhos is highly effective for coupling aryl bromides, particularly with primary amines. The bulky ligand promotes the reductive elimination step and prevents catalyst deactivation.
-
Base (Sodium tert-butoxide): A strong, non-nucleophilic base like NaOtBu is crucial for the efficient deprotonation of the amine without competing in side reactions.
-
Solvent (Toluene): Anhydrous, aprotic solvents like toluene are standard for this reaction as they are inert to the reaction conditions and effectively solubilize the reagents.
Visualization of the Experimental Workflow
Caption: Workflow for Buchwald-Hartwig Amination.
Application in Pharmaceutical Synthesis: A Gateway to Bioactive Scaffolds
The product of the Buchwald-Hartwig amination, a substituted methyl 3-amino-2,4-dimethylbenzoate derivative, is a valuable intermediate for the synthesis of more complex pharmaceutical agents. The newly introduced amino group can serve as a handle for further functionalization, such as amide bond formation, sulfonylation, or as part of a heterocyclic ring system.
Hypothetical Elaboration to a Kinase Inhibitor Scaffold
Many kinase inhibitors, a critical class of anti-cancer drugs, feature a substituted aniline core. The following hypothetical pathway illustrates how the product from the protocol above could be elaborated into a scaffold reminiscent of those found in such drugs.
-
Amide Coupling: The amino group of the intermediate can be acylated with a suitable carboxylic acid (e.g., a substituted pyrimidine carboxylic acid, a common fragment in kinase inhibitors) using standard peptide coupling reagents like HATU or EDC/HOBt.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using lithium hydroxide (LiOH) in a mixture of THF and water. This carboxylic acid can then be used for further amide coupling or other transformations.
Synthetic Logic Diagram
Caption: Synthetic pathway to a potential pharmaceutical scaffold.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and the reagents used in its transformations.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, laboratory coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
Application Note: A Scalable and Regioselective Synthesis of Methyl 3-bromo-2,4-dimethylbenzoate
Strategic Overview & Rationale
The synthesis of Methyl 3-bromo-2,4-dimethylbenzoate is efficiently achieved through a two-stage process. The chosen strategy prioritizes regioselectivity, scalability, and operational safety.
-
Part I: Electrophilic Aromatic Bromination: The initial step involves the bromination of the commercially available starting material, 2,4-dimethylbenzoic acid. The directing effects of the substituents on the aromatic ring are leveraged to achieve high regioselectivity for the desired 3-bromo isomer.
-
Part II: Fischer Esterification: The resulting 3-bromo-2,4-dimethylbenzoic acid is converted to its corresponding methyl ester via a classic Fischer esterification. This method is selected for its cost-effectiveness, atom economy, and proven scalability, making it ideal for large-scale production.
The overall synthetic workflow is illustrated below.
Caption: Figure 1: Overall Synthetic Workflow
Part I: Regioselective Bromination of 2,4-Dimethylbenzoic Acid
Mechanistic Insight and Regiocontrol
The key to this synthesis is the controlled bromination of 2,4-dimethylbenzoic acid. The substitution pattern on the aromatic ring is governed by the electronic effects of the existing groups: two activating methyl (-CH₃) groups and one deactivating carboxylic acid (-COOH) group.
-
-CH₃ groups (ortho-, para-directing): The methyl groups at positions C2 and C4 activate the ring towards electrophilic attack and direct incoming electrophiles to their ortho and para positions.
-
-COOH group (meta-directing): The carboxylic acid group at C1 deactivates the ring and directs incoming electrophiles to its meta positions.
The cumulative effect is a strong directorial consensus to the C3 and C5 positions. The C3 position is sterically less hindered and electronically favored, leading to the preferential formation of the 3-bromo isomer. For this reaction, N-Bromosuccinimide (NBS) in the presence of an acid catalyst is chosen over elemental bromine. NBS is a crystalline solid that is safer and easier to handle than highly corrosive and toxic liquid bromine, making it a superior choice for large-scale applications.[1][2]
Caption: Figure 2: Bromination Mechanism
Detailed Protocol: Bromination
Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile), is mandatory.[3]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Eq. |
| 2,4-Dimethylbenzoic Acid | 150.17 | 150.2 g | 1.0 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 186.9 g | 1.05 | 1.05 |
| Acetonitrile (MeCN) | 41.05 | 1.5 L | - | - |
| Sulfuric Acid (conc.) | 98.08 | 5 mL | - | cat. |
Procedure:
-
Reaction Setup: To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2,4-dimethylbenzoic acid (150.2 g, 1.0 mol) and acetonitrile (1.5 L).
-
Dissolution: Stir the mixture at room temperature until all the solid has dissolved.
-
Reagent Addition: Carefully add N-Bromosuccinimide (186.9 g, 1.05 mol) to the solution in portions over 15 minutes to control any initial temperature rise.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (5 mL) to the stirring mixture. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 50-55 °C using a heating mantle. Maintain this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 3 L of ice-cold water with vigorous stirring. A white precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) to remove succinimide and any remaining acid.
-
Drying: Dry the collected solid in a vacuum oven at 60 °C to a constant weight.
-
Analysis: The crude 3-bromo-2,4-dimethylbenzoic acid is typically of sufficient purity (>95%) for the next step. An expected yield is 200-220 g (87-96%).
Part II: Fischer Esterification of 3-Bromo-2,4-dimethylbenzoic Acid
Mechanistic Insight
Fischer esterification is a classic acid-catalyzed equilibrium reaction. The carboxylic acid is protonated by a strong acid catalyst (sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the desired ester. To drive the equilibrium towards the product side, an excess of methanol is used, acting as both a reactant and the solvent.[4][5]
Detailed Protocol: Esterification
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Eq. |
| 3-Bromo-2,4-dimethylbenzoic Acid | 229.07 | 200.0 g | 0.873 | 1.0 |
| Methanol (MeOH) | 32.04 | 2.0 L | - | excess |
| Sulfuric Acid (conc.) | 98.08 | 20 mL | - | cat. |
| Saturated Sodium Bicarbonate (aq.) | - | ~1.5 L | - | - |
| Ethyl Acetate | 88.11 | 1.0 L | - | - |
| Brine (saturated NaCl aq.) | - | 500 mL | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | 50 g | - | - |
Procedure:
-
Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 3-bromo-2,4-dimethylbenzoic acid (200.0 g, 0.873 mol) and methanol (2.0 L).
-
Catalyst Addition: Stir the suspension and slowly add concentrated sulfuric acid (20 mL). The mixture will heat up and the solid will dissolve.
-
Reaction: Heat the solution to reflux (approx. 65 °C) and maintain for 12-18 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
Solvent Removal: After completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dissolve the oily residue in ethyl acetate (1.0 L) and transfer it to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution (3 x 500 mL) until CO₂ evolution ceases. This step neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.
-
Washing: Wash the organic layer with brine (500 mL).
-
Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate (50 g), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow oil or low-melting solid.
-
Purification: For high-purity material, the crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexanes. The expected yield is 195-208 g (92-98%).
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrO₂[6] |
| Molecular Weight | 243.10 g/mol [6] |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| CAS Number | 151859-37-9[6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.75 (d, 1H), 7.15 (d, 1H), 3.90 (s, 3H), 2.50 (s, 3H), 2.40 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168.5, 141.0, 138.5, 133.0, 130.0, 125.5, 124.0, 52.5, 23.0, 19.5 |
| Mass Spec (EI) | m/z: 242/244 (M⁺, Br isotope pattern), 211/213 ([M-OCH₃]⁺) |
Large-Scale Safety & Process Considerations
-
Bromine & NBS Handling: While NBS is safer than Br₂, it is still a hazardous substance. Avoid inhalation of dust and contact with skin. In case of a large-scale reaction, consider in-situ generation of the brominating agent to enhance safety.[7]
-
Thermal Management: Both the bromination (initial addition) and the acid-catalyzed esterification are exothermic. For large-scale batches, ensure the reactor has adequate cooling capacity. Reagents should be added slowly and controllably to manage the heat output.
-
Waste Disposal: The aqueous waste from the workup will be acidic and contain salts. It must be neutralized before disposal according to local environmental regulations. Organic waste should be collected and disposed of appropriately.
-
Green Chemistry: To improve the environmental footprint, consider alternative, less hazardous solvents. Recent research highlights advancements in green bromination techniques, which could be explored for future process optimization.[8]
References
-
Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
Gujarat Alkalies and Chemicals Limited. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Retrieved from [Link]
-
Engineered Science Publisher. (2025). Modern Approaches to Green Bromination for a Sustainable Future. Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Development of large-scale oxidative Bromination with HBr-DMSO by using a continuous-flow microwave system for the subsequent synthesis of 4-Methoxy-2-methyldiphenylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Radical bromination of 2,5-dimethyl benzoic acid 1 affording desired.... Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. Green Chemistry. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Eureka. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-Bromo-4-methylbenzoic acid methyl ester. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2,4-dimethylbenzoic acid. Retrieved from [Link]
-
National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Methyl 3-bromo-2, 4-dimethylbenzoate, min 98%, 100 mg. Retrieved from [Link]
-
YouTube. (2021). electrophilic aromatic bromination with N-bromosuccinimide. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H11BrO2). Retrieved from [Link]
Sources
- 1. Continuous photochemical benzylic bromination using in situ generated Br 2 : process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03662H [pubs.rsc.org]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 4. Methyl 3-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
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- 6. calpaclab.com [calpaclab.com]
- 7. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. espublisher.com [espublisher.com]
Application Note: High-Purity Isolation of Methyl 3-bromo-2,4-dimethylbenzoate for Pharmaceutical Research and Development
Abstract
Methyl 3-bromo-2,4-dimethylbenzoate is a key substituted aromatic ester serving as a versatile building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The purity of this intermediate is paramount, as impurities can lead to significant side reactions, reduced yields, and complications in subsequent synthetic steps and biological assays. This document provides a detailed guide for researchers and drug development professionals on the robust purification techniques for this compound, focusing on flash column chromatography and recrystallization as primary and secondary methods. Protocols are presented with an emphasis on the underlying scientific principles to empower users to adapt and troubleshoot these methods effectively.
Introduction
Overview of this compound
This compound (CAS No: 151859-37-9) is a halogenated aromatic compound whose structural features make it a valuable precursor in cross-coupling reactions and other carbon-carbon bond-forming transformations.[1] Its precise substitution pattern allows for regioselective functionalization, a critical aspect in the targeted synthesis of pharmaceutical agents and other high-value chemicals.
The Critical Role of Purity
In drug development, the presence of even minor impurities, such as isomers or unreacted starting materials, can profoundly impact the biological activity and toxicity profile of a final compound. Therefore, achieving a purity level of >98% for intermediates like this compound is often a mandatory checkpoint. This guide outlines methods to achieve this standard.
Physicochemical Properties
A thorough understanding of the compound's physical properties is essential for selecting and optimizing a purification strategy.
| Property | Value | Source |
| CAS Number | 151859-37-9 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.1 g/mol | [1] |
| Appearance | Expected to be a white to off-white or light orange solid. | Inferred from similar compounds[2][3] |
| Melting Point | A related isomer, Methyl 4-bromo-3-methylbenzoate, has a melting point of 38-44 °C, suggesting this compound is a low-melting solid. | [4] |
| Boiling Point | A related isomer, Methyl 3-bromo-4-methylbenzoate, has a boiling point of 130°C at 0.1 mmHg, indicating vacuum distillation is a potential purification method. | [4][5] |
| Solubility | Soluble in common organic solvents like ethyl acetate, hexanes, and dimethyl sulfoxide (DMSO). | [4][5][6] |
Pre-Purification and Safety
Essential Safety Precautions
Before handling the compound, it is crucial to consult the Safety Data Sheet (SDS). Brominated aromatic compounds should be handled with care.
-
Hazard Identification : Similar compounds are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3]
-
Spill & Disposal : Absorb spills with an inert material and dispose of contents and containers according to local, state, and federal regulations.[2]
Initial Work-up of Crude Reaction Mixtures
Crude material from synthesis often contains acidic byproducts or catalysts. An initial aqueous wash is a simple and effective first step to remove these polar impurities before proceeding to more rigorous purification.
Protocol:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove acidic impurities.[4]
-
Water (H₂O).
-
A saturated aqueous solution of sodium chloride (brine) to facilitate phase separation and remove residual water.
-
-
Drain the organic layer into a clean flask and dry it over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[8]
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product, which is now ready for chromatographic or other purification methods.
Method 1: Flash Column Chromatography (Primary Method)
Principle of Operation
Flash column chromatography is the workhorse technique for purifying moderately polar to nonpolar organic compounds. It separates molecules based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase. For this compound, its ester and aromatic functionalities provide sufficient polarity to interact with silica gel, allowing for effective separation from less polar (e.g., unreacted starting materials) and more polar (e.g., oxidized byproducts) impurities.
Workflow Diagram
Caption: Workflow for flash column chromatography purification.
Detailed Protocol
This protocol is based on successful separations of closely related isomers.[6]
-
Column Preparation :
-
Select a glass column with appropriate dimensions for the scale of your crude material (a 50:1 to 100:1 ratio of silica gel to crude product by weight is a good starting point).
-
Prepare a slurry of silica gel in 100% hexanes.
-
Pour the slurry into the column and use gentle pressure or tapping to ensure uniform packing without air bubbles. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading Recommended) :
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column. This technique prevents band broadening associated with liquid loading of less soluble compounds.
-
-
Elution and Fraction Collection :
-
Begin elution with a low-polarity mobile phase. Based on procedures for similar compounds, a mixture of 5% ethyl acetate in hexanes is an excellent starting point.[6]
-
Maintain a constant flow rate and collect fractions of a consistent volume.
-
The polarity of the mobile phase can be gradually increased if the desired compound elutes too slowly.
-
-
Fraction Analysis :
-
Monitor the separation using Thin Layer Chromatography (TLC). Spot each collected fraction onto a TLC plate.
-
Visualize the spots under UV light (254 nm). The desired product should appear as a single spot in the pure fractions.
-
Combine all fractions that contain only the pure product.
-
-
Isolation :
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Incorrect mobile phase polarity. | Optimize the eluent system using TLC first. If spots are too close, decrease the mobile phase polarity (e.g., move from 5% to 2% EtOAc/Hexanes).[9] |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Cracked Silica Bed | Column ran dry or was packed improperly. | Ensure the silica bed is always submerged in solvent. Repack the column if necessary. |
| Band Tailing | Sample is too acidic/basic, or overloading. | Add 0.1-1% triethylamine or acetic acid to the mobile phase if the compound is basic or acidic, respectively. Ensure the amount of crude material is not excessive for the column size. |
Method 2: Recrystallization (Orthogonal Polishing Step)
Principle of Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It operates on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at an elevated temperature, and as it cools, the solution becomes supersaturated. The desired compound preferentially crystallizes out, leaving impurities behind in the solution (mother liquor). This method is ideal for removing small amounts of impurities from a product that is already substantially pure (e.g., after chromatography).
Solvent Selection Strategy
The ideal recrystallization solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures. For a low-melting solid like this compound, a mixed-solvent system is often effective. A common choice would be a pair of miscible solvents: one in which the compound is soluble (e.g., ethanol, ethyl acetate) and another in which it is poorly soluble (e.g., water, hexanes).
Workflow Diagram
Caption: General workflow for two-solvent recrystallization.
Detailed Protocol (Ethanol/Water System)
-
Dissolution : Place the semi-purified solid into an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the compound. Stirring and heating on a hot plate will facilitate this process.
-
Induce Supersaturation : While the solution is still hot, add water dropwise until the solution becomes faintly and persistently cloudy. This indicates the point of saturation.
-
Clarification : Add a few more drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
-
Crystallization : Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximize Yield : Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[10]
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor containing impurities.
-
Drying : Dry the purified crystals under vacuum to remove all traces of solvent.
Purity Verification
The purity of the final product should always be validated by one or more analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To confirm the chemical structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) : To quantify the purity level, typically aiming for >98%.
-
Melting Point Analysis : A sharp melting point range close to the literature value indicates high purity.
Conclusion
The purification of this compound is most reliably achieved through a multi-step approach. For crude material, an initial aqueous work-up followed by flash column chromatography provides a robust method for removing the bulk of impurities. For achieving the highest level of purity required for pharmaceutical applications, a subsequent recrystallization step is highly recommended. The specific conditions provided in these protocols serve as a validated starting point, empowering researchers to consistently obtain high-purity material for their synthetic endeavors.
References
- 1. calpaclab.com [calpaclab.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. Methyl 3-bromo-4-methylbenzoate | 104901-43-1 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Synthesis routes of Methyl 3-bromo-4-methylbenzoate [benchchem.com]
- 7. Methyl 3-bromo-4-methylbenzoate | C9H9BrO2 | CID 7015747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for Methyl 3-bromo-2,4-dimethylbenzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 3-bromo-2,4-dimethylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies for this key intermediate. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and maximize yield and purity.
Strategic Overview: Synthetic Pathways
The synthesis of this compound can be approached via two primary retrosynthetic pathways. The choice between these routes often depends on the availability of starting materials, scalability, and the specific challenges encountered in the laboratory.
-
Route A: Electrophilic Aromatic Bromination. This pathway begins with the commercially available Methyl 2,4-dimethylbenzoate and introduces the bromine atom onto the aromatic ring. The primary challenge is controlling the regioselectivity of the bromination.
-
Route B: Esterification of a Brominated Precursor. This route starts with 3-bromo-2,4-dimethylbenzoic acid and converts the carboxylic acid to the methyl ester. Here, the main hurdle is often driving the reversible esterification reaction to completion, especially with a sterically hindered substrate.
Below is a visual representation of these strategic approaches.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Route A: Challenges in Electrophilic Bromination
Question 1: My bromination of Methyl 2,4-dimethylbenzoate is resulting in a low yield of the desired 3-bromo isomer. What's going wrong?
This is a common issue rooted in regioselectivity and potential side reactions. Let's break down the likely causes and solutions.
Possible Cause 1: Competing Isomer Formation
The directing effects of the substituents on the aromatic ring dictate the position of bromination. The two methyl groups are activating and ortho-, para-directing, while the methyl ester group is deactivating and meta-directing. The 3-position is sterically hindered by two adjacent methyl groups. This electronic and steric profile can lead to a mixture of isomers.
-
Solution:
-
Lewis Acid Catalysis: Employ a Lewis acid catalyst like Iron(III) bromide (FeBr₃) with molecular bromine (Br₂). The Lewis acid polarizes the Br-Br bond, creating a potent electrophile ("Br+") that is more sensitive to the electronic directing effects, favoring bromination at the most activated positions.
-
Temperature Control: Lowering the reaction temperature (e.g., 0-5 °C) can increase the selectivity of the reaction, favoring the kinetically controlled product over thermodynamically stable isomers that may form at higher temperatures.[1]
-
Possible Cause 2: Benzylic Bromination Side Reaction
A frequent and often overlooked side reaction is the bromination of the benzylic methyl groups, especially when using N-Bromosuccinimide (NBS).[2] This occurs via a free-radical mechanism, which is initiated by light or radical initiators like AIBN or benzoyl peroxide.[3][4]
-
Solution:
-
Avoid Radical Initiators: If you are using NBS for aromatic bromination, ensure the reaction is performed in the dark and without any radical initiators.
-
Use a Polar, Protic Solvent System: For electrophilic aromatic bromination with NBS, using a strong acid like sulfuric acid as the solvent can promote the formation of the electrophilic bromine species and suppress the radical pathway.[5]
-
Choose a Different Brominating Agent: It is often more reliable to use Br₂ with a Lewis acid for this specific transformation to avoid ambiguity in the reaction pathway.
-
Possible Cause 3: Polybromination
The activated nature of the starting material can lead to the addition of more than one bromine atom to the aromatic ring.
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use slightly less than one equivalent or add it dropwise to the reaction mixture to minimize the concentration of the brominating agent at any given time.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to prevent over-bromination.
-
Caption: Troubleshooting workflow for low yield in aromatic bromination.
Route B: Challenges in Fischer Esterification
Question 2: My Fischer esterification of 3-bromo-2,4-dimethylbenzoic acid is slow and gives a poor yield. Why is this happening?
Fischer esterification is a classic, acid-catalyzed equilibrium reaction.[6] Its efficiency is often hampered by equilibrium limitations and, in this specific case, steric hindrance.
Possible Cause 1: Equilibrium Limitations
The reaction between a carboxylic acid and an alcohol produces an ester and water. This reaction is reversible, with an equilibrium constant often close to 1.[7] Unless the equilibrium is shifted, the maximum yield will be limited.
-
Solution:
-
Use Excess Alcohol: A simple and effective strategy is to use the alcohol (methanol) as the solvent. This large excess shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle.[7][8]
-
Water Removal: For larger-scale reactions where using a vast excess of alcohol is impractical, water can be removed as it is formed. This can be achieved by using a Dean-Stark apparatus with a co-solvent like toluene that forms an azeotrope with water. However, for a methyl ester, this is less common. A simpler alternative is to add a dehydrating agent like molecular sieves, although their effectiveness can be limited at higher temperatures.[9]
-
Possible Cause 2: Steric Hindrance
The presence of a methyl group at the ortho-position (C2) to the carboxylic acid creates steric hindrance. This can impede the nucleophilic attack of methanol on the protonated carbonyl carbon, slowing down the reaction rate.
-
Solution:
-
Increase Reaction Time and Temperature: Refluxing the reaction for an extended period (10-24 hours) is often necessary to achieve a high conversion for sterically hindered acids.[10]
-
Stronger Acid Catalyst: While sulfuric acid is standard, using a stronger acid catalyst or a higher catalyst loading can increase the concentration of the protonated, more electrophilic carboxylic acid intermediate.
-
Microwave-Assisted Synthesis: Microwave reactors can significantly accelerate the reaction by heating the polar reactants directly, often reducing reaction times from hours to minutes.[9][11]
-
Possible Cause 3: Ineffective Catalyst
The choice and amount of acid catalyst are critical.
-
Solution:
-
Use a Non-Nucleophilic Strong Acid: Concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH) are excellent choices as they are strong acids and their conjugate bases are poor nucleophiles.[8]
-
Alternative Catalysts: N-Bromosuccinimide (NBS) has been reported as an effective, metal-free catalyst for the esterification of both aryl and alkyl carboxylic acids under mild conditions.[12][13]
-
Question 3: Are there alternatives to Fischer esterification for this substrate?
Yes. When Fischer esterification proves inefficient, especially on a larger scale, alternative methods that are not equilibrium-limited are highly effective.
-
Alternative 1: Acyl Chloride Formation: Convert the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts rapidly and irreversibly with methanol to form the ester.[14] This is often a high-yielding, two-step procedure.
-
Alternative 2: Alkylation with Methyl Iodide: Deprotonate the carboxylic acid with a non-nucleophilic base like potassium carbonate (K₂CO₃) to form the carboxylate salt. This salt can then be alkylated with an electrophile like methyl iodide (CH₃I) in a solvent such as DMF.[15] This method avoids acidic conditions entirely.
| Method | Reagents | Pros | Cons |
| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Inexpensive, one-step | Equilibrium-limited, slow for hindered substrates |
| Acyl Chloride Route | 1. SOCl₂ or (COCl)₂2. Methanol | High yield, irreversible | Two steps, uses corrosive reagents |
| Alkylation Route | 1. K₂CO₃2. CH₃I | Mild, avoids strong acid | Uses toxic methyl iodide, may be more expensive |
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and analytical results.
Protocol A: Electrophilic Bromination of Methyl 2,4-dimethylbenzoate
Materials:
-
Methyl 2,4-dimethylbenzoate
-
Molecular Bromine (Br₂)
-
Iron(III) Bromide (FeBr₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 2,4-dimethylbenzoate (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous FeBr₃ (0.05 eq) to the stirred solution.
-
Slowly add a solution of Br₂ (1.05 eq) in DCM dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated Na₂S₂O₃ solution to consume excess bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Protocol B: Fischer Esterification of 3-bromo-2,4-dimethylbenzoic acid
Materials:
-
3-bromo-2,4-dimethylbenzoic acid
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-2,4-dimethylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 equivalents, often used as the solvent).[7]
-
Carefully add concentrated H₂SO₄ (e.g., 0.1-0.2 eq) to the solution while stirring.[10]
-
Attach a reflux condenser and heat the mixture to reflux for 12-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated NaHCO₃ solution until no more gas evolves, followed by a wash with brine.[16]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify by flash column chromatography.
References
-
Vedantu. (n.d.). Toluene on reaction with N-bromosuccinimide gives A class 12 chemistry CBSE. Retrieved from [Link]
-
Shanghai Rainbow Chem. (2015). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Patsnap. Retrieved from [Link]
-
Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? r/chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]
-
Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
AM Academy. (2025). Advancing Aromatic Bromination via the Use of Flow Chemistry for Modern Synthesis. YouTube. Retrieved from [Link]
-
ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
- Fisher, T. H., & Meierhoefer, A. W. (1978). A kinetic study of the N-bromosuccinimide bromination of some 4-substituted 3-cyanotoluenes. The Journal of Organic Chemistry, 43(2), 224–228.
-
Chem JEE. (2020). NBS (N-Bromosuccinimide) | Organic Chemistry | IIT JEE / NEET. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
ResearchGate. (2015). Which would be the best method for the bromination/iodination of an aromatic without interfering its TIPS?. Retrieved from [Link]
-
ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
-
Chemia. (2022). Active/inactive aromatic ring bromination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Retrieved from [Link]
- Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
-
ResearchGate. (2018). (PDF) Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Retrieved from [Link]
-
jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
-
Quora. (2017). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-bromo-4-methylbenzoate. Retrieved from [Link]
-
The Chemistry Solution. (2011). Bromination Mechanism. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Stereochemistry of bromine addition. YouTube. Retrieved from [Link]
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- 5. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
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- 10. Methyl 3-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
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Overcoming low reactivity of "Methyl 3-bromo-2,4-dimethylbenzoate"
Technical Support Center: Methyl 3-bromo-2,4-dimethylbenzoate
A Senior Application Scientist's Guide to Overcoming Steric Hindrance and Low Reactivity
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this sterically hindered aryl bromide. My goal as a Senior Application Scientist is to provide not just protocols, but a deep, mechanistic understanding of why this substrate is challenging and how to rationally design experiments for success. We will move beyond standard procedures to explore the nuanced interplay of catalysts, ligands, and conditions required to achieve high-yielding transformations.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial queries and points of failure.
Q1: Why is my cross-coupling reaction with this compound failing or resulting in consistently low yields?
A: The primary challenge with this substrate is severe steric hindrance. The bromine atom is flanked by two methyl groups in the ortho positions. This steric bulk dramatically hinders the rate-limiting step in most palladium-catalyzed cross-coupling reactions: oxidative addition. For a Pd(0) catalyst to insert into the carbon-bromine bond, it must approach the carbon atom, but the two adjacent methyl groups act as bulky "gatekeepers," physically blocking this approach.[1] Standard catalysts, such as those employing triphenylphosphine (PPh₃) ligands, are often too small to create the necessary coordination environment to overcome this barrier and are generally ineffective.[2]
Q2: I'm observing significant amounts of debrominated starting material (Methyl 2,4-dimethylbenzoate). What is causing this side reaction?
A: Protodebromination is a common side reaction with sterically hindered aryl halides, especially under harsh conditions (high temperature, strong base). It can occur through several pathways, but a frequent cause is a β-hydride elimination from the palladium catalyst, followed by reductive elimination, which effectively replaces the bromine with a hydrogen atom.[3] Choosing a ligand that promotes the desired reductive elimination of the product over competing side pathways is critical. Additionally, ensuring your solvent and reagents are scrupulously dry can minimize sources of protons.
Q3: Can I simply increase the reaction temperature or time to force the reaction to completion?
A: While higher temperatures can help overcome the activation energy for oxidative addition, this approach has its limits and risks. Excessively high temperatures (>120-140 °C) can lead to catalyst decomposition, ligand degradation, and an increase in side reactions like protodebromination. A more effective strategy is to select a more active catalyst system that can operate efficiently at a more moderate temperature (e.g., 80-110 °C). Microwave irradiation can be a valuable tool, as it allows for rapid heating to a target temperature, potentially minimizing the formation of thermal degradation byproducts.[4]
Q4: Is the ester group on the ring helping or hurting the reaction?
A: Electronically, the methyl ester is a moderately electron-withdrawing group (EWG). In principle, EWGs can make the aryl halide more electrophilic and thus more susceptible to oxidative addition.[5][6] However, with this compound, the overwhelming steric hindrance from the flanking methyl groups is the dominant factor governing reactivity, largely negating any potential electronic benefit from the ester.
Part 2: In-Depth Troubleshooting Guides by Reaction Type
When general troubleshooting fails, a reaction-specific approach is necessary. Here, we dissect the most common cross-coupling reactions and provide targeted solutions.
Section 2.1: Suzuki-Miyaura Coupling
The formation of a C(sp²)-C(sp²) bond with this substrate is a formidable challenge. Success hinges almost entirely on the catalyst system's ability to facilitate the oxidative addition and subsequent transmetalation steps.
Caption: Decision tree for troubleshooting a failing Suzuki-Miyaura coupling.
-
Q: What is the state-of-the-art catalyst system for this type of hindered coupling? A: Catalyst systems based on palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich biarylmonophosphine ligands are the gold standard.[7][8] Ligands from the Buchwald group, such as SPhos, RuPhos, and XPhos, are explicitly designed to accelerate oxidative addition and reductive elimination in sterically congested systems.[3][9] N-heterocyclic carbene (NHC) ligands have also shown high efficacy.[4][10]
-
Q: How does my choice of base impact the reaction? A: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[11] For hindered substrates, strong, non-nucleophilic bases are preferred. Potassium phosphate (K₃PO₄) is often an excellent choice as it is effective without being overly harsh. Cesium carbonate (Cs₂CO₃) and potassium tert-butoxide (t-BuOK) are also highly effective, particularly when dealing with less reactive boronic acids.[4]
| Catalyst System (Pd Precursor + Ligand) | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Causality & Rationale |
| Pd(OAc)₂ + PPh₃ (Standard) | K₂CO₃ | Toluene/H₂O | 100 | < 10% | The small cone angle of PPh₃ does not create enough steric pressure to promote oxidative addition into the hindered C-Br bond. |
| Pd₂(dba)₃ + SPhos | K₃PO₄ | Dioxane | 100 | 85 - 95% | SPhos is a bulky, electron-rich ligand that accelerates both oxidative addition and the final reductive elimination step.[7] |
| Pd(OAc)₂ + XPhos | K-t-BuOK | Toluene | 110 | 90 - 98% | XPhos provides extreme steric bulk, ideal for the most challenging substrates. The strong base (K-t-BuOK) ensures rapid boronate formation.[12] |
| PEPPSI-iPr (NHC Pre-catalyst) | Cs₂CO₃ | Dioxane | 100 | 80 - 95% | N-Heterocyclic Carbene (NHC) ligands are strong σ-donors that form very stable and active palladium complexes, excellent for hindered systems.[4][10] |
This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2.3 mg, 0.01 mmol, 2 mol%), XPhos (9.5 mg, 0.02 mmol, 4 mol%), and finely ground K₃PO₄ (212 mg, 1.0 mmol, 2.0 equiv).
-
Reagent Addition: Add this compound (122 mg, 0.5 mmol, 1.0 equiv) and 4-methoxyphenylboronic acid (91 mg, 0.6 mmol, 1.2 equiv).
-
Solvent Addition: Add 2.5 mL of anhydrous 1,4-dioxane via syringe.
-
Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (15 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (e.g., 5-10% ethyl acetate in hexanes) to yield the biaryl product.
-
Expected Outcome: The protocol should provide the desired product, Methyl 4'-methoxy-2,4-dimethyl-[1,1'-biphenyl]-3-carboxylate, in >90% isolated yield as a white solid. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Section 2.2: Buchwald-Hartwig Amination
Forming a C-N bond with this substrate is complicated by both the steric hindrance of the aryl bromide and potentially the amine coupling partner. The choice of ligand is even more critical here than in Suzuki couplings.
Caption: Logic diagram for diagnosing Buchwald-Hartwig amination issues.
-
Q: My amine is a hindered secondary amine. Which catalyst system should I use? A: For coupling with hindered secondary amines, you need a ligand that is not only bulky but also promotes the difficult reductive elimination step to form the C-N bond. Ligands like tBuXPhos or certain ferrocenyl dialkylphosphine ligands are designed for this purpose.[8][13] They create a specific coordination environment that facilitates the coupling of two sterically demanding partners.
-
Q: Why is sodium tert-butoxide (NaO-t-Bu) so commonly used in this reaction? A: NaO-t-Bu is a strong, non-nucleophilic base that is highly effective at deprotonating a wide range of amines to form the active amine nucleophile.[14] Its insolubility in many aromatic solvents can also be beneficial, as the reaction often occurs at the solid-liquid interface, which can help control the concentration and reactivity of the base. However, for substrates sensitive to very strong bases, other options like LHMDS or K₃PO₄ might be necessary.[15]
This protocol describes the coupling of this compound with morpholine.
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol%), RuPhos (9.3 mg, 0.02 mmol, 2 mol%), and NaO-t-Bu (67 mg, 0.7 mmol, 1.4 equiv) to a vial.
-
Reagent Addition: Add this compound (122 mg, 0.5 mmol, 1.0 equiv) and 2.0 mL of anhydrous toluene.
-
Execution: Add morpholine (52 µL, 0.6 mmol, 1.2 equiv), seal the vial with a Teflon-lined cap, and heat to 100 °C for 16 hours with stirring.
-
Workup & Purification: Cool the reaction, dilute with ether, and filter through a pad of celite. Concentrate the filtrate and purify by flash chromatography to yield the desired arylamine.
-
Expected Outcome: This should provide Methyl 2,4-dimethyl-3-(morpholin-4-yl)benzoate in >85% yield. The reaction's success relies heavily on maintaining an inert atmosphere to protect the catalyst.[16]
Section 2.3: Sonogashira Coupling
While less common for such hindered systems, Sonogashira coupling to form an arylalkyne is feasible with the right approach. Key challenges include preventing the homocoupling of the terminal alkyne (Glaser coupling) and activating the C-Br bond.
-
Q: Should I use a copper co-catalyst for this hindered substrate? A: For sterically demanding substrates, a copper-free Sonogashira protocol is often superior.[17] While copper(I) facilitates the formation of a copper-acetylide intermediate that undergoes transmetalation to palladium, it is also a primary culprit in promoting the undesirable Glaser homocoupling of the alkyne.[18] Copper-free systems, which rely on a base-assisted deprotonation and direct reaction with the Pd-complex, can provide cleaner product profiles, albeit sometimes requiring higher catalyst loading or more specialized ligands.
-
Q: What base is most effective for a copper-free Sonogashira reaction? A: An amine base, such as diisopropylamine (i-Pr₂NH) or pyrrolidine, often serves a dual role as both the base and the solvent.[18] These bases are effective at deprotonating the terminal alkyne without interfering with the palladium catalyst. For particularly difficult couplings, a stronger non-nucleophilic base like Cs₂CO₃ may be required.
This protocol describes the coupling of this compound with phenylacetylene.
-
Reaction Setup: To a Schlenk tube, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%) and a bulky phosphine ligand such as SPhos (20.5 mg, 0.05 mmol, 10 mol%).
-
Reagent Addition: Add this compound (122 mg, 0.5 mmol, 1.0 equiv) and Cs₂CO₃ (326 mg, 1.0 mmol, 2.0 equiv).
-
Execution: Purge the tube with argon. Add 2.0 mL of anhydrous DMF and phenylacetylene (66 µL, 0.6 mmol, 1.2 equiv). Heat the sealed tube to 110 °C for 24 hours.
-
Workup & Purification: Cool the mixture, dilute with water, and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via column chromatography.
-
Expected Outcome: This protocol should yield Methyl 2,4-dimethyl-3-(phenylethynyl)benzoate. Yields for such a hindered Sonogashira coupling are expected to be moderate (50-70%) and highly dependent on the exclusion of air and moisture.[19][20]
References
-
21 Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls.
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates.
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides.
-
Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation.
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination.
-
Air Stable, Sterically Hindered Ferrocenyl Dialkylphosphines for Palladium-Catalyzed C−C, C−N, and C−O Bond-Forming Cross-Couplings.
-
The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne.
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
-
Suzuki Coupling.
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
-
Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates.
-
The Intramolecular Heck Reaction.
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
-
Sonogashira coupling.
-
Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides.
-
Activating and Deactivating Groups.
-
Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides.
-
Sonogashira Coupling.
-
Buchwald-Hartwig Amination.
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
-
Sonogashira Coupling.
-
Buchwald–Hartwig amination.
-
Effect of Electron Withdrawing Substituents on the Reactivity of Haloarenes.
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
-
Electrophilic aromatic directing groups.
-
The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity.
-
Heck reaction.
-
Ortho effect.
-
5.1 Activating or Deactivating Effect of the Substituents on EAS.
-
Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides.
-
Buchwald-Hartwig Cross Coupling Reaction.
-
Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
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- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 21. Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 3-bromo-2,4-dimethylbenzoate
Welcome to the technical support center for the purification of Methyl 3-bromo-2,4-dimethylbenzoate (CAS No. 151859-37-9). This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and require robust methods to achieve high purity. We will address common issues encountered during post-synthesis workup and purification, providing detailed, field-tested solutions and the scientific rationale behind them.
I. Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. This compound is typically synthesized via one of two primary routes, each with a characteristic impurity profile.
-
Route A: Esterification of 3-bromo-2,4-dimethylbenzoic acid. This common method involves reacting the parent carboxylic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄).
-
Common Impurities: Unreacted 3-bromo-2,4-dimethylbenzoic acid, residual acid catalyst, and excess methanol.
-
-
Route B: Electrophilic Bromination of Methyl 2,4-dimethylbenzoate. This route involves treating the parent ester with a brominating agent (e.g., N-Bromosuccinimide or Br₂).
-
Common Impurities: Unreacted methyl 2,4-dimethylbenzoate, isomeric byproducts (e.g., bromination at other positions), and potentially di-brominated products.
-
Our troubleshooting guide is structured to help you identify and eliminate these specific impurities.
II. Purification Workflow: A Decision-Making Diagram
Before diving into specific problems, a logical workflow can guide your purification strategy. The following diagram outlines a decision-making process based on initial analytical data (TLC, ¹H NMR).
Caption: Purification decision tree for this compound.
III. Troubleshooting Guide (Q&A Format)
This section addresses specific experimental observations and provides actionable solutions.
Q1: My crude ¹H NMR spectrum shows a broad singlet around 10-12 ppm which disappears upon a D₂O shake. What is this, and how do I remove it?
A1:
-
Diagnosis: This broad singlet is characteristic of a carboxylic acid proton (-COOH). This indicates the presence of unreacted starting material, 3-bromo-2,4-dimethylbenzoic acid, from an incomplete esterification reaction.
-
Root Cause: The esterification reaction has not gone to completion, or the initial workup was insufficient to remove the acidic starting material.
-
Solution: Acid-Base Extraction. The most effective way to remove a carboxylic acid impurity is by exploiting its acidic nature.
-
Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will likely observe gas (CO₂) evolution as the acid is neutralized. Continue washing until the gas evolution ceases.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.
-
-
Scientific Rationale: Sodium bicarbonate is a weak base that deprotonates the carboxylic acid to form a water-soluble sodium carboxylate salt.[1] This salt partitions into the aqueous layer, effectively separating it from the desired ester which remains in the organic layer. Using a mild base like NaHCO₃ is preferable to stronger bases (like NaOH) to minimize the risk of hydrolyzing your ester product.
Q2: My TLC plate (e.g., 10% Ethyl Acetate/Hexane) shows two spots with very close Rf values, making separation difficult. How can I resolve them?
A2:
-
Diagnosis: This is a classic sign of impurities with polarity very similar to your product. This is most common if you've performed a bromination reaction (Route B), where the impurity is likely the starting material (methyl 2,4-dimethylbenzoate) or a regioisomer.
-
Root Cause: The reaction is either incomplete or has produced side products with similar physical properties to the desired product.
-
Solution: High-Resolution Flash Column Chromatography. Achieving separation requires optimizing your chromatography conditions.[2][3]
-
Solvent System Optimization: The goal is to find a solvent system that maximizes the difference in Rf values (ΔRf). Use TLC to test various solvent systems. Since the compounds are close in polarity, you need a less polar mobile phase. Try decreasing the percentage of the polar solvent (e.g., move from 10% EtOAc/Hexane to 5% or even 2-3% EtOAc/Hexane). The standard ethyl acetate/hexane system is often best for resolving difficult separations.[4][5]
-
Column Packing and Loading:
-
Use a long, narrow column for better resolution.
-
Ensure the silica gel is packed uniformly without air bubbles or cracks.
-
Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent (like DCM) and load it onto the column in a concentrated band.
-
-
Elution: Run the column slowly under low pressure ('flash' chromatography). Collect small fractions and analyze them by TLC to identify which ones contain the pure product.
-
-
Expert Tip: If ethyl acetate/hexane fails, consider a different solvent system. A mixture of dichloromethane and hexane can sometimes provide different selectivity for aromatic compounds.
Q3: After removing the solvent, my product is a persistent oil, or it solidified but has a low and broad melting point. How can I induce crystallization and improve purity?
A3:
-
Diagnosis: A low/broad melting point is a definitive sign of impurities. An oily product suggests that residual solvents or minor impurities are preventing the formation of a stable crystal lattice.
-
Root Cause: The product contains small amounts of various impurities that disrupt crystallization. This is common even after chromatography.
-
Solution: Recrystallization. This is a powerful technique for purifying solids.[6][7] The key is selecting the right solvent.
-
Solvent Selection: An ideal solvent should dissolve the compound well when hot but poorly when cold. For aromatic esters like this, good candidates include:
-
Single Solvents: Ethanol, methanol, or isopropanol.
-
Solvent Pairs: A "good" solvent in which the compound is soluble (like DCM or ethyl acetate) and a "bad" solvent in which it is not (like hexane or petroleum ether).
-
-
Recrystallization Protocol (Solvent Pair Example):
-
Dissolve the impure solid in the minimum amount of hot "good" solvent (e.g., ethyl acetate).
-
While the solution is still hot, add the "bad" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the flask to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals as impurities are excluded from the growing lattice.[8]
-
Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold "bad" solvent, and dry them thoroughly.[6][7]
-
-
Solvent Selection Guide for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Application Notes |
| n-Hexane | 0.1 | 69 | Excellent non-polar solvent for chromatography; often used as the "bad" solvent in recrystallization.[9] |
| Dichloromethane (DCM) | 3.1 | 40 | Good for dissolving compounds and loading columns, but its high polarity can elute compounds quickly.[4] |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Excellent, moderately polar solvent for both chromatography and recrystallization.[2][4] |
| Ethanol (EtOH) | 4.3 | 78 | Good polar, protic solvent for recrystallizing moderately polar solids.[8] |
| Methanol (MeOH) | 5.1 | 65 | A polar solvent for chromatography of very polar compounds; can be used for recrystallization. Use <10% in chromatography solvent to avoid dissolving silica.[4][5] |
IV. Frequently Asked Questions (FAQs)
Q: What are the expected ¹H NMR and ¹³C NMR chemical shifts for pure this compound? A: While a specific spectrum for this exact compound is not readily available in public databases, we can predict the approximate shifts based on analogous structures like methyl 3-bromobenzoate and the effects of the methyl substituents.
-
¹H NMR (CDCl₃, 400 MHz):
-
Ar-H: Two singlets or narrow doublets between δ 7.0-7.8 ppm. The proton between the bromo and ester groups will be the most downfield.
-
-OCH₃ (Ester): A singlet around δ 3.9 ppm.
-
Ar-CH₃: Two singlets between δ 2.2-2.5 ppm.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
C=O (Ester): δ ~165-168 ppm.
-
Ar-C: Multiple signals between δ ~120-140 ppm.
-
-OCH₃: δ ~52 ppm.
-
Ar-CH₃: δ ~15-23 ppm. For comparison, the ester methyl group of methyl 3-bromobenzoate appears at 3.92 ppm.[10]
-
Q: My reaction involves N-Bromosuccinimide (NBS). How do I remove the succinimide byproduct? A: The succinimide byproduct is relatively polar and has some water solubility. It can often be removed by washing the organic workup solution with water. If it persists, it is typically much more polar than the desired product and is easily separated by silica gel chromatography. It will either remain at the baseline of the TLC plate or have a very low Rf value in standard solvent systems like ethyl acetate/hexane.
Q: Can I use distillation for purification? A: While possible, distillation is generally not the preferred method for this compound. Aromatic esters of this molecular weight (243.1 g/mol ) have high boiling points and may be sensitive to decomposition at the required temperatures, even under high vacuum.[11] Column chromatography and recrystallization are far more reliable and effective methods for achieving high purity on a laboratory scale.
V. References
-
The Royal Society of Chemistry. Supplementary Information for a relevant chemical synthesis. Available at: [Link]
-
Patsnap. Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Available at:
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
Columbia University. Column chromatography principles. Available at: [Link]
-
Membrane Solutions. Column Chromatography Notes. Available at: [Link]
-
University of Calgary. Column Chromatography Technique. Available at: [Link]
-
University of California, Los Angeles. Recrystallization. Available at: [Link]
-
Wellesley College. Recrystallization Lab Manual. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available at: [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION for a bromination study. Available at: [Link]
-
PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. Available at: [Link]
-
CP Lab Safety. Methyl 3-bromo-2, 4-dimethylbenzoate, min 98%, 100 mg. Available at: [Link]
-
Chemistry LibreTexts. Recrystallization. Available at: [Link]
-
Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. Available at:
Sources
- 1. Methyl 3-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. columbia.edu [columbia.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 6. Recrystallization [sites.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Methyl 3-bromobenzoate(618-89-3) 1H NMR [m.chemicalbook.com]
- 11. calpaclab.com [calpaclab.com]
Technical Support Center: Optimizing Catalyst Efficiency in Reactions with Methyl 3-bromo-2,4-dimethylbenzoate
Welcome to the technical support center for reactions involving Methyl 3-bromo-2,4-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions to enhance catalyst efficiency, improve reaction yields, and ensure reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound often challenging?
The primary challenge arises from steric hindrance. The two methyl groups positioned ortho and para to the bromine atom on the benzene ring create a crowded environment around the reaction site. This steric bulk can significantly impede the oxidative addition step, which is often the rate-determining step in palladium-catalyzed cross-coupling cycles.[1] Consequently, standard catalytic systems that work well for less substituted aryl bromides may exhibit low reactivity or fail entirely with this substrate.
Q2: What are the most common and effective palladium-catalyzed reactions for this substrate?
Given its structure, this compound is an excellent candidate for several powerful C-C and C-N bond-forming reactions, which are fundamental in the synthesis of complex molecules for pharmaceuticals and material science.[2] The most relevant include:
-
Suzuki-Miyaura Coupling: To form biaryl structures.
-
Buchwald-Hartwig Amination: To synthesize aryl amines.[3]
-
Heck Coupling: To introduce alkenyl groups.[4]
-
Sonogashira Coupling: To form C(sp²)-C(sp) bonds with terminal alkynes.
Success in these reactions is highly dependent on a carefully optimized catalyst system tailored to overcome the substrate's steric demands.
Q3: What type of ligands are most effective for reactions with this hindered substrate?
For sterically demanding substrates, the choice of phosphine ligand is paramount.[5] Bulky, electron-rich monophosphine ligands are generally the most effective. These ligands promote the formation of highly reactive, monoligated 14-electron Pd(0)L species, which are more accessible for the oxidative addition step compared to their bis-ligated counterparts.[6]
Recommended Ligand Classes:
-
Biaryl Phosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are designed with bulky frameworks that create a highly active catalyst, facilitating both oxidative addition and reductive elimination.[6][7]
-
Dialkylbiaryl Phosphines (Hartwig Ligands): These also provide the necessary steric and electronic properties for high catalytic turnover.
-
Josiphos-type Ligands: These bidentate ferrocenyl phosphines can be effective, particularly in amination reactions involving challenging heteroaryl chlorides, and their principles apply here.[3][7]
Q4: How critical are the choices of base and solvent?
The base and solvent are not passive components; they actively influence catalyst stability, reactivity, and selectivity.[8][9]
-
Base: The base's primary role in Suzuki-Miyaura coupling is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex to facilitate transmetalation.[10][11][12] In Buchwald-Hartwig amination, a strong, non-nucleophilic base is required to deprotonate the amine.[5] For a substrate with a base-sensitive methyl ester, using excessively strong bases (like NaOH or KOH) or prolonged heating can lead to unwanted hydrolysis. Milder bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are often preferred.[11]
-
Solvent: The solvent must solubilize all reaction components and can stabilize key intermediates in the catalytic cycle.[13][14] Aprotic polar solvents like dioxane, THF, and toluene are common. The choice can affect catalyst deactivation pathways and even reaction selectivity.[9][14] For instance, some polar solvents can stabilize anionic palladium complexes, altering the catalytic pathway.[9]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Problem 1: Low or No Product Conversion
This is the most frequent issue, directly linked to the substrate's steric hindrance.
-
Possible Cause A: Inadequate Catalyst Activity
-
Scientific Rationale: The energy barrier for the oxidative addition of the sterically hindered C-Br bond to the Pd(0) center is too high for standard catalysts like Pd(PPh₃)₄. A more active catalyst is required to lower this activation energy.
-
Solution:
-
Switch to a Palladacycle Precatalyst: Use a modern, well-defined precatalyst such as an SPhos or XPhos G3 or G4 Palladacycle. These precatalysts are more stable and generate the active Pd(0)L species more efficiently and reliably.[15][16]
-
Increase Catalyst Loading: While not always ideal, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome high activation barriers.[16]
-
Optimize Ligand: If using a Pd(0) or Pd(II) source with a separate ligand, ensure you are using a sufficiently bulky and electron-donating ligand from the recommended classes (see FAQ Q3).
-
-
-
Possible Cause B: Suboptimal Base/Solvent System
-
Scientific Rationale: An inappropriate base may not be strong enough to facilitate the transmetalation step (Suzuki) or deprotonate the amine (Buchwald-Hartwig).[5][17] Poor solvent choice can lead to low solubility of reagents or catalyst deactivation.[8][14]
-
Solution: Consult the following table for proven base and solvent combinations. Always ensure solvents are anhydrous and reagents are thoroughly degassed to prevent catalyst oxidation.
-
| Reaction Type | Recommended Bases | Recommended Solvents | Rationale & Notes |
| Suzuki-Miyaura | K₃PO₄, Cs₂CO₃, K₂CO₃ | Toluene/H₂O, Dioxane/H₂O, 2-MeTHF | Aqueous base is often necessary to form the active boronate species. K₃PO₄ is a strong choice for hindered substrates.[10][18] |
| Buchwald-Hartwig | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | NaOtBu is a very strong base suitable for many amines. For base-sensitive functional groups, K₃PO₄ or Cs₂CO₃ are milder alternatives.[5][19] |
| Heck/Sonogashira | Et₃N, DIPEA, K₂CO₃ | DMF, Acetonitrile, Toluene | Organic amines often act as both a base and a ligand scavenger. The choice depends on the specific coupling partner. |
-
Possible Cause C: Catalyst Deactivation
-
Scientific Rationale: The active Pd(0) species can be prone to aggregation, forming inactive palladium black, especially at high temperatures or if the ligand concentration is too low.[20] Oxidative degradation of phosphine ligands by trace oxygen can also kill the catalyst.
-
Solution:
-
Maintain an Inert Atmosphere: Rigorously degas all solvents and ensure the reaction is run under a positive pressure of argon or nitrogen. Use Schlenk techniques or a glovebox.
-
Control Temperature: Do not overheat the reaction. While thermal energy is needed, excessive heat can accelerate catalyst decomposition. Start at a moderate temperature (e.g., 80-90 °C) and only increase if necessary.[21]
-
Use an Appropriate Ligand-to-Palladium Ratio: For catalysts generated in situ, a ratio of 1:1 to 1.2:1 (Ligand:Pd) is often optimal for forming the desired monoligated species. Excess ligand can sometimes be inhibitory.
-
-
Problem 2: Formation of Side Products (e.g., Homocoupling, Debromination)
-
Possible Cause A: Reaction Temperature is Too High
-
Scientific Rationale: High temperatures can promote undesired side reactions, including the homocoupling of the boronic acid partner (in Suzuki reactions) or the hydro-debromination of the starting material.
-
Solution: Run the reaction at the lowest temperature that provides a reasonable reaction rate. A temperature screen (e.g., 80 °C, 100 °C, 110 °C) is a valuable optimization step.
-
-
Possible Cause B: Presence of Oxygen or Water
-
Scientific Rationale: Oxygen can facilitate the oxidative homocoupling of organoboron reagents. Water can lead to competitive protodeboronation, reducing the amount of boronic acid available for cross-coupling.
-
Solution: Ensure all reagents are dry (except for the deliberate addition of water in some Suzuki protocols) and the system is rigorously deoxygenated. Using anhydrous conditions with a base like TMSOK and an additive like trimethyl borate can be an effective strategy for challenging heteroaryl couplings.[22]
-
Problem 3: Hydrolysis of the Methyl Ester Functional Group
-
Possible Cause: Base is Too Strong or Reaction Conditions are Too Harsh
-
Scientific Rationale: The ester group is susceptible to saponification (hydrolysis) under basic conditions, especially with strong inorganic bases like NaOH or LiOH at elevated temperatures.
-
Solution:
-
Use a Milder Base: Opt for bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Potassium phosphate (K₃PO₄) is also an excellent choice that balances high activity with moderate basicity.[10]
-
Avoid Aqueous Hydroxide Bases: Unless absolutely necessary and validated, avoid bases like NaOH and KOH.
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize exposure of the product to basic conditions at high temperatures.
-
-
Section 3: Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and solvents can be hazardous. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of this compound with an arylboronic acid.
-
Reagent Preparation: In a glovebox or on a Schlenk line, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv) to a flame-dried reaction flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add the palladium precatalyst (e.g., SPhos Pd G3, 2-5 mol%) to the flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) and degassed water (typically a 5:1 to 10:1 organic:aqueous ratio) via syringe.[18]
-
Reaction Execution: Seal the flask and heat the mixture in a preheated oil bath to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[23] A typical reaction time is 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point for coupling with a primary or secondary amine.
-
Reagent Preparation: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and the strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv) to a flame-dried Schlenk tube with a stir bar.
-
Reactant Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (or dioxane) to achieve a concentration of ~0.1 M.
-
Reaction Execution: Seal the tube and heat the mixture in a preheated oil bath to 100-110 °C with vigorous stirring.[5]
-
Monitoring: Monitor the reaction by LC-MS or GC-MS until the starting material is consumed.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the residue by column chromatography.
Section 4: Visualizations and Data
Diagram 1: Troubleshooting Workflow for Low Yield
This diagram provides a logical decision-making process when encountering low reaction yields.
Caption: A decision tree for troubleshooting low-yield reactions.
Diagram 2: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
This diagram illustrates the key steps in the palladium-catalyzed cycle.
Caption: Key mechanistic steps of the Suzuki-Miyaura reaction.
References
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Available at: [Link]
-
Sherwood, J. R., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available at: [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Available at: [Link]
-
Request PDF. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. Available at: [Link]
-
Sherwood, J. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. Available at: [Link]
-
Request PDF. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Request PDF. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Request PDF. (n.d.). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC. Available at: [Link]
-
National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. Available at: [Link]
-
Macmillan Group - Princeton University. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Available at: [Link]
-
Springer Nature. (2021). Regioirregular Mizoroki-Heck reaction. Research Communities. Available at: [Link]
-
National Institutes of Health. (2020). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. PMC. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
-
YouTube. (2024). Ligand design for cross-couplings: phosphines. Available at: [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Research Portal. Available at: [Link]
-
RSC Publishing. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]
-
YouTube. (2021). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). Available at: [Link]
-
Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Available at: [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.). Available at: [Link]
-
National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Available at: [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
-
PubMed Central. (n.d.). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Available at: [Link]
-
Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. (n.d.). Available at: [Link]
-
Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. (2022). Available at: [Link]
-
MDPI. (n.d.). Heck Reaction—State of the Art. Available at: [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. Available at: [Link]
-
YouTube. (2020). palladium catalytic cycle. Available at: [Link]
-
National Institutes of Health. (n.d.). Monitoring Radical Intermediates in Photoactivated Palladium-Catalyzed Coupling of Aryl Halides to Arenes by an Aryl Radical Assay. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Heck reaction. Available at: [Link]
-
Journal of the American Chemical Society. (2010). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Available at: [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available at: [Link]
Sources
- 1. communities.springernature.com [communities.springernature.com]
- 2. nbinno.com [nbinno.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. research.rug.nl [research.rug.nl]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
"Methyl 3-bromo-2,4-dimethylbenzoate" stability and degradation issues
Welcome to the technical support resource for Methyl 3-bromo-2,4-dimethylbenzoate (CAS No. 151859-37-9). This guide is designed for researchers, medicinal chemists, and process development scientists to provide expert insights into the stability and handling of this compound. Here, we address common challenges and offer robust troubleshooting strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the handling, storage, and stability of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, the compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow degradation from atmospheric moisture.
Q2: What is the primary degradation pathway for this compound?
A2: The most significant degradation pathway is the hydrolysis of the methyl ester functional group.[2][3] This reaction is catalyzed by the presence of acid or, more rapidly, base, and results in the formation of 3-bromo-2,4-dimethylbenzoic acid and methanol. This process is a common characteristic of benzoate esters.[4][5]
Q3: How does pH affect the stability of the ester?
A3: The stability of this compound is highly pH-dependent.
-
Neutral to Slightly Acidic (pH 4-7): The compound is most stable in this range.[3]
-
Strongly Acidic (pH < 4): Acid-catalyzed hydrolysis can occur, though typically at a slower rate than base-catalyzed hydrolysis.
-
Basic (pH > 8): The compound will undergo rapid, irreversible hydrolysis, a reaction known as saponification.[3][6] This is because the resulting carboxylate anion is deprotonated and resistant to re-esterification.
Q4: Is this compound sensitive to light?
A4: Aromatic compounds, particularly those containing halogens and carbonyl groups, can be susceptible to photodegradation.[3] While specific photostability data for this exact molecule is limited, it is best practice to protect it and its solutions from direct exposure to UV and high-intensity light to prevent potential photolytic cleavage or radical reactions.[7]
Q5: What are the visual or analytical signs of degradation?
A5: Visually, degradation might not be apparent. The most reliable method for detecting degradation is through analytical techniques:
-
TLC/LC-MS: Appearance of a new, more polar spot/peak corresponding to the carboxylic acid byproduct.
-
¹H NMR: A decrease in the integration of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad peak for the carboxylic acid proton.
-
FTIR: The emergence of a broad O-H stretch (around 2500-3300 cm⁻¹) from the carboxylic acid.
Troubleshooting Guides & Experimental Protocols
This section provides in-depth, step-by-step guidance for resolving specific issues encountered during experimental work.
Issue 1: Presence of an Acidic Impurity in Reaction Mixture Post-Workup
Scenario: After performing a reaction (e.g., a Suzuki coupling) using this compound, your NMR analysis shows your desired product along with a significant amount of 3-bromo-2,4-dimethylbenzoic acid.
Causality: This strongly indicates that the ester underwent hydrolysis. This can be caused by residual moisture in your reagents or solvents, or by basic/acidic conditions during the reaction or aqueous workup. Benzoate esters are known to be labile under such conditions.[2][4]
Caption: Troubleshooting workflow for ester hydrolysis.
-
Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use freshly distilled anhydrous solvents or solvents from a commercial drying system.
-
Add reagents under a positive pressure of an inert gas (argon or nitrogen).
-
If a base is required for the reaction, consider using non-nucleophilic organic bases (e.g., DBU, DIPEA) if compatible with the reaction chemistry, as they are less likely to promote hydrolysis than inorganic bases like NaOH or K₂CO₃ in the presence of water.
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Scenario: You are using this compound as an aryl halide substrate in a Buchwald-Hartwig amination or Suzuki coupling, but the reaction yields are consistently low or the reaction stalls.
Causality: While aryl bromides are generally excellent substrates for cross-coupling, low yields can stem from several factors.[8][9] These include poor quality of the starting material (containing inhibitors), catalyst deactivation, or suboptimal reaction conditions. The steric hindrance from the two ortho-methyl groups can also slow down the oxidative addition step, requiring a more active catalyst system.[10]
-
Purity Check of Starting Material:
-
Run a ¹H NMR of your this compound. Ensure the purity is >98%.
-
Check for the absence of the corresponding benzoic acid, which can interfere with some basic catalysts.
-
Use GC-MS to check for volatile impurities that may not be visible in NMR.
-
-
Reaction Optimization:
-
Ligand Screening: The sterically hindered nature of the substrate may require a bulky, electron-rich phosphine ligand. Screen ligands such as SPhos, XPhos, or RuPhos.
-
Solvent Degassing: Oxygen can deactivate palladium catalysts. Degas your reaction solvent thoroughly by sparging with argon for 20-30 minutes or by using three freeze-pump-thaw cycles.
-
Base Selection: Ensure the base is finely powdered and dry. K₃PO₄ or Cs₂CO₃ are often effective choices.
-
Temperature Control: Monitor the reaction temperature carefully. Some stalled reactions can be pushed to completion by a modest increase in temperature (e.g., from 80°C to 100°C), but be mindful that this can also increase the rate of side reactions, including ester hydrolysis.
-
The following table summarizes key stability data based on general principles of benzoate ester and aryl halide chemistry.
| Parameter | Condition | Expected Stability | Primary Degradation Product | Citation |
| pH | pH < 4 | Moderate | 3-bromo-2,4-dimethylbenzoic acid | [4] |
| pH 4 - 7 | High | None expected | [3] | |
| pH > 8 | Low (Rapid Degradation) | 3-bromo-2,4-dimethylbenzoate salt | [3][6] | |
| Temperature | Room Temp (20-25°C) | High (if dry) | None expected | [1] |
| Elevated (>80°C) | Moderate to Low | Increased risk of hydrolysis/side reactions | [11] | |
| Light | Dark Storage | High | None expected | [3] |
| UV Exposure | Low | Potential for photolytic byproducts | [7] | |
| Atmosphere | Inert (N₂ or Ar) | High | None expected | |
| Air (with moisture) | Moderate | 3-bromo-2,4-dimethylbenzoic acid | [2] |
Issue 3: Compound Appears Unstable in Protic Solvents (Methanol, Water) for Biological Assays
Scenario: You dissolve the compound in a protic solvent like methanol or an aqueous buffer for a biological assay, and you observe diminishing activity over time or see new peaks appearing in a confirmatory LC-MS.
Causality: This is likely due to solvolysis (hydrolysis if in water, or transesterification if in another alcohol). Benzoate esters can be hydrolyzed by esterases present in biological matrices or simply by the solvent, especially if the pH is not strictly controlled.[2][5]
Caption: Primary hydrolytic degradation pathway.
-
Prepare Stock Solution: Dissolve this compound in an anhydrous, aprotic solvent like DMSO to create a high-concentration stock.
-
Incubation Study:
-
Dilute a small amount of the DMSO stock into your final assay buffer to the working concentration.
-
Take aliquots at different time points (e.g., t=0, 1h, 4h, 24h) while incubating under the exact assay conditions (temperature, light).
-
Immediately quench any potential enzymatic activity by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
LC-MS Analysis:
-
Analyze the quenched aliquots by LC-MS.
-
Quantify the peak area of the parent compound (this compound) relative to the internal standard at each time point.
-
A decrease of >5-10% in the parent compound's peak area over the assay duration indicates significant instability.
-
-
Mitigation:
-
If instability is observed, prepare fresh dilutions of the compound from the DMSO stock immediately before use in the assay.
-
Ensure the pH of the assay buffer is maintained in the stable range of 4-7.
-
By implementing these rigorous quality control and troubleshooting measures, you can ensure the integrity of this compound in your research, leading to more reliable and reproducible results.
References
-
Albuquerque, M. G., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. This study provides insights into the hydrolytic stability of various benzoate esters, highlighting factors like steric hindrance and electronic effects. Link
-
Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. This resource outlines the general stability of benzoate esters under various chemical conditions, including different pH levels. Link
-
BenchChem. "Benzoic acid, 3-methylphenyl ester" stability and degradation pathways. This technical note discusses the primary degradation pathways for aromatic esters, including hydrolysis and potential photodegradation. Link
-
CP Lab Safety. This compound, min 98%, 100 mg. This product page provides basic information on the compound, including recommended storage at room temperature. Link
-
BenchChem. Synthesis routes of Methyl 3-bromo-4-methylbenzoate. This document provides an example of a synthetic procedure for a related benzoate ester, highlighting typical reagents and conditions. Link
-
Google Patents. US6235924B1 - Continuous process for preparing benzoic acid esters. This patent describes industrial processes for ester synthesis, including reaction temperatures and catalyst stability. Link
-
Bunting, J. W., et al. (1974). The Hydrolysis of Benzoate Esters by Carboxypeptidase A. Canadian Journal of Chemistry. This paper details the enzymatic hydrolysis of benzoate esters, relevant for understanding stability in biological media. Link
-
Wikipedia. Aryl halide. This article provides a general overview of the reactivity of aryl halides, including their participation in cross-coupling reactions and resistance to traditional nucleophilic substitution. Link
-
ChemicalBook. Methyl 3-bromobenzoate synthesis. This entry shows a typical acid-catalyzed esterification method for preparing a brominated benzoate ester. Link
-
Roy, A. S., et al. (2022). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. This article discusses the synthesis and photoactive properties of a complex bromo-substituted benzoate ester, indicating the potential for photosensitivity in such structures. Link
-
Sigma-Aldrich. Methyl 4-bromo-3-methylbenzoate 95. This product page notes the use of a related aromatic ester in Suzuki coupling reactions. Link
-
PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. This provides a detailed experimental procedure for the synthesis of a related compound. Link
-
CAMEO Chemicals - NOAA. Aryl Halides. This datasheet describes the general reactivity of aryl halides, noting their stability and participation in specific reaction types like oxidative addition. Link
-
Mann, S. D., et al. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. This paper discusses the development of catalysts for cross-coupling reactions involving aryl halides, relevant to understanding reaction optimization. Link
-
Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. This discussion explains the mechanisms of ester hydrolysis, including the common BAc2 pathway under basic conditions. Link
-
Chemistry LibreTexts. 14.7: Aryl Halides. This educational resource describes the low reactivity of simple aryl halides towards nucleophilic substitution and the conditions required to activate them. Link
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Benzoic Acid Esters, Benzoates [organic-chemistry.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Aryl halide - Wikipedia [en.wikipedia.org]
- 9. Aryl Halides | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]
Technical Support Center: Suzuki Coupling of Methyl 3-bromo-2,4-dimethylbenzoate
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of Methyl 3-bromo-2,4-dimethylbenzoate . This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, sterically demanding transformation. The insights provided herein are based on established mechanistic principles and field-proven strategies to help you navigate the complexities of this reaction.
The core challenge with this substrate arises from significant steric hindrance. The two methyl groups ortho to the bromine atom impede the crucial oxidative addition step, which is often the rate-determining step in the Suzuki catalytic cycle.[1] This guide provides a structured approach to overcoming this and other potential issues.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the Suzuki coupling of this compound in a direct question-and-answer format.
Q1: My reaction shows low to no conversion of the aryl bromide. What are the primary causes and how can I fix this?
Answer:
Low or no conversion is the most common issue with this substrate and almost always points to a kinetically slow or stalled oxidative addition step due to steric hindrance.
Potential Causes & Recommended Solutions:
-
Insufficiently Active Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate. The steric bulk around the C-Br bond requires a specialized catalyst system designed to promote oxidative addition with hindered substrates.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands stabilize a monoligated, 14-electron Pd(0) species (L₁Pd(0)), which is more sterically accessible and reactive in the oxidative addition step compared to more coordinated complexes.[2] Dialkylbiaryl phosphine ligands, often called "Buchwald ligands," are the industry standard for this purpose.[2][3]
-
-
Inappropriate Base: The choice of base is critical. It must be strong enough to facilitate the transmetalation step without causing unwanted side reactions. For sterically hindered couplings, stronger bases are often required.
-
Solution: Switch from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or potassium tert-butoxide (KOtBu).[4] K₃PO₄ is often an excellent starting point as it is strong, has good solubility in common solvent systems (often with a small amount of water), and is less prone to causing ester hydrolysis compared to hydroxides.
-
-
Low Reaction Temperature: The energy barrier for oxidative addition with this hindered substrate is high. Insufficient thermal energy will result in a sluggish reaction.
-
Solution: Increase the reaction temperature. Solvents like toluene or dioxane allow for higher reaction temperatures (e.g., 80-110 °C), which are often necessary to drive the reaction to completion. Always ensure your reaction is well-sealed to prevent solvent evaporation.
-
| Parameter | Initial (Poor) Condition | Recommended Optimization | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ | Pd(OAc)₂ + XPhos , SPhos , or RuPhos | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination for hindered substrates.[2][3] |
| Base | Na₂CO₃ / K₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger bases are more effective for activating the boronic acid/ester in challenging couplings. |
| Temperature | Room Temp or 50-60 °C | 80-110 °C | Provides sufficient energy to overcome the high activation barrier of oxidative addition. |
Q2: I'm observing significant debromination of my starting material (formation of Methyl 2,4-dimethylbenzoate). How can I prevent this?
Answer:
Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen atom.[5] This typically occurs after oxidative addition, when the Ar-Pd(II)-Br complex undergoes an undesired reaction pathway instead of transmetalation.
Potential Causes & Recommended Solutions:
-
Source of Hydride: The hydride can originate from various sources, including amine bases, alcoholic solvents, or even water under certain conditions.[5]
-
Solution: Avoid amine bases (e.g., Et₃N) and alcohol solvents if debromination is a major issue. Use an inorganic base like K₃PO₄ or Cs₂CO₃. Ensure your solvent is anhydrous if you suspect water is the culprit, though a small amount of water is often beneficial with phosphate bases.[6]
-
-
Slow Transmetalation: If the transmetalation step is slow compared to the side reaction that leads to debromination, the undesired pathway will dominate.
-
Solution: Ensure your boronic acid or ester is of high quality and purity. Boronic acids can degrade over time into boroxines, which are less reactive.[5] Consider using a more stable boronic ester, such as a neopentyl glycol or MIDA boronate, which can be more robust.[7] Additionally, a stronger base can accelerate transmetalation by forming the more nucleophilic boronate species.[8]
-
Q3: My main byproduct is the homocoupling of my boronic acid partner. What should I do?
Answer:
Boronic acid homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R) is often promoted by the presence of Pd(II) species and oxygen.[5][9]
Potential Causes & Recommended Solutions:
-
Oxygen in the Reaction Mixture: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling pathway.[5][9]
-
Solution: Rigorously degas your reaction mixture. This is the most critical step to prevent homocoupling. Use a "freeze-pump-thaw" cycle (3x) for the best results, or at a minimum, sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding the catalyst and heating.
-
-
Use of a Pd(II) Precatalyst: While many modern catalyst systems use Pd(II) sources (like Pd(OAc)₂ or precatalysts), their reduction to Pd(0) in situ can sometimes be inefficient, leaving residual Pd(II) that can promote homocoupling.
-
Solution: Ensure proper activation of your precatalyst. Modern Buchwald-type precatalysts (e.g., XPhos-Pd-G3) are designed for clean and efficient in situ generation of the active Pd(0) catalyst.[5] If using a simple Pd(II) source like Pd(OAc)₂, the phosphine ligand itself often acts as the reductant. Using a slight excess of the ligand can sometimes be beneficial.
-
Key Experimental Protocols & Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
The diagram below illustrates the generally accepted mechanism. For this compound, the Oxidative Addition step is significantly hindered and is the primary focus of troubleshooting efforts.
Caption: Fig 1. Suzuki Catalytic Cycle for a Hindered Substrate
Troubleshooting Workflow
Use this flowchart to diagnose and resolve common issues systematically.
Caption: Fig 2. A logical workflow for troubleshooting the reaction.
Recommended Starting Protocol
This protocol is a robust starting point for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 10:1 ratio, to make a 0.1 M solution relative to the aryl bromide)
Procedure:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with Argon or Nitrogen gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and then the degassed water via syringe. The mixture will be a suspension.
-
Degassing: Sparge the suspension with Argon or Nitrogen for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst.
-
Reaction: Reseal the vial tightly and place it in a preheated oil bath or heating block at 100-110 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the disappearance of the starting material by TLC or LC-MS (typically 4-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Jana, S., et al. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemistry Central Journal.
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Biffis, A., et al. (2018). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]
-
Tang, W. (2011). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Valente, C., et al. (2012). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
Tang, W., et al. (2010). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Organic Chemistry Portal. (2021). Suzuki Coupling. [Link]
-
Wikipedia. (2024). Dialkylbiaryl phosphine ligands. [Link]
-
scite.ai. (2011). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. [Link]
-
Kwong, F. Y., et al. (2019). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Dreher, S. D., et al. (2014). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. [Link]
-
Welch, C. J., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of Methyl 3-bromo-2,4-dimethylbenzoate
Welcome to the technical support center for "Methyl 3-bromo-2,4-dimethylbenzoate" (CAS No. 151859-37-9).[1] This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. We provide in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this sterically hindered aromatic ester. Our focus is on providing not just procedures, but the underlying chemical principles to empower you to adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities I should expect in my crude this compound?
Understanding the potential impurities is the first step toward devising an effective purification strategy. The impurities present in your crude product are almost always a direct result of the synthetic route used. The most common synthesis involves the Fischer esterification of 3-bromo-2,4-dimethylbenzoic acid or the direct bromination of methyl 2,4-dimethylbenzoate.
Common Impurities Profile:
| Impurity Name | Source / Reason for Presence | Separation Rationale |
| 3-bromo-2,4-dimethylbenzoic acid | Incomplete esterification of the starting material. | Highly polar and acidic. Can be removed with a basic aqueous wash (e.g., NaHCO₃ solution), where it converts to its water-soluble carboxylate salt. |
| Methyl 2,4-dimethylbenzoate | Incomplete bromination of the starting ester. | Less polar than the product but often separable by silica gel chromatography.[2][3] |
| Isomeric Byproducts (e.g., Methyl 5-bromo-2,4-dimethylbenzoate) | Non-selective bromination of the aromatic ring. | Similar polarity to the desired product, making separation difficult. High-resolution column chromatography or recrystallization may be effective. |
| Benzylic Bromination Products | Radical bromination of one of the methyl groups (e.g., using NBS with a radical initiator).[4][5] | Significantly different polarity. Typically separable by column chromatography. |
| Residual Acid Catalyst (e.g., H₂SO₄) | Carryover from Fischer esterification. | Easily removed with a water or dilute basic wash. |
The ester group in this compound is sterically hindered by the two ortho methyl groups. This significantly slows the rate of base-mediated hydrolysis (BAc2 mechanism).[6] Therefore, hydrolysis of the product back to the carboxylic acid during basic workup is less of a concern than with unhindered esters, provided exposure is not prolonged at elevated temperatures.
FAQ 2: How do I choose the best purification strategy for my sample?
The optimal purification strategy depends on the scale of your reaction, the primary impurities present, and the required final purity. The following workflow provides a general decision-making process.
Caption: General purification workflow for this compound.
Troubleshooting Guides
Guide 1: Flash Column Chromatography
Flash column chromatography is the most powerful and common technique for purifying this compound, especially for removing isomers and byproducts of similar polarity.
Q: My compound is stuck at the top of the column. What should I do? A: This indicates your eluent (solvent system) is too non-polar. The silica gel is adsorbing your compound too strongly. To make the compound move down the column, you need to increase the polarity of the eluent. For a typical hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. For example, move from 2% ethyl acetate in hexane to 5% or 10%.
Q: My product and an impurity are eluting together. How can I improve separation? A: If co-elution occurs, you have several options:
-
Decrease Eluent Polarity: Run the column with a more non-polar solvent system (e.g., decrease from 5% ethyl acetate to 2-3%). This will cause all compounds to move slower, increasing the separation between them.
-
Change Solvent System: The selectivity of the separation can be altered by changing solvents. Instead of an ethyl acetate/hexane system, consider a toluene/hexane or dichloromethane/hexane gradient. These systems offer different interactions with your compounds and the silica stationary phase.
-
Optimize Loading: Ensure you are not overloading the column. The amount of crude material should typically be 1-5% of the mass of the silica gel. Overloading leads to broad bands and poor separation.[7]
Recommended Solvent Systems (Eluents) for Chromatography:
| Solvent System | Ratio (v/v) | Application Notes |
| Ethyl Acetate / Hexanes | 2% to 10% Ethyl Acetate | A good starting point. The product is expected to be quite non-polar. A low percentage of ethyl acetate should be sufficient.[8] |
| Dichloromethane / Hexanes | 10% to 30% Dichloromethane | Offers different selectivity. Useful if separation is poor in ethyl acetate. |
| Toluene / Hexanes | 5% to 20% Toluene | Excellent for separating aromatic compounds with subtle electronic differences. |
Guide 2: Recrystallization
If your crude material is mostly the desired product (>85-90% pure) and is a solid, recrystallization is an excellent and scalable purification method.
Q: My compound "oils out" instead of forming crystals. What's wrong? A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is too high.
-
Solution: Re-heat the solution until everything dissolves again. Allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature over several hours). If the problem persists, try a lower-boiling point solvent.
Q: No crystals are forming, even after the solution has cooled. A: The solution is not supersaturated.
-
Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.
-
Seed: If you have a small crystal of the pure product, add it to the cooled solution to induce crystallization.
-
Concentrate: Remove some of the solvent using a rotary evaporator or a gentle stream of nitrogen and allow the solution to cool again.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup
This procedure is designed to remove acidic or water-soluble impurities before further purification.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form from neutralizing acidic impurities.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Wash the organic layer sequentially with water and then with brine (saturated NaCl solution) to remove residual water.
-
Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, now free of acidic impurities.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in the initial, non-polar eluent (e.g., 100% hexanes).
-
Load the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the column eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elute the Column: Begin eluting with a non-polar solvent (e.g., 100% hexanes or 1% ethyl acetate in hexanes). Gradually increase the polarity of the eluent based on TLC analysis of the fractions.
-
Collect Fractions: Collect fractions in test tubes or vials.
-
Monitor Fractions: Spot each fraction onto a TLC plate and visualize under UV light and/or with a potassium permanganate stain to identify which fractions contain your product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Recrystallization
-
Choose a Solvent: Select a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. Methanol, ethanol, or a hexane/isopropanol mixture are good starting points.
-
Dissolve the Solute: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Cool Slowly: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash and Dry: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities. Dry the crystals under vacuum to obtain the final, purified product.
References
-
ChemBK. (2024). methyl 2-bromo-3-methylbenzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-bromo-4-methylbenzoate. PubChem Compound Database. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Eureka. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]
-
ChemBK. (2024). Methyl 3-bromo-4-methylbenzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Methyl 3-bromo-2, 4-dimethylbenzoate, min 98%, 100 mg. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3,4-dimethylbenzoate. PubChem Compound Database. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]
-
SIELC Technologies. (2018). 4-Bromo-3-methylbenzoic acid. Retrieved from [Link]
-
ChemSpider. (n.d.). Methyl ester hydrolysis. Synthetic Pages. Retrieved from [Link]
-
AOBChem. (n.d.). Methyl 3-bromo-2,4,6-trimethylbenzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. PubChem Compound Database. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-bromobenzoate. PubChem Compound Database. Retrieved from [Link]
-
ChemSpider. (2020). Amide hydrolysis of 2-bromo-4,5-dimethylacetanilide. Synthetic Pages. Retrieved from [Link]
- Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
-
ResearchGate. (n.d.). Methyl 4-bromo-3-hydroxybenzoate. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Methyl 3,4-dimethylbenzoate | C10H12O2 | CID 520902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 5. Ethyl 4-bromo-3-methylbenzoate | High Purity [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis routes of Methyl 3-bromo-4-methylbenzoate [benchchem.com]
Technical Support Center: Optimizing the Synthesis of Methyl 3-bromo-2,4-dimethylbenzoate
Welcome to the technical support guide for the synthesis of Methyl 3-bromo-2,4-dimethylbenzoate (CAS No: 151859-37-9)[1]. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile building block. My goal is to leverage field-proven insights to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your synthesis. We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions to a deeper understanding of the reaction mechanism and its challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to this compound?
The most common and generally reliable approach involves a two-step synthesis starting from 2,4-dimethylbenzoic acid:
-
Electrophilic Aromatic Substitution (EAS): Bromination of the aromatic ring of 2,4-dimethylbenzoic acid to yield 3-bromo-2,4-dimethylbenzoic acid.
-
Esterification: Conversion of the resulting carboxylic acid to its methyl ester.
Attempting to brominate methyl 2,4-dimethylbenzoate directly is also feasible, but optimizing the initial bromination on the more accessible benzoic acid derivative often provides better control over side reactions.
Q2: Why is achieving high regioselectivity in the bromination step a primary challenge?
Regioselectivity is dictated by the directing effects of the substituents on the aromatic ring. In 2,4-dimethylbenzoic acid, you have:
-
Two methyl groups (-CH₃): Activating, ortho, para-directors.
-
One carboxylic acid group (-COOH): Deactivating, meta-director.
The positions ortho and para to the methyl groups are 3, 5, and 6. The positions meta to the carboxylic acid are 3 and 5. Therefore, positions 3 and 5 are electronically favored by all substituents. The formation of the desired 3-bromo isomer over the 5-bromo isomer is often influenced by kinetic vs. thermodynamic control and steric hindrance from the adjacent methyl and carboxyl groups. Careful control of reaction conditions is paramount.
Q3: What is the critical difference between reagents used for ring bromination versus benzylic (methyl group) bromination?
This is the most common pitfall. The reaction pathway is determined by the conditions:
-
Ring Bromination (Electrophilic): Requires an electrophilic bromine source. This is typically achieved using molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) or by using N-Bromosuccinimide (NBS) under ionic conditions (e.g., in a polar solvent, sometimes with an acid).[2][3][4]
-
Benzylic Bromination (Radical): Occurs on the methyl groups via a free-radical mechanism.[5] This pathway is favored when using NBS in the presence of a radical initiator (like AIBN or benzoyl peroxide) or UV light , typically in a non-polar solvent like carbon tetrachloride (CCl₄).[6][7][8]
To obtain the desired product, you must actively choose conditions that favor the electrophilic pathway and suppress the radical pathway.
Troubleshooting Guide: From Low Yield to Impure Product
This section addresses specific problems you may encounter during the synthesis.
Q4: I am experiencing very low yields. What are the likely causes and how can I fix them?
Low yield is a multifaceted problem. Use the following decision tree to diagnose the issue.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Solutions:
-
Incomplete Bromination: Lewis acid catalysts like FeBr₃ are hygroscopic and can lose activity. Ensure you are using fresh, anhydrous catalyst. The reaction can be sluggish at low temperatures; a modest increase in temperature (e.g., to 40-50 °C) may be necessary, but monitor carefully for side reactions.
-
Inefficient Esterification: Fischer esterification is an equilibrium-driven process.[9] To drive it to completion, use a large excess of methanol (it can often serve as the solvent) and a catalytic amount of a strong acid like H₂SO₄. Ensure water is removed, or consider alternative, non-equilibrium methods (see Q6).
Q5: My product is impure. How do I identify and prevent the formation of common side products?
Impurity profiling is key. The three most common culprits are benzylic bromides, regioisomers, and poly-brominated products.
Issue 5a: Benzylic Bromination
-
Identification: You will see products like methyl 3-bromo-2-methyl-4-(bromomethyl)benzoate. In the ¹H NMR, look for the disappearance of a methyl singlet (around 2.4-2.5 ppm) and the appearance of a new singlet for the -CH₂Br group further downfield (typically 4.4-4.6 ppm).
-
Cause: This occurs when reaction conditions inadvertently favor a free-radical pathway.[5][10] The primary causes are the use of NBS with radical initiators or exposure to UV light.
-
Prevention:
-
Use Electrophilic Conditions: Employ Br₂ with a Lewis acid catalyst (FeBr₃) and perform the reaction in the dark to prevent photochemical radical initiation.[11]
-
Solvent Choice: If using NBS, avoid non-polar solvents like CCl₄ which favor radical reactions.[6] A more polar solvent can facilitate the ionic pathway.
-
Caption: Deciding between electrophilic vs. radical pathways.
Issue 5b: Regioisomer (5-bromo-2,4-dimethylbenzoic acid)
-
Identification: Separating the 3-bromo and 5-bromo isomers is challenging as they have very similar polarities. High-resolution analytical techniques like GC-MS or careful HPLC may be required. Their ¹H NMR spectra will be distinct but require careful interpretation.
-
Cause: As discussed in Q2, position 5 is also electronically activated. Higher reaction temperatures can lead to a loss of selectivity and favor the thermodynamically more stable product, which may not be the one you desire.
-
Prevention:
-
Temperature Control: Maintain a low and consistent reaction temperature (e.g., 0-25 °C) to favor kinetic control, which often yields higher regioselectivity.
-
Slow Addition: Add the brominating agent dropwise over a prolonged period to maintain a low concentration of bromine in the reaction mixture, which can suppress side reactions.
-
Issue 5c: Poly-brominated Products
-
Identification: Mass spectrometry will show peaks corresponding to the addition of two or more bromine atoms (M+4, M+6 patterns).
-
Cause: The product, 3-bromo-2,4-dimethylbenzoic acid, is still an activated aromatic ring and can undergo a second bromination if excess reagent is present.
-
Prevention:
-
Stoichiometric Control: Use no more than 1.0-1.1 equivalents of the brominating agent.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-bromination.
-
Q6: My esterification step is inefficient. What are the best methods to improve it?
If the standard Fischer esterification is giving you trouble (e.g., incomplete conversion, decomposition from strong acid and heat), consider these alternatives.
| Method | Reagents & Conditions | Pros | Cons |
| Fischer Esterification [9] | Methanol (excess), H₂SO₄ (cat.), Reflux | Inexpensive, simple setup. | Equilibrium limited, can require long reaction times, harsh conditions. |
| Sₙ2 Alkylation [12] | 1. K₂CO₃ or Cs₂CO₃2. Methyl iodide (CH₃I)3. DMF or Acetone, RT | High yield, non-equilibrium, mild conditions. | Methyl iodide is toxic and a regulated precursor in some regions. |
| Acyl Chloride Formation [13] | 1. Oxalyl chloride or SOCl₂2. Methanol | Very high yield, fast, irreversible. | Reagents are hazardous and moisture-sensitive; produces corrosive HCl gas. |
For most lab-scale applications, the Sₙ2 alkylation method using potassium carbonate and methyl iodide offers an excellent balance of yield, reliability, and mild conditions.[12]
Recommended Experimental Protocols
Protocol 1: Electrophilic Bromination of 2,4-Dimethylbenzoic Acid
-
To a stirred solution of 2,4-dimethylbenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) in a flask protected from light, add anhydrous iron(III) bromide (FeBr₃, ~0.1 eq).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of bromine (Br₂, 1.05 eq) in the same solvent dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring its progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).
-
Upon completion, quench the reaction by carefully pouring it into an ice-cold aqueous solution of sodium bisulfite (NaHSO₃) to destroy excess bromine.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 3-bromo-2,4-dimethylbenzoic acid.
Protocol 2: Esterification via Sₙ2 Alkylation
-
Dissolve the crude 3-bromo-2,4-dimethylbenzoic acid (1.0 eq) in anhydrous DMF or acetone.
-
Add potassium carbonate (K₂CO₃, ~1.5-2.0 eq) to the solution.
-
Add methyl iodide (CH₃I, ~1.2-1.5 eq) and stir the mixture at room temperature for 12-18 hours.[12]
-
Monitor the reaction by TLC until the starting carboxylic acid spot has disappeared.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting crude ester by flash column chromatography on silica gel to afford pure this compound.
References
-
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]
-
Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. [Link]
-
Common Organic Chemistry. Bromination - Common Conditions. [Link]
-
Fiveable. FeBr3 Definition - Organic Chemistry Key Term. [Link]
-
ResearchGate. FeBr3-catalyzed CDA of 3-substituted oxindoles with arenes. [Link]
-
ResearchGate. Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. [Link]
-
ResearchGate. Radical bromination of 2,5-dimethyl benzoic acid 1 affording desired...[Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2021, October 10). 18.7: Side-Chain Reactions of Benzene Derivatives. [Link]
- Google Patents. Synthesis method for 3-bromine-4-(methylol)
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]
-
Chemistry LibreTexts. (2025, January 29). 3.2: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
Chemistry Steps. Benzylic Bromination. [Link]
-
CP Lab Safety. Methyl 3-bromo-2, 4-dimethylbenzoate, min 98%, 100 mg. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Methyl 3-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. community.wvu.edu [community.wvu.edu]
- 12. prepchem.com [prepchem.com]
- 13. Synthesis routes of Methyl 3-bromo-4-methylbenzoate [benchchem.com]
Preventing debromination of "Methyl 3-bromo-2,4-dimethylbenzoate"
Answering the user's request.## Technical Support Center: Methyl 3-bromo-2,4-dimethylbenzoate
Welcome, researchers, scientists, and drug development professionals. This guide serves as a dedicated resource for troubleshooting and preventing the unwanted debromination of this compound during synthetic transformations. As a key building block in medicinal chemistry and materials science, maintaining the integrity of the C-Br bond is often critical for subsequent functionalization. This center provides in-depth, experience-driven advice to help you navigate the challenges associated with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound (CAS No. 151859-37-9) is a substituted aryl bromide commonly employed as an intermediate in organic synthesis.[1] Its structure, featuring a bromine atom ortho to one methyl group and para to another, along with a methyl ester, makes it a valuable precursor for creating complex molecular architectures. The bromine atom serves as a handle for a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.
Q2: Why is debromination a common side reaction with this and similar aryl bromides?
Debromination, also known as hydrodehalogenation, is the substitution of a bromine atom with a hydrogen atom. This side reaction is common for aryl bromides and can occur through several mechanisms:
-
Reductive Dehalogenation in Catalytic Cycles: In palladium-catalyzed reactions, the formation of a palladium-hydride (Pd-H) species can initiate a competing catalytic cycle that leads to debromination instead of the desired cross-coupling.[2][3] This is often the most prevalent pathway in reactions like Suzuki, Heck, or Buchwald-Hartwig aminations.
-
Radical Mechanisms: Aryl bromides can undergo debromination via radical pathways, which can be initiated by light, heat, or certain reagents.[4][5] Photo-induced debromination, for example, can occur even under mild conditions, especially in the presence of a base and a hydrogen donor like methanol.[6][7][8]
-
Protonolysis of Organometallic Intermediates: When forming highly basic organometallic reagents, such as Grignard or organolithium species, any trace of protic solvents or impurities (like water or alcohols) can protonate the newly formed carbanion, leading to the debrominated product.[9]
Q3: What general factors increase the risk of debromination?
Several experimental parameters can favor the undesired debromination pathway:
-
High Temperatures: Elevated temperatures can accelerate the rate of side reactions, including the decomposition of reagents or solvents that may lead to hydride sources.[10]
-
Choice of Base: Strong bases, particularly alkoxides or hydroxides in the presence of protic solvents, can promote the formation of hydride donors that fuel reductive dehalogenation.[2][11]
-
Presence of Protic Impurities: Water, alcohols, and other protic impurities are notorious for causing debromination, either by quenching organometallic intermediates or by acting as a hydride source in catalytic reactions.[10]
-
Light Exposure: For some systems, exposure to UV or even visible light can initiate radical chain reactions that result in C-Br bond cleavage.[12]
-
Catalyst and Ligand System: The choice of catalyst and ligand in cross-coupling reactions significantly influences the relative rates of the desired reaction versus debromination.[2]
Troubleshooting Guide: Specific Experimental Issues
This section addresses common problems encountered during specific reaction types and provides actionable solutions.
Issue 1: Significant debromination observed during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura).
-
Symptom: You observe the formation of Methyl 2,4-dimethylbenzoate as a major byproduct, leading to low yields of your desired coupled product and purification difficulties.
-
Primary Cause: The formation of a Palladium-Hydride (Pd-H) species is the most likely culprit. This species can arise from the base, solvent, or even the boronic acid reagent itself.[3] It then inserts into the catalytic cycle, leading to reductive elimination of the debrominated arene.
| Parameter | Recommendation | Rationale |
| Base Selection | Switch from strong bases (NaOH, NaOtBu) to weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[10] | Stronger bases are more likely to generate hydride species from solvents or impurities, which fuel the debromination side reaction. Weaker bases are often sufficient for the desired coupling while minimizing this risk. |
| Ligand Choice | Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos, or RuPhos).[10] | These ligands accelerate the rate of reductive elimination (the product-forming step) relative to competing side reactions like debromination. They also stabilize the palladium catalyst. |
| Temperature | Lower the reaction temperature. Attempt the reaction in the 60-80 °C range before increasing it. | High temperatures can increase the rate of catalyst decomposition and other pathways that lead to Pd-H formation.[10] |
| Solvents/Reagents | Ensure all solvents are anhydrous and thoroughly degassed. Use high-purity reagents. | Oxygen can degrade phosphine ligands, and water can act as a hydride source. Degassing removes dissolved oxygen, and using anhydrous solvents minimizes water content.[10] |
| Boronic Acid Quality | Use high-quality boronic acid or consider using a more stable boronic ester (e.g., pinacol or MIDA esters).[3][13] | Boronic acids can degrade to form H-B species that may act as hydride donors. Boronic esters are more stable and less prone to protodeboronation and other side reactions.[14] |
Issue 2: Debromination during Grignard Reagent Formation.
-
Symptom: After attempting to form the Grignard reagent and quenching an aliquot, you observe primarily Methyl 2,4-dimethylbenzoate, indicating failure to form or survive of the desired organometallic species.
-
Primary Cause: Grignard reagents are extremely strong bases and will be instantly quenched by any available protic source, including trace amounts of water in the solvent or on the glassware.[9][15]
-
Rigorous Anhydrous Conditions:
-
Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or argon.
-
Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).
-
Ensure the magnesium turnings are dry and activated (e.g., by stirring under vacuum or with a crystal of iodine).
-
-
Controlled Temperature:
-
Initiate the reaction gently. A small amount of heat may be needed, but once initiated, the reaction can be exothermic. Maintain a gentle reflux.
-
Avoid excessive heating, which can promote side reactions.
-
-
Consider Lithium-Halogen Exchange:
-
As an alternative, lithium-halogen exchange at low temperatures (-78 °C) using n-BuLi or t-BuLi is often more reliable and cleaner than Grignard formation for many substrates.[9] However, be aware that the organolithium species may react with the methyl ester if the temperature is allowed to rise.
-
Issue 3: Debromination upon Exposure to Light.
-
Symptom: You notice degradation of your starting material or the formation of debrominated byproduct in reactions that are stirred for long periods in ambient laboratory light.
-
Primary Cause: Aryl halides can undergo photochemical dehalogenation, a process that is often facilitated by bases and a hydrogen source.[6][16] This occurs via a radical chain mechanism initiated by the absorption of light.[7][8]
-
Protect the Reaction from Light: This is a simple but highly effective solution. Wrap the reaction flask in aluminum foil or conduct the reaction in a dark fume hood to prevent light from initiating the radical process.
Visualizing the Competing Reaction Pathways
The diagram below illustrates the critical juncture in a palladium-catalyzed cross-coupling reaction where the arylpalladium(II) intermediate can either proceed through the desired productive cycle or be diverted down the undesired debromination pathway.
Optimized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed to minimize debromination when using this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2.2 - 4.4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane or Toluene
Procedure:
-
Preparation: In a glovebox or under a positive pressure of argon, add Pd₂(dba)₃, SPhos, and finely ground K₃PO₄ to an oven-dried reaction flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the this compound and the arylboronic acid to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filter cake with additional ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo and purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
By carefully selecting a weaker base (K₃PO₄), an effective ligand (SPhos), and maintaining moderate temperatures with anhydrous conditions, this protocol significantly favors the desired Suzuki-Miyaura coupling over the competing debromination pathway.
References
-
Tucker, J. W., & Stephenson, C. R. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link]
-
López-Vázquez, M. A., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. [Link]
-
Tucker, J. W., & Stephenson, C. R. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Publications. [Link]
-
Wang, C., et al. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules. [Link]
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López-Vázquez, M. A., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. ACS Publications. [Link]
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Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
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Lipshutz, B. H., et al. (2015). Reductions of aryl bromides in water at room temperature. Tetrahedron Letters. [Link]
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Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis. [Link]
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Moody, C. J., & Roff, G. J. (2005). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Organic & Biomolecular Chemistry. [Link]
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LibreTexts Chemistry. (2023). Pd-Catalyzed Cross Coupling Reactions. LibreTexts. [Link]
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ChemBK. (2024). Methyl 3-bromo-4-methylbenzoate. ChemBK. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Journal of the American Chemical Society. [Link]
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CP Lab Safety. (n.d.). Methyl 3-bromo-2, 4-dimethylbenzoate, min 98%, 100 mg. CP Lab Safety. [Link]
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The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]
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Ding, T.-H., et al. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters. [Link]
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Al-Masri, M., & El-Eswed, B. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
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Bedford, R. B., et al. (2009). Cross-Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. European Journal of Organic Chemistry. [Link]
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Validation & Comparative
A Researcher's Guide to Navigating Reactivity in Substituted Brominated Benzoates: A Comparative Analysis of Methyl 3-bromo-2,4-dimethylbenzoate
Introduction: The Strategic Role of Brominated Benzoates in Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, substituted aryl halides are indispensable building blocks. Among these, brominated methyl benzoates serve as exceptionally versatile intermediates. Their utility is primarily anchored in their ability to participate in a wide array of palladium-catalyzed cross-coupling reactions, such as those developed by Suzuki, Heck, and Sonogashira, which form the bedrock of complex molecule construction.[1][2] The reactivity of these substrates, however, is not uniform. It is finely tuned by the nature and position of substituents on the aromatic ring, which exert profound steric and electronic effects.
This guide provides an in-depth comparison of Methyl 3-bromo-2,4-dimethylbenzoate against a series of structurally related brominated benzoates. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-supported framework for selecting the optimal building block. We will dissect the causal relationships between molecular structure and chemical reactivity, moving beyond mere protocols to explain the strategic rationale behind experimental design.
At the Core of Comparison: this compound
This compound (CAS 151859-37-9) is a polysubstituted aryl bromide whose unique substitution pattern imparts a distinct reactivity profile.[3] The presence of two methyl groups, one ortho and one para to the bromine atom, creates a sterically hindered and electronically modulated environment that differentiates it from simpler analogues.
The key to understanding its performance lies in two competing factors:
-
Steric Hindrance: The methyl group at the C2 position (ortho to the bromine) significantly encumbers the reaction center. This steric bulk can impede the approach of the palladium catalyst, a critical step in the oxidative addition phase of cross-coupling reactions.[4][5]
-
Electronic Effects: The methyl groups are weak electron-donating groups (EDGs) by induction and hyperconjugation. This slightly increases the electron density of the aromatic ring. Concurrently, the methyl ester is an electron-withdrawing group (EWG) through resonance, which deactivates the ring but can make the C-Br bond more susceptible to oxidative addition.[6]
This interplay dictates the choice of catalytic system and reaction conditions required to achieve successful transformations.
Comparative Analysis with Other Brominated Benzoates
To contextualize the unique properties of this compound, we will compare it against common, less substituted analogues: Methyl 2-bromobenzoate, Methyl 3-bromobenzoate, Methyl 4-bromobenzoate, and its close isomer, Methyl 3-bromo-4-methylbenzoate.
Physical and Chemical Properties
A summary of key physical and chemical properties is essential for practical laboratory applications.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 151859-37-9 | C₁₀H₁₁BrO₂ | 243.10 | N/A |
| Methyl 2-bromobenzoate | 610-94-6 | C₈H₇BrO₂ | 215.04 | N/A (Liquid) |
| Methyl 3-bromobenzoate | 618-89-3 | C₈H₇BrO₂ | 215.04 | 31-33[7][8] |
| Methyl 4-bromobenzoate | 619-42-1 | C₈H₇BrO₂ | 215.04 | 78-81[9] |
| Methyl 3-bromo-4-methylbenzoate | 104901-43-1 | C₉H₉BrO₂ | 229.07 | 38-44[10] |
Data compiled from various sources.[3][7][8][9][10][11]
Reactivity in Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura coupling is a benchmark reaction for evaluating the reactivity of aryl halides. The performance of our selected benzoates is dictated primarily by steric hindrance and the electronic nature of the C-Br bond.
Reactivity Profile:
-
Methyl 4-bromobenzoate & Methyl 3-bromobenzoate: These represent the baseline for reactivity. With minimal steric hindrance around the C-Br bond, they readily undergo oxidative addition. The primary difference is electronic; the para-ester group in M4BB exerts a stronger electron-withdrawing effect through resonance compared to the meta-ester in M3BB, often leading to slightly faster reaction rates.[12][13]
-
Methyl 2-bromobenzoate: The ortho-ester group introduces significant steric bulk, hindering the approach of the palladium catalyst. This often necessitates more forcing conditions (higher temperatures) or the use of specialized, bulky phosphine ligands (e.g., Buchwald ligands) that facilitate the oxidative addition and subsequent reductive elimination steps.[14][15]
-
Methyl 3-bromo-4-methylbenzoate: The para-methyl group is electron-donating, which can slightly decrease the electrophilicity of the C-Br bond compared to M3BB. However, with no ortho-substituent, the steric environment is unencumbered, and it generally reacts efficiently under standard conditions.[10][16]
-
This compound: This compound presents the greatest challenge. The ortho-methyl group creates substantial steric hindrance, making oxidative addition the clear rate-determining step.[4] Standard Pd(PPh₃)₄ catalysts may prove inefficient. Success hinges on using highly active catalysts, often featuring bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species necessary to overcome the steric barrier.[4][15]
Hypothetical Performance Summary in Suzuki Coupling:
| Substrate | Steric Hindrance (at C-Br) | Electronic Effect (Net) | Predicted Reactivity | Required Conditions |
| Methyl 4-bromobenzoate | Low | EWG (strong) | Very High | Standard (e.g., Pd(PPh₃)₄, base) |
| Methyl 3-bromobenzoate | Low | EWG (moderate) | High | Standard |
| Methyl 3-bromo-4-methylbenzoate | Low | Neutral/Weak EDG | High | Standard |
| Methyl 2-bromobenzoate | High | EWG (strong) | Moderate | Bulky Ligands / Higher Temp. |
| This compound | Very High | Neutral/Weak EDG | Low | Specialized Catalysts (e.g., Buchwald Ligands) |
Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This protocol is a representative procedure for the coupling of a sterically hindered substrate like this compound. The choice of a bulky, electron-rich biarylphosphine ligand (e.g., SPhos) and a robust palladium precatalyst is critical for success.
Objective: To synthesize Methyl 2,4-dimethyl-3-phenylbenzoate.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic Acid (1.5 eq)
-
SPhos Pd G2 Precatalyst (2 mol %)
-
Potassium Phosphate (K₃PO₄, 3.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Protocol Steps:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 243 mg, 1.0 mmol), Phenylboronic Acid (183 mg, 1.5 mmol), and K₃PO₄ (637 mg, 3.0 mmol).
-
Rationale: The use of an oven-dried flask and subsequent inerting is crucial as Pd(0) species are oxygen-sensitive. K₃PO₄ is a common base for Suzuki couplings, strong enough to facilitate transmetalation without causing significant side reactions.
-
-
Catalyst Addition: Briefly open the flask under a positive pressure of nitrogen or argon and add the SPhos Pd G2 Precatalyst (e.g., 15 mg, 0.02 mmol).
-
Rationale: SPhos is a bulky, electron-rich ligand that promotes both the oxidative addition of the hindered aryl bromide and the final reductive elimination step. A precatalyst is used for its air stability and ease of handling; it rapidly generates the active Pd(0) species in situ.
-
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add degassed toluene (e.g., 5 mL) and degassed water (e.g., 0.5 mL) via syringe.
-
Rationale: Degassing the solvents (e.g., by sparging with argon or freeze-pump-thaw cycles) is essential to remove dissolved oxygen. A biphasic toluene/water system is effective for many Suzuki reactions, aiding in the dissolution of both the organic substrates and the inorganic base.
-
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Rationale: Elevated temperatures are typically required to overcome the activation energy for the oxidative addition of sterically hindered substrates.
-
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Conclusion and Strategic Recommendations
The choice between this compound and other brominated benzoates is a strategic decision governed by the principles of steric and electronic effects.
-
For straightforward syntheses where rapid, efficient coupling is desired, Methyl 4-bromobenzoate and Methyl 3-bromobenzoate are excellent choices, often reacting well under standard, cost-effective catalytic conditions.
-
When a design requires substitution ortho to the ester, Methyl 2-bromobenzoate is a viable, albeit more challenging, substrate that requires optimized conditions.
-
This compound should be selected when the specific substitution pattern is essential for the final target molecule, for instance, in creating highly substituted biaryl systems or as a building block for protein degraders.[3] Researchers must be prepared to employ advanced, highly active palladium catalyst systems to overcome the significant steric barrier imposed by the ortho-methyl group.
By understanding the underlying causality of reactivity, chemists can rationally design experimental strategies, troubleshoot challenging transformations, and ultimately accelerate the pace of discovery and development.
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A Senior Application Scientist's Guide to the Reactivity of Methyl 3-bromo-2,4-dimethylbenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing the Molecule
Methyl 3-bromo-2,4-dimethylbenzoate is a substituted aromatic compound whose synthetic utility is dictated by the interplay of its constituent functional groups. At its core, it is an aryl bromide, a versatile handle for carbon-carbon and carbon-heteroatom bond formation. However, its reactivity is significantly modulated by the substituents on the benzene ring: two methyl groups and a methyl ester. Understanding how these groups influence the electronic and steric environment of the C-Br bond is paramount for predicting its behavior and designing successful synthetic strategies.
This guide provides a comparative analysis of the reactivity of this compound in several key transformations. We will dissect the impact of its unique substitution pattern and compare its performance against simpler, alternative aryl bromides. The insights and experimental data presented herein are intended to equip chemists with the predictive power to effectively incorporate this building block into complex molecule synthesis.
The Decisive Factors: Analyzing Steric and Electronic Effects
The reactivity of the C(sp²)-Br bond in this compound is not straightforward. It is a nuanced balance of competing electronic and steric influences from the three substituents.
-
Methyl Groups (C2 and C4): The methyl groups at the ortho (C2) and para (C4) positions relative to the bromine atom are electron-donating through inductive and hyperconjugation effects. This increases the electron density on the aromatic ring. However, the ortho-methyl group at C2 introduces significant steric hindrance around the bromine atom, which can impede the approach of bulky reagents or catalysts.[1]
-
Methyl Ester Group (C1): The methoxycarbonyl group is a moderately deactivating group, withdrawing electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-R).[2][3] Its position meta to the bromine means its resonance effect does not directly delocalize the electrons at the C-Br bond, but its inductive pull lowers the overall electron density of the ring.
The net result is a sterically encumbered C-Br bond on a ring with mixed electronic characteristics. This profile makes reactions that are sensitive to steric bulk, such as palladium-catalyzed cross-couplings, particularly challenging and often require specialized conditions for optimal results.
Table 1: Comparative Analysis of Substituent Effects
| Substituent | Position Relative to Bromine | Inductive Effect | Resonance Effect | Overall Impact on Reactivity |
|---|---|---|---|---|
| 2-Methyl | Ortho | Electron-donating (+I) | Hyperconjugation (+) | Activating, but introduces strong steric hindrance |
| 4-Methyl | Para | Electron-donating (+I) | Hyperconjugation (+) | Activating |
| 1-CO₂Me | Meta | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Deactivating |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The formation of new bonds at the C-Br position is most powerfully achieved through palladium-catalyzed cross-coupling reactions.[4][5] However, the steric hindrance from the ortho-methyl group in our target molecule is a critical consideration.
Suzuki-Miyaura Coupling: Navigating Steric Challenges
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[6][7] For unhindered aryl bromides, a simple catalyst like Pd(PPh₃)₄ may suffice. For this compound, this is not the case. The ortho-methyl group slows the crucial oxidative addition step and can hinder the final reductive elimination.
Causality of Catalyst Choice: To overcome this steric barrier, modern catalytic systems employing bulky, electron-rich phosphine ligands are required. Ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are designed to accelerate both oxidative addition and reductive elimination for hindered substrates. They create a more reactive, coordinatively unsaturated palladium center that can more readily engage the sterically shielded C-Br bond.[8]
Table 2: Representative Suzuki-Miyaura Coupling Conditions
| Substrate | Catalyst / Ligand | Base | Solvent | Temp (°C) | Approx. Yield | Key Challenge |
|---|---|---|---|---|---|---|
| Methyl 3-bromobenzoate[9] | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | >90% | Minimal |
| 1-Bromo-2,4-dimethylbenzene[10] | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | ~80-90% | Moderate Steric Hindrance |
| This compound | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 110 | ~70-85% | High Steric Hindrance |
Yields are estimated based on literature for similarly substituted substrates and reflect the increased difficulty of the coupling.
Buchwald-Hartwig Amination: Tailoring the Catalytic System
The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in pharmaceutical chemistry.[11][12] Similar to the Suzuki coupling, this reaction is highly sensitive to steric hindrance around the C-Br bond.[13][14] First and second-generation phosphine ligands are often ineffective for substrates like this compound.
Expertise in Ligand Selection: The development of highly specialized dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) has been crucial for the amination of sterically demanding aryl halides.[15] These ligands possess bulky frameworks that promote the formation of the monomeric L-Pd(0) species necessary for efficient oxidative addition and facilitate the challenging C-N reductive elimination step. The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are typically required to deprotonate the amine without competing side reactions.[14][15]
Comparative Reactivity in Nucleophilic Aromatic Substitution (S_NAr)
Nucleophilic aromatic substitution (S_NAr) offers a palladium-free alternative for C-X bond functionalization. However, its success is highly dependent on the electronic nature of the aromatic ring. The reaction proceeds via a negatively charged Meisenheimer complex, which must be stabilized by potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[16][17][18][19]
For this compound, the conditions for S_NAr are highly unfavorable:
-
Lack of Strong Activation: The methyl ester is only a moderate EWG.[3] Stronger activators like nitro groups are typically required for the reaction to proceed under mild conditions.[17][19]
-
Incorrect EWG Positioning: The activating methyl ester group is meta to the bromine. It cannot stabilize the negative charge of the Meisenheimer complex through resonance, rendering the intermediate high in energy and difficult to form.[17]
-
Electron-Donating Groups: The presence of two electron-donating methyl groups further disfavors the formation of a negatively charged intermediate.
In contrast, a substrate like Methyl 4-bromo-3,5-dinitrobenzoate would be highly reactive towards S_NAr because the two nitro groups are strong EWGs and are positioned to stabilize the intermediate.[20]
Experimental Protocols
The following protocols are representative and should be adapted and optimized for specific substrates and scales. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is designed to address the steric hindrance of the substrate.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
RuPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, RuPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
-
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol employs a potent catalyst system suitable for C-N bond formation with a hindered electrophile.
-
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
BrettPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
Caution: NaOt-Bu is highly reactive and moisture-sensitive. Handle in a glovebox.
-
In a glovebox, add NaOt-Bu to a flame-dried Schlenk flask.
-
In a separate vial, dissolve Pd(OAc)₂ and BrettPhos in a small amount of toluene to form the pre-catalyst.
-
Add the aryl bromide and the pre-catalyst solution to the Schlenk flask.
-
Add the remaining toluene, followed by the secondary amine via syringe.
-
Seal the flask, remove it from the glovebox, and heat to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Conclusion and Outlook
This compound is a challenging yet valuable substrate in organic synthesis. Its reactivity is dominated by the steric hindrance imposed by the ortho-methyl group, which significantly retards the rate of common transformations. While classical reactions like S_NAr are largely ineffective, modern palladium-catalyzed cross-coupling methods, armed with sophisticated bulky phosphine ligands, can successfully functionalize the C-Br bond. The key to success lies in recognizing the inherent steric challenge and selecting a catalytic system specifically designed to overcome it. This guide demonstrates that with a rational, mechanism-based approach to reaction design, even highly hindered substrates can be effectively employed in the synthesis of complex molecular architectures.
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A Comparative Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of Methyl 3-bromo-2,4-dimethylbenzoate
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power in forging carbon-carbon bonds.[1][2] Its development, honored with the 2010 Nobel Prize in Chemistry, has transformed the assembly of complex molecules, particularly biaryls, which are prevalent in pharmaceuticals and advanced materials.[1][3] However, the reaction's elegance is often challenged by steric hindrance. Substrates like Methyl 3-bromo-2,4-dimethylbenzoate, featuring ortho-substituents flanking the reactive C-Br bond, present a significant hurdle. This steric congestion can dramatically slow the key steps of the catalytic cycle, leading to low yields and demanding harsh conditions.
This guide provides an in-depth comparison of palladium-based catalyst systems for the successful coupling of this challenging substrate. We will move beyond simple protocols to explore the mechanistic rationale behind catalyst selection, offering researchers, scientists, and drug development professionals the insights needed to optimize this critical transformation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the underlying mechanism is paramount to troubleshooting and optimizing any Suzuki coupling. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5][6]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (C-Br in our case) of the electrophile. This is often the rate-limiting step, especially with sterically hindered or electron-rich aryl halides.
-
Transmetalation: The organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species.[7][8]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][6]
Each component plays a critical role:
-
Palladium Source: Provides the catalytic center. Precatalysts are often Pd(II) complexes that are reduced in situ to the active Pd(0) species.[5][9]
-
Ligand: A crucial component that binds to the palladium center. Its electronic and steric properties profoundly influence the catalyst's stability and reactivity, particularly its ability to facilitate the oxidative addition and reductive elimination steps.[10]
-
Base: Activates the boronic acid for transmetalation and influences the overall reaction rate.[1][7][8] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[7]
-
Solvent: Solubilizes the reagents and influences reaction kinetics. Toluene, dioxane, and THF, often with water, are common choices.[1][5]
Catalyst Systems: A Comparative Analysis for Hindered Substrates
For a sterically demanding substrate like this compound, the choice of ligand is the most critical parameter for success.
Traditional Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
This was one of the earliest and most common catalysts used for Suzuki couplings.[10] While effective for simple, unhindered substrates, its performance drops significantly with challenging partners. Triphenylphosphine (PPh₃) is a relatively small ligand, and the catalyst can struggle to promote the difficult oxidative addition and reductive elimination steps required for tetra-ortho-substituted biaryls.[11] Reactions often require high catalyst loadings (5-10 mol%) and elevated temperatures, and may still result in poor yields.[12][13]
Bulky, Electron-Rich Phosphines: The Buchwald Ligands
A revolution in cross-coupling came from the development of dialkylbiaryl phosphine ligands, pioneered by Stephen Buchwald.[14][15] These ligands feature a biaryl backbone with a bulky, electron-donating phosphine group (e.g., dicyclohexylphosphino or di-tert-butylphosphino).
-
Key Features:
-
Steric Bulk: The large size of these ligands promotes the formation of a monoligated, 14-electron L-Pd(0) species, which is highly reactive in oxidative addition.[15] This bulk also accelerates the final reductive elimination step.
-
Electron-Rich Nature: The electron-donating phosphine group increases electron density on the palladium center, which facilitates the insertion of Pd(0) into the C-Br bond.
-
Prominent Examples:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and robust ligand, often considered a go-to choice for difficult Suzuki couplings, including those involving aryl chlorides.[16][17]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another exceptionally active ligand, known to be effective at very low catalyst loadings and for constructing highly hindered biaryls.[17]
These advanced ligands have made the coupling of previously unreactive or difficult substrates routine, often at room temperature and with low catalyst loadings.[17][18]
N-Heterocyclic Carbene (NHC) Ligands
NHCs represent another class of highly effective ligands for challenging cross-coupling reactions. They are powerful σ-donors and form exceptionally stable bonds with palladium.[19] This stability translates to long-lived, highly active catalysts that resist decomposition at high temperatures.
Prominent Example:
-
PEPPSI-IPr (palladium(II) dichloride): The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalyst is particularly noteworthy.[20]
-
Key Features:
-
Air and Moisture Stability: Unlike many palladium catalysts, PEPPSI-IPr is a solid that can be handled on the benchtop, simplifying reaction setup.[9][20]
-
High Activity: The strongly donating IPr ligand creates a highly active catalytic species suitable for a broad range of substrates, including sterically hindered ones.[21][22]
-
Reliable Activation: The "throw-away" 3-chloropyridine ligand facilitates a clean and reliable reduction to the active Pd(0) species under reaction conditions.[9]
-
-
Performance Data: A Head-to-Head Comparison
The following table summarizes representative conditions and outcomes for the Suzuki coupling of sterically hindered aryl bromides, illustrating the performance differences between catalyst classes.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | THF | 60 | 19 | Moderate | [12] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | < 2 | >95% | [23] |
| Pd(dba)₂ | R-Phos | K₃PO₄·H₂O | THF | RT | 2 | 98% | [24] |
| PEPPSI-IPr | IPr | K₂CO₃ | THF | 60 | 12 | High | [20] |
| Pd-NHC Complex | Acenaphthoimidazolylidene | t-BuOK | Dioxane | 80 | 12 | >99% | [19] |
Note: Yields are highly dependent on the specific boronic acid partner and exact reaction conditions. This table is for illustrative comparison.
Validated Experimental Protocols
Reproducibility is key in scientific research. The following are detailed, self-validating protocols for conducting the Suzuki coupling of this compound.
Protocol 1: Buchwald Ligand System (XPhos)
This protocol leverages a highly active Buchwald G3 precatalyst, which simplifies setup and ensures reliable activation.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. This step is crucial to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting aryl bromide is a key indicator of completion.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: NHC Ligand System (PEPPSI-IPr)
This protocol utilizes the air-stable PEPPSI-IPr precatalyst, offering operational simplicity.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
PEPPSI-IPr (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous THF (5 mL)
Procedure:
-
Vessel Preparation: To a reaction vial with a magnetic stir bar, add this compound, the arylboronic acid, PEPPSI-IPr, and K₂CO₃. The air-stability of the precatalyst makes this open-air addition possible.[20]
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. While the precatalyst is stable, the active Pd(0) species generated in situ is sensitive to oxygen.[9]
-
Solvent Addition: Add anhydrous THF via syringe.
-
Reaction: Heat the mixture to 60-70 °C with vigorous stirring for 12-24 hours.
-
Monitoring & Workup: Follow steps 5 and 6 from Protocol 1.
-
Purification: Purify the crude product by flash column chromatography.
Catalyst Screening Workflow
For a novel or particularly challenging substrate, a systematic approach to optimization is recommended. The following workflow outlines a logical screening process.
Conclusion and Recommendations
The Suzuki-Miyaura coupling of sterically hindered substrates like this compound is a challenging but achievable transformation. While traditional catalysts like Pd(PPh₃)₄ are generally inadequate, modern catalyst systems provide robust and high-yielding solutions.
-
High-Performance Recommendation: For maximum reactivity and scope, catalyst systems based on Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) are highly recommended. Their unique steric and electronic properties are tailored for overcoming the challenges of hindered substrates.[16][17]
-
Operationally Simple Recommendation: For ease of use and reliability, NHC-based precatalysts like PEPPSI-IPr offer an excellent alternative. Their stability in air simplifies reaction setup without significantly compromising performance.[9][20]
Ultimately, the optimal choice will depend on the specific boronic acid coupling partner, functional group compatibility, and desired process conditions. By understanding the mechanistic principles and leveraging the advanced catalysts detailed in this guide, researchers can confidently approach and conquer even the most demanding Suzuki-Miyaura coupling reactions.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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MDPI. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. [Link]
-
Organic Chemistry Portal. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. [Link]
-
Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [Link]
-
WordPress. Use of Base Metals in Suzuki Coupling. [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
National Institutes of Health (NIH). (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. [Link]
-
ResearchGate. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]
-
ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. [Link]
-
ResearchGate. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
MDPI. (2020). Palladium PEPPSI-IPr Complex Supported on a Calix[21]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. [Link]
-
ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]
-
ResearchGate. (2016). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
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Wikipedia. Dialkylbiaryl phosphine ligands. [Link]
-
ACS Publications. (2004). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. [Link]
-
ResearchGate. (2018). Pd‐catalyzed Suzuki–Miyaura coupling using 4 b. [Link]
-
National Institutes of Health (NIH). (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
ResearchGate. (2010). Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. [Link]
-
National Institutes of Health (NIH). (2014). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. [Link]
-
ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. [Link]
-
DiVA Portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
-
National Institutes of Health (NIH). (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
-
ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]
-
RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
-
University of Liverpool IT Services. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. [Link]
-
ResearchGate. (2015). Microwave-Assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]
-
MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
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- 23. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Synthesis of Methyl 3-bromo-2,4-dimethylbenzoate: Strategic Insights for Researchers
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 3-bromo-2,4-dimethylbenzoate, a substituted aromatic compound, serves as a valuable building block in the construction of more complex molecules. This guide provides an in-depth comparison of two primary synthetic routes to this target molecule: Direct Electrophilic Bromination and a multi-step approach culminating in the Sandmeyer Reaction . By examining the underlying chemistry, experimental data, and practical considerations of each pathway, this document aims to empower researchers to make informed decisions for their specific synthetic needs.
At a Glance: A Comparative Overview
| Parameter | Route 1: Direct Electrophilic Bromination | Route 2: Sandmeyer Reaction |
| Starting Material | 2,4-Dimethylbenzoic Acid | Methyl 2,4-dimethylbenzoate |
| Key Transformations | Electrophilic Aromatic Bromination, Esterification | Nitration, Reduction, Diazotization, Sandmeyer Reaction |
| Number of Steps | 2 | 4 |
| Overall Yield (Estimated) | Good to Excellent | Moderate |
| Reagents of Note | N-Bromosuccinimide (NBS) or Bromine | Nitrating mixture, Reducing agent (e.g., SnCl₂), NaNO₂, CuBr |
| Key Advantages | Shorter route, potentially higher overall yield. | Avoids direct handling of elemental bromine, regioselectivity is predetermined by the amine position. |
| Key Disadvantages | Potential for isomeric impurities, direct handling of brominating agents. | Longer synthetic sequence, use of potentially hazardous intermediates (diazonium salts). |
Route 1: Direct Electrophilic Bromination
This approach is a more direct pathway, commencing with the electrophilic bromination of the commercially available 2,4-dimethylbenzoic acid, followed by esterification to yield the final product.
The Chemistry Behind the Synthesis
The core of this route lies in the electrophilic aromatic substitution (EAS) reaction. The benzene ring of 2,4-dimethylbenzoic acid is activated towards electrophiles by the two methyl groups, which are ortho, para-directing. The carboxylic acid group is a meta-directing deactivator. The interplay of these directing effects is crucial for the regioselectivity of the bromination. The bromine atom is directed to the position that is ortho to one methyl group and meta to the other, and also meta to the carboxylic acid, leading to the desired 3-bromo isomer.
Following successful bromination, a standard Fischer-Speier esterification or other esterification methods can be employed to convert the carboxylic acid to its methyl ester.
Workflow & Mechanisms
Diagram 1: Workflow for the Direct Electrophilic Bromination route.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-2,4-dimethylbenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethylbenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution. The reaction can be initiated by the addition of a catalytic amount of a radical initiator like AIBN if using a non-polar solvent, or it can proceed via an ionic mechanism in a polar protic solvent.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If using NBS, the succinimide byproduct can be filtered off. The filtrate is then washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-bromo-2,4-dimethylbenzoic acid.
Step 2: Synthesis of this compound [1]
-
Reaction Setup: In a round-bottom flask, dissolve 3-bromo-2,4-dimethylbenzoic acid (1 equivalent) in an excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Esterification: Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel to afford the final product, this compound.
Route 2: The Sandmeyer Reaction Pathway
This multi-step route offers an alternative approach that avoids the direct bromination of the benzoic acid derivative and instead introduces the bromine atom via a diazonium salt intermediate.
The Chemistry Behind the Synthesis
This pathway begins with the esterification of 2,4-dimethylbenzoic acid to methyl 2,4-dimethylbenzoate. The subsequent nitration introduces a nitro group, which then serves as a precursor to the required amino group for the Sandmeyer reaction. The nitro group is reduced to an amine, which is then diazotized using nitrous acid. The resulting diazonium salt is a versatile intermediate that can be converted to the aryl bromide upon treatment with a copper(I) bromide catalyst in the Sandmeyer reaction.[2][3] This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[2]
Workflow & Mechanisms
Diagram 2: Workflow for the Sandmeyer Reaction route.
Experimental Protocols
Step 1: Synthesis of Methyl 2,4-dimethylbenzoate
This initial step can be carried out using a standard Fischer esterification protocol as described in Route 1, Step 2, starting with 2,4-dimethylbenzoic acid.
Step 2: Synthesis of Methyl 3-nitro-2,4-dimethylbenzoate [4][5]
-
Reaction Setup: In a flask cooled in an ice bath, slowly add methyl 2,4-dimethylbenzoate (1 equivalent) to a cold mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Nitration: Maintain the temperature below 10 °C while stirring. After the addition is complete, continue stirring at low temperature for a short period, then allow the reaction to warm to room temperature and stir for an additional hour.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated nitro-compound is then collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from methanol.
Step 3: Synthesis of Methyl 3-amino-2,4-dimethylbenzoate
-
Reaction Setup: In a round-bottom flask, dissolve the methyl 3-nitro-2,4-dimethylbenzoate (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Reduction: Add a reducing agent such as tin(II) chloride (SnCl₂) dihydrate (3-4 equivalents) and concentrated hydrochloric acid.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.
-
Work-up: After completion, cool the reaction and neutralize it with a concentrated solution of sodium hydroxide until the solution is basic. The tin salts will precipitate.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by column chromatography.
Step 4: Synthesis of this compound via Sandmeyer Reaction [2][3]
-
Diazotization: Dissolve the methyl 3-amino-2,4-dimethylbenzoate (1 equivalent) in an aqueous solution of hydrobromic acid (HBr). Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite (NaNO₂) (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr) (catalytic to stoichiometric amount) in HBr. Add the cold diazonium salt solution to the CuBr solution.
-
Reaction Progression: Nitrogen gas will evolve. The reaction mixture is typically stirred at room temperature or gently warmed until the evolution of nitrogen ceases.
-
Work-up and Purification: Extract the product with an organic solvent like diethyl ether or dichloromethane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by column chromatography.
Comparative Analysis
Yield and Purity
-
Route 1 (Direct Electrophilic Bromination): This route generally offers a higher overall yield due to the fewer number of synthetic steps. However, the regioselectivity of the bromination can be a concern. While the directing groups favor the desired 3-bromo isomer, the formation of other isomers is possible, which may necessitate careful purification, potentially lowering the isolated yield of the pure product.
-
Route 2 (Sandmeyer Reaction): While this route involves more steps, each transformation is typically high-yielding. The main advantage is the unambiguous regiocontrol; the position of the bromine atom is determined by the initial position of the nitro group. However, the cumulative yield over four steps will likely be lower than the two-step direct bromination route. Purity of the final product is often high, as the Sandmeyer reaction is generally a clean transformation.
Scalability and Safety
-
Route 1 (Direct Electrophilic Bromination): This route is generally amenable to scale-up. The use of NBS is often preferred over liquid bromine for safety reasons, as it is a solid and easier to handle. However, bromination reactions can be exothermic and require careful temperature control, especially on a larger scale.
-
Route 2 (Sandmeyer Reaction): The Sandmeyer reaction is a well-established industrial process and is scalable. However, a key safety concern is the handling of diazonium salts, which can be explosive when isolated and dry. Therefore, they are almost always prepared in situ and used immediately in solution. The diazotization step requires strict temperature control to prevent the decomposition of the diazonium salt.
Cost-Effectiveness
-
Route 1 (Direct Electrophilic Bromination): The starting material, 2,4-dimethylbenzoic acid, and the reagents for bromination and esterification are relatively inexpensive. The shorter synthetic route also translates to lower labor and solvent costs.
-
Route 2 (Sandmeyer Reaction): This route involves more reagents and solvents over its four steps, which can increase the overall cost. The cost of the starting ester, nitrating agents, reducing agents, and copper catalyst must all be considered.
Conclusion and Recommendations
The choice between these two synthetic routes for this compound will ultimately depend on the specific priorities of the researcher or organization.
Sources
Safety Operating Guide
Proper Disposal of Methyl 3-bromo-2,4-dimethylbenzoate: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 3-bromo-2,4-dimethylbenzoate (CAS No. 151859-37-9). As a halogenated aromatic ester, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Understanding the Hazard Profile
Key Anticipated Hazards:
-
Skin and Eye Irritation: Aromatic halogenated compounds are frequently irritating to the skin and eyes upon direct contact.[1]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[1]
Given these potential hazards, appropriate personal protective equipment (PPE) is mandatory when handling this compound.
| Hazard Class | Anticipated Effects | Primary Exposure Routes |
| Skin Irritant | Redness, itching, inflammation | Dermal contact |
| Eye Irritant | Redness, pain, watering | Ocular contact |
| Respiratory Irritant | Coughing, shortness of breath | Inhalation |
The Cardinal Rule: Segregation of Halogenated Waste
The foundational principle for the disposal of this compound is its classification as a halogenated organic waste .[2] Halogenated compounds, particularly brominated ones, require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[2]
Causality: Co-mingling halogenated and non-halogenated waste streams can complicate and significantly increase the cost of disposal. Furthermore, improper disposal can lead to the release of persistent organic pollutants into the environment.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Identification and Collection
-
Designated Waste Container: All waste containing this compound, including neat compound, contaminated consumables (e.g., weigh boats, gloves, pipette tips), and solutions, must be collected in a designated, properly labeled hazardous waste container.
-
Container Material: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw-top cap.
-
Labeling: The container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and must list "this compound" and any other chemical constituents. The accumulation start date must also be clearly visible.
Step 2: In-Lab Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation in a designated Satellite Accumulation Area.
-
Secondary Containment: The primary waste container must be placed within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Segregation: Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[1]
-
Container Closure: The waste container must be kept securely closed at all times, except when adding waste.[3]
Step 3: Preparing for Disposal
-
Waste Manifest: Accurately document the contents and approximate quantities of the waste on your institution's hazardous waste manifest.
-
Contact Environmental Health and Safety (EHS): When the container is full or has reached the institutional time limit for storage in an SAA, contact your facility's Environmental Health and Safety (EHS) department to arrange for pickup.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: For solid spills, carefully sweep up the material and place it in the designated halogenated waste container.[1] For solutions, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.
-
Cleanup: Place the absorbent material into the halogenated waste container.[3] Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as halogenated waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Regulatory Framework
The disposal of this compound is governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), has specific guidelines for the management of hazardous waste. Halogenated organic compounds are a key focus of these regulations.[4][5]
DOT Diagram: Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Waste Minimization
In line with best laboratory practices, always strive to minimize the generation of hazardous waste.
-
Scale Down Experiments: Whenever possible, reduce the scale of reactions to minimize the amount of waste produced.
-
Avoid Cross-Contamination: Be meticulous in preventing the contamination of non-hazardous waste streams with this compound.
By adhering to these procedures, you can ensure the safe handling and compliant disposal of this compound, contributing to a safer laboratory environment and the protection of our ecosystem.
References
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
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eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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CP Lab Safety. (n.d.). Methyl 3-bromo-2, 4-dimethylbenzoate, min 98%, 100 mg. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]
- Sunstream Global. (2025).
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- Foresight. (2024).
- Smolecule. (n.d.).
- PubMed. (2012). Removal of brominated flame retardant from electrical and electronic waste plastic by solvothermal technique.
- PubMed. (n.d.). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant.
- Chemical Watch. (2024).
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- ChemBK. (2024).
- ChemicalBook. (2025).
- PubMed. (2024). Ni/Photoredox-Catalyzed Enantioselective Acylation of α-Bromobenzoates with Aldehydes: A Formal Approach to Aldehyde-Aldehyde Cross-Coupling.
- PubChem. (n.d.). CID 177684461 | C11H9BrO2S.
Sources
Mastering Safety: A Researcher's Guide to Handling Methyl 3-bromo-2,4-dimethylbenzoate
Disclaimer: The following guidance is based on the hazard profiles of structurally analogous compounds, including other brominated and methylated benzoates.[1][2][3][4] It is imperative to treat Methyl 3-bromo-2,4-dimethylbenzoate as a hazardous substance and to supplement this guide with a thorough risk assessment specific to your experimental context. Always adhere to your institution's chemical hygiene plan.[5]
Anticipated Hazard Profile
Based on analogous compounds, this compound is anticipated to be hazardous.[3][4] The primary concerns are:
-
Skin Irritation: Expected to cause skin irritation upon contact.[2][3][6]
-
Serious Eye Irritation: Likely to cause serious and potentially damaging eye irritation.[3][6]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or vapor.[4]
-
Acute Toxicity (Oral): Some related compounds are harmful if swallowed.[7]
These hazards necessitate a multi-layered approach to safety, beginning with engineering controls and culminating in the correct use of Personal Protective Equipment (PPE).
Core Directive: Personal Protective Equipment (PPE)
PPE is the final barrier between you and the chemical; its proper selection and use are non-negotiable. The level of PPE required is dictated by the specific task and the associated risk of exposure.
Essential PPE for Handling this compound
| PPE Category | Specification | Rationale & Causality |
| Eye & Face Protection | ANSI Z87.1-rated safety goggles. A face shield should be worn over goggles when there is a significant splash risk.[1][8] | Protects against splashes of the chemical or its solutions, which can cause serious eye irritation or damage.[3][6] Goggles provide a seal around the eyes, which safety glasses do not. |
| Skin & Body Protection | Chemical-resistant nitrile gloves (minimum thickness of 4 mil). A flame-resistant lab coat and closed-toe shoes are mandatory.[1][9][10] | Prevents direct skin contact, which can lead to irritation.[2][6] Nitrile offers good resistance to a range of organic solvents often used with such compounds. A lab coat protects against incidental contact and minor spills.[10] |
| Respiratory Protection | Not typically required for handling small quantities in a certified chemical fume hood.[1][11] | A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of vapors or dust, mitigating the risk of respiratory irritation.[12][13] |
Operational Protocol: From Weighing to Waste
A systematic workflow is critical for minimizing exposure and preventing accidents.[9] This protocol outlines the key steps for safely handling this compound.
Step 1: Preparation and Planning
-
Review Documentation: Before starting, thoroughly review this guide and your site-specific standard operating procedures (SOPs).[5][13] Ensure the Safety Data Sheets (SDS) for all other reagents and solvents are accessible.[9]
-
Designate Work Area: All handling of this compound must occur within a certified chemical fume hood to control vapor and dust exposure.[11][12]
-
Assemble Materials: Ensure an emergency eyewash station and safety shower are unobstructed and have been recently tested.[3] Prepare a spill kit containing appropriate absorbent materials.
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated work area.[5]
Step 2: Handling the Chemical
-
Weighing: Carefully weigh the solid compound within the fume hood. Use anti-static weigh paper or a tared container to prevent dispersal of the powder.
-
Dissolution: When making a solution, add the solid this compound to the solvent slowly. Be aware of any potential exothermic reactions. Always add reagents in a controlled manner.
-
Reaction Monitoring: Keep the reaction vessel within the fume hood for the entire duration of the experiment. Keep the fume hood sash at the lowest practical height.[12]
Step 3: Cleanup and Decontamination
-
Wipe Down: After use, decontaminate the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water solution.
-
Contaminated Clothing: If skin contact occurs, remove contaminated clothing immediately and wash the affected area with soap and water for at least 15 minutes.[2][4] Seek medical attention if irritation persists.
-
Glove Removal: Remove gloves using the proper technique (skin-to-skin, glove-to-glove) to avoid contaminating your hands. Wash hands thoroughly with soap and water after removing gloves.[9]
Step 4: Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.[4]
-
Labeling: Collect waste in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and list the chemical constituents.[12]
-
Consult Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[6] Never dispose of this chemical down the drain.[3]
Workflow & Logic Visualization
The following diagram illustrates the decision-making process for ensuring safe handling throughout the experimental workflow.
Caption: Workflow for Safe Handling of this compound.
References
-
American Chemical Society. Ten Tips for Handling Hazardous Chemicals in a Lab. (2022-11-23). [Link]
-
Thermo Fisher Scientific. Methyl 4-bromo-3-methylbenzoate - Safety Data Sheet. (2010-11-29). [Link]
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PubChem. Methyl 3-bromo-4-hydroxybenzoate - Laboratory Chemical Safety Summary. [Link]
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GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. (2025-05-26). [Link]
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SDS Management Software. Safety Rules in Chemical Laboratories: A Practical Guide. (2025-10-07). [Link]
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Technical Safety Services. 8 Tips for Hazardous Chemical Handling In A Lab. (2021-06-14). [Link]
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H2I Group. Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. [Link]
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Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022-12-07). [Link]
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Canada Safety Training. PPE for Hazardous Chemicals. [Link]
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Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
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ChemTalk. Lab Safety Equipment & PPE. [Link]
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PubChem. Methyl 4-bromo-2-fluoro-3-methylbenzoate - Laboratory Chemical Safety Summary. [Link]
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- 5. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
